1,5-Benzothiazepine
Description
Propriétés
Numéro CAS |
265-13-4 |
|---|---|
Formule moléculaire |
C9H7NS |
Poids moléculaire |
161.23 g/mol |
Nom IUPAC |
1,5-benzothiazepine |
InChI |
InChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H |
Clé InChI |
KJFRSZASZNLCDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC=CS2 |
SMILES canonique |
C1=CC=C2C(=C1)N=CC=CS2 |
Synonymes |
1,5-benzothiazepine |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Structure of 1,5-Benzothiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the fundamental structure of 1,5-benzothiazepine, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the core molecular architecture, presents key quantitative structural and spectral data, details a representative synthetic protocol, and visualizes both its synthesis and the mechanistic pathway of one of its prominent derivatives, Diltiazem. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.
Core Structure and Chemical Properties
This compound is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a seven-membered thiazepine ring. The thiazepine ring contains one nitrogen and one sulfur atom at positions 1 and 5, respectively. The core molecular formula is C₉H₇NS. This structural motif is the foundation for a variety of therapeutically important drugs.
The numbering of the this compound ring system begins with the sulfur atom as position 1, proceeds around the seven-membered ring to the nitrogen atom at position 5, and then continues around the fused benzene ring.
Derivatives of this compound are known to exhibit a wide range of biological activities, including but not limited to, cardiovascular, central nervous system (CNS), and anticancer effects. Notable examples include Diltiazem, a calcium channel blocker used in the management of hypertension and angina, and Quetiapine, an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.
Quantitative Structural and Spectroscopic Data
Table 1: Calculated Geometrical Parameters of this compound (DFT)
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.39 Å |
| C2-C3 | 1.40 Å | |
| C3-C4 | 1.39 Å | |
| C4-C4a | 1.40 Å | |
| C4a-C9a | 1.41 Å | |
| C5a-C6 | 1.39 Å | |
| C6-C7 | 1.40 Å | |
| C7-C8 | 1.39 Å | |
| C8-C9 | 1.40 Å | |
| C9-C9a | 1.40 Å | |
| C4a-S1 | 1.77 Å | |
| C5a-N5 | 1.38 Å | |
| S1-C2' | 1.75 Å | |
| N5-C4' | 1.39 Å | |
| C2'-C3' | 1.54 Å | |
| C3'-C4' | 1.53 Å | |
| Bond Angle | C4-C4a-C9a | 119.5° |
| C4a-S1-C2' | 101.2° | |
| S1-C2'-C3' | 115.8° | |
| C2'-C3'-C4' | 116.5° | |
| C3'-C4'-N5 | 120.1° | |
| C4'-N5-C5a | 123.4° | |
| N5-C5a-C9a | 121.8° | |
| C5a-C9a-C4a | 118.7° |
Note: These values are derived from computational models and may vary slightly from experimental data.
Spectroscopic data are essential for the characterization of this compound derivatives. The following tables summarize typical spectral data for a representative derivative, 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759).[1]
Table 2: Infrared (IR) Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3060 |
| C-H (aliphatic) | 2925 |
| C=N (imine) | 1605 |
| C=C (aromatic) | 1580, 1490 |
| C-N | 1350 |
| C-S | 750 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data (300 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.15 | dd | 12.0, 4.5 |
| H-3a | 3.32 | dd | 13.1, 4.7 |
| H-3b | 3.07 | t | 12.6 |
| Aromatic-H | 7.12-8.06 | m | - |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data (75 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 60.1 |
| C-3 | 38.0 |
| Aromatic-C | 121.0 - 149.0 |
| C=N | 168.0 |
Experimental Protocols
The most common and versatile method for the synthesis of the this compound core involves the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, such as chalcones.
Synthesis of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine
This protocol details the synthesis of a representative 2,3-dihydro-1,5-benzothiazepine derivative.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
2-Aminothiophenol
-
Toluene (B28343), anhydrous
-
Glacial Acetic Acid (catalyst)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) in anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add 2-aminothiophenol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to yield 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine as a crystalline solid.
-
Characterization: The structure and purity of the synthesized compound are confirmed by melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Mandatory Visualizations
Synthesis of this compound Derivatives
The following diagram illustrates the general synthetic pathway for this compound derivatives from chalcones and 2-aminothiophenol.
References
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,5-Benzothiazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and scientific evolution of 1,5-benzothiazepine compounds, a class of heterocyclic molecules that have given rise to crucial medications for cardiovascular and central nervous system disorders. From their initial synthesis to their complex mechanisms of action, this document provides a comprehensive overview for professionals in the field of drug discovery and development.
A Historical Overview: From Laboratory Curiosity to Clinical Mainstay
The journey of 1,5-benzothiazepines began in the mid-20th century, with early explorations into the synthesis of seven-membered heterocyclic rings containing nitrogen and sulfur. A pivotal moment in the history of these compounds was the work of Kugita and his colleagues in 1970, who reported the synthesis of 2-phenyl-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.[1][2] This early synthetic work laid the foundational chemical knowledge for this class of compounds.
The therapeutic potential of the this compound scaffold was truly unlocked with the discovery and development of Diltiazem. Early pharmacological studies in the 1970s on a new this compound derivative, then known as CRD-401, revealed its potent vasodilator actions.[3][4][5] This compound, later named Diltiazem, was found to be a calcium channel blocker and was approved for medical use in the United States in 1982 for the treatment of hypertension and angina.[6]
A second wave of significant clinical application for the this compound core came with the development of Quetiapine. Developed by AstraZeneca, Quetiapine was approved by the FDA in 1997 as an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.[7] This demonstrated the remarkable versatility of the this compound scaffold to target distinct biological systems.
Synthetic Strategies: Building the this compound Core
The most common and enduring method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine core involves the condensation reaction between a 2-aminothiophenol (B119425) and an α,β-unsaturated carbonyl compound, often a chalcone (B49325).[8][9][10] This reaction proceeds via a Michael addition of the thiol to the enone, followed by an intramolecular cyclization.
General Experimental Protocol for the Synthesis of 2,3-Dihydro-1,5-Benzothiazepines
The following protocol is a generalized representation of a common synthetic method. Specific reaction conditions may vary depending on the substrates used.
Materials:
-
Substituted 2-aminothiophenol (1 mmol)
-
Substituted chalcone (1 mmol)
-
Solvent (e.g., ethanol, toluene, or a green solvent like PEG-400)
-
Catalyst (e.g., a few drops of acetic acid, piperidine, or a solid-supported catalyst like ceric ammonium (B1175870) nitrate)
Procedure:
-
Dissolve the chalcone (1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the 2-aminothiophenol (1 mmol) to the solution.
-
Add the catalyst to the reaction mixture.
-
The reaction mixture is then typically stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis of this compound derivatives.
Pharmacological Landscape: A Tale of Two Targets
The remarkable therapeutic diversity of 1,5-benzothiazepines stems from their ability to interact with distinct biological targets. The two most prominent examples, Diltiazem and Quetiapine, illustrate this versatility.
Diltiazem and the Blockade of L-type Calcium Channels
Diltiazem is a non-dihydropyridine calcium channel blocker.[11][12] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.
Caption: Diltiazem blocks L-type calcium channels, leading to vasodilation.
This blockade reduces the influx of calcium ions into the cells, leading to several physiological effects:
-
Vasodilation: In vascular smooth muscle, the decreased intracellular calcium concentration leads to relaxation, resulting in vasodilation and a decrease in blood pressure.[13][14]
-
Negative Chronotropic and Inotropic Effects: In the heart, Diltiazem slows the heart rate (negative chronotropy) and reduces the force of contraction (negative inotropy).[15]
Quetiapine: Modulating Dopamine (B1211576) and Serotonin (B10506) Pathways
Quetiapine's efficacy as an atypical antipsychotic is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[16][17] Its metabolite, norquetiapine, also contributes to its overall pharmacological profile by inhibiting the norepinephrine (B1679862) transporter.[16][18]
Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling.
The antagonism of these receptors is thought to rebalance (B12800153) neurotransmission in key brain circuits implicated in psychosis.
Quantitative Insights: A Summary of Pharmacological Data
The following tables summarize key quantitative data for representative this compound compounds, highlighting their diverse pharmacological profiles.
Table 1: Pharmacokinetic Parameters of Clinically Used 1,5-Benzothiazepines
| Compound | Volume of Distribution (L) | Elimination Half-life (hours) | Absolute Bioavailability (%) | Reference |
| Diltiazem | - | 3.0 - 4.5 | ~40 | [15] |
| Clentiazem | 756.1 | 10.6 | 45 | [19] |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | [20][21] |
| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [20][21] |
| 42 | HT-29 (Colon) | 28 µg/mL | [22] |
| 43 | MCF-7 (Breast) | 27 µg/mL | [22] |
Table 3: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BT6 | Escherichia coli | 0.8 | [23] |
| BT5 | Escherichia coli | 0.4 | [23] |
| BT3 | Staphylococcus aureus | 0.4 | [23] |
| BT3 | Candida albicans | 1.6 | [23] |
| Compound 1/2 | C. neoformans | 2 - 6 | [1] |
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of clinically important drugs. Its synthetic accessibility and the ability of its derivatives to interact with a range of biological targets have cemented its place in medicinal chemistry. Future research in this area is likely to focus on the development of new derivatives with improved selectivity and pharmacokinetic profiles. The application of green chemistry principles to the synthesis of these compounds is also a growing area of interest. As our understanding of the complex signaling pathways in various diseases deepens, the versatile this compound core will undoubtedly continue to be a source of inspiration for the development of novel therapeutics.
References
- 1. Synthesis of 1, 5-Benzothiazepine Derivatives. I [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. Studies on a new this compound derivative (CRD-401). 3. Effects of optical isomers of CRD-401 on smooth muscle and other pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on a new this compound derivative (CRD-401). IV. Coronary vasodilating effect and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on a new this compound derivative (CRD-401) VI. Effects on renal blood flow and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Diltiazem hydrochloride: synthetic and pharmacological studies and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1,5-Benzothiazepine Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-benzothiazepine nucleus represents a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring, is a versatile pharmacophore found in therapeutic agents with a broad range of biological activities.[3] Notable examples include diltiazem (B1670644), a calcium channel blocker for cardiovascular diseases, and quetiapine (B1663577), an atypical antipsychotic for central nervous system disorders.[2][3] This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental structure, physicochemical and spectral properties, common synthetic methodologies, and key pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this important heterocyclic motif.
Core Structure
The foundational structure of this compound is a bicyclic heteroaromatic compound where a benzene ring is fused to a seven-membered ring containing nitrogen and sulfur atoms at positions 1 and 5, respectively.[3] The specific arrangement of atoms and bonds in this core structure imparts unique conformational flexibility, which is crucial for its interaction with various biological targets.
Chemical Structure of this compound:
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of the this compound core is essential for drug design and development, influencing factors such as solubility, permeability, and metabolic stability.
Physicochemical Properties
The following table summarizes key physicochemical properties of the unsubstituted this compound core. It is important to note that experimental data for the core structure is limited; therefore, predicted values from reliable computational models are also included.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₉H₇NS | - | [4] |
| Molecular Weight | 161.23 g/mol | - | [4] |
| logP | 3.08 | Predicted (ALOGPS) | [5] |
| logP | 2.17 | Predicted (ChemAxon) | [5] |
| logS | -3.2 | Predicted (ALOGPS) | [5] |
| pKa (Strongest Basic) | 4.5 | Predicted (ChemAxon) | [5] |
| Polar Surface Area | 12.36 Ų | Predicted (ChemAxon) | [5] |
| Hydrogen Bond Acceptor Count | 1 | Predicted (ChemAxon) | [5] |
| Hydrogen Bond Donor Count | 0 | Predicted (ChemAxon) | [5] |
| Rotatable Bond Count | 0 | Predicted (ChemAxon) | [5] |
Spectral Properties
The spectral characteristics of this compound derivatives are well-documented and provide valuable information for structural elucidation.
| Spectral Method | Key Features and Observations | Reference |
| UV-Visible Spectroscopy | Characterized by electronic bands in the 251-517 nm region. | [2] |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=N group is observed in the frequency range of 1600-1430 cm⁻¹. | [2] |
| ¹H-NMR Spectroscopy | For 2,3-dihydro-1,5-benzothiazepine derivatives, the protons on the methylene (B1212753) group at position 3 typically appear as a doublet of doublets due to their non-equivalent magnetic environment. | [6] |
| ¹³C-NMR Spectroscopy | The chemical shifts of the carbon atoms in the this compound ring system are well-defined and useful for structural confirmation. | [2] |
| Mass Spectrometry (MS) | The molecular ion peak is readily observed, and the fragmentation pattern can provide insights into the structure of the molecule. | [2] |
Synthesis of the this compound Core
The construction of the this compound ring system is most commonly achieved through the condensation reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated carbonyl compound, such as a chalcone.[2][7] This reaction typically proceeds via a domino sequence involving a Michael addition followed by an intramolecular cyclization.[7]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2,3-dihydro-1,5-benzothiazepine derivatives.
Caption: General workflow for the synthesis of 1,5-benzothiazepines.
Detailed Experimental Protocol: Synthesis of 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759)
This protocol is a representative example of the synthesis of a 2,3-dihydro-1,5-benzothiazepine derivative.[7]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
2-Aminothiophenol
-
Hexafluoro-2-propanol (HFIP)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 1,3-diphenyl-2-propen-1-one (1.25 mmol) in hexafluoro-2-propanol (1.50 mL) at 28 °C, add 2-aminothiophenol (2.50 mmol).[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by distillation.
-
Purify the resulting product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[7]
Characterization: The structure of the synthesized 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine can be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
Pharmacological Activities and Signaling Pathways
Derivatives of the this compound core exhibit a wide array of pharmacological activities, primarily targeting the cardiovascular and central nervous systems.[2][3]
Cardiovascular Effects: Diltiazem and Calcium Channel Blockade
Diltiazem is a well-known this compound derivative that functions as a calcium channel blocker.[2] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[2] This leads to vasodilation and a decrease in heart rate and contractility, making it effective in the treatment of hypertension, angina, and certain arrhythmias.[2]
The signaling pathway affected by diltiazem is illustrated below:
Caption: Diltiazem's mechanism of action via calcium channel blockade.
Central Nervous System Effects: Quetiapine and Multi-Receptor Antagonism
Quetiapine is an atypical antipsychotic with a this compound core structure.[2] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to its complex pharmacology, which involves antagonism at multiple neurotransmitter receptors, including dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[2] It also exhibits partial agonism at 5-HT₁ₐ receptors. This multi-receptor action modulates neurotransmission in key brain circuits.
The signaling pathways influenced by quetiapine are depicted in the following diagram:
Caption: Quetiapine's interaction with dopamine and serotonin receptors.
Conclusion
The this compound core continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent structural features and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a foundational understanding of the this compound scaffold, from its basic properties to its role in clinically relevant drugs. Further exploration of this versatile core, aided by modern drug design and synthetic methodologies, holds significant promise for the development of novel and improved therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jgtps.com [jgtps.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
A Technical Guide to the Preliminary Biological Screening of 1,5-Benzothiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various clinically significant drugs.[1] Derivatives of this versatile nucleus have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary biological screening of this compound derivatives, summarizing key findings, detailing experimental protocols, and presenting data in a structured format to facilitate research and development in this promising area.
I. Core Synthesis Strategy
The prevalent method for synthesizing this compound derivatives involves the cyclocondensation reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, most notably chalcones.[1][2] This reaction is often carried out in the presence of a catalyst and a suitable solvent. Modern approaches have focused on green chemistry principles, utilizing eco-friendly catalysts and solvents like polyethylene (B3416737) glycol (PEG-400) to achieve high yields in shorter reaction times.[1][3][4][5]
Below is a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design and antimicrobial activity of novel benzothiazepine derivatives [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1,5-Benzothiazepine as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine core is a seven-membered heterocyclic ring fused to a benzene (B151609) ring, containing nitrogen and sulfur atoms at positions 1 and 5, respectively. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of clinically approved drugs and its proven potential to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse pharmacological activities, and the underlying mechanisms of action.
Synthesis of the this compound Core
The most prevalent and versatile method for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold is the condensation reaction between a substituted 2-aminothiophenol (B119425) and an α,β-unsaturated carbonyl compound, typically a chalcone (B49325). This reaction can be catalyzed by either acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.
A general synthetic workflow for the preparation and subsequent biological evaluation of this compound derivatives is outlined below.
Experimental Protocol: Synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines
This protocol describes a green synthesis approach using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent.[1]
Materials:
-
Substituted chalcone (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Bleaching clay (10 wt. %)
-
Polyethylene glycol-400 (PEG-400) (20 mL)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine the substituted chalcone (1 mmol), 2-aminothiophenol (1 mmol), and bleaching clay (10 wt. %) in PEG-400 (20 mL).
-
Stir the reaction mixture at 60-65 °C for approximately 55 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (3:7 ratio).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pure this compound derivative.
-
The structure of the synthesized compound is confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Pharmacological Activities
This compound derivatives exhibit a wide spectrum of biological activities, making this scaffold a "privileged structure" in medicinal chemistry. The key activities are detailed below.
Anticancer Activity
Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data for Anticancer Activity:
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | 2-OH, 5-Br, 4'-Cl | Hep G-2 (Liver) | 3.29 ± 0.15 | [1] |
| 2f | 2-OH, 5-Br, 4'-F | Hep G-2 (Liver) | 4.38 ± 0.11 | [1] |
| 2j | 2-OH, 5-Br, 2',4'-diCl | Hep G-2 (Liver) | 4.77 ± 0.21 | [1] |
| 2j | 2-OH, 5-Br, 2',4'-diCl | DU-145 (Prostate) | 15.42 ± 0.16 | [1] |
| BT18 | R = 4-F | HT-29 (Colon) | - | [2] |
| BT19 | R = 4-Cl | HT-29 (Colon) | - | [2] |
| BT20 | R = 4-Br | HT-29 (Colon) | - | [2] |
| Compound 9 | - | DU-145 (Prostate) | 16 ± 1 µg/mL | |
| Compound 9 | - | MCF-7 (Breast) | 27 ± 1 µg/mL | |
| Compound 9 | - | HT-29 (Colon) | 28 ± 1 µg/mL |
Note: Some entries for BT18, BT19, and BT20 showed promising activity but did not provide specific IC50 values in the abstract.
Mechanism of Action: The anticancer activity of some this compound derivatives has been attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[3][4][5][6] Inhibition of EGFR tyrosine kinase by this compound derivatives blocks these pathways, thereby arresting cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., Hep G-2, DU-145)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of approximately 5 x 103 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
This compound derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.
Quantitative Data for Antimicrobial Activity:
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| BT6 | Fluorinated | Staphylococcus aureus | 0.4 | [7][8] |
| BT6 | Fluorinated | Proteus vulgaris | 0.4 | [7][8] |
| BT6 | Fluorinated | Aspergillus niger | 0.4 | [7][8] |
| BT6 | Fluorinated | Candida tropicalis | 0.4 | [7][8] |
| BT5 | Fluorinated | Escherichia coli | 0.4 | [7][8] |
| BT3 | Dichloro | Staphylococcus aureus | 0.4 | [7][8] |
| BT3 | Dichloro | Candida albicans | 1.6 | [7][8] |
| Compound 1 | - | Cryptococcus neoformans | 2-6 | |
| Compound 2 | - | Cryptococcus neoformans | 2-6 |
Mechanism of Action: The exact mechanism of antimicrobial action for 1,5-benzothiazepines is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. For some related heterocyclic compounds like benzothiazoles, proposed mechanisms include the inhibition of DNA gyrase, dihydropteroate (B1496061) synthase, and other enzymes crucial for bacterial survival.[9] Further research is needed to pinpoint the specific targets of this compound derivatives in microbial cells.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37 °C for 24 hours for bacteria or at 28 °C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cardiovascular Activity
The first clinically used this compound was Diltiazem, a calcium channel blocker used for the treatment of hypertension, angina, and certain arrhythmias.[10]
Mechanism of Action: Diltiazem and other cardiovascular-active 1,5-benzothiazepines exert their effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to a decrease in cardiac contractility and vasodilation of arteries, which in turn lowers blood pressure.
Experimental Protocol: In Vitro Vasodilation Assay
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., Phenylephrine or KCl)
-
Synthesized this compound derivatives
Procedure:
-
Mount the arterial rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37 °C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a sustained contraction with a vasoconstrictor agent.
-
Once the contraction is stable, add cumulative concentrations of the synthesized compounds to the bath.
-
Record the changes in tension (relaxation).
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Conclusion
The this compound scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to make it an attractive starting point for the design and development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, key pharmacological activities, and experimental protocols for the evaluation of this compound derivatives. Further exploration of this versatile scaffold is warranted to develop novel drugs with improved efficacy and safety profiles for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of 1,5-Benzothiazepine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer, antimicrobial, anticonvulsant, and calcium channel blocking properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis.
Core Synthesis Strategies
The most prevalent and versatile method for synthesizing the 2,4-disubstituted this compound core involves the cyclocondensation reaction of 2-aminothiophenol (B119425) with α,β-unsaturated ketones, commonly known as chalcones.[1] This reaction typically proceeds via a Michael addition of the thiol group to the enone, followed by an intramolecular condensation of the amino group with the carbonyl group to form the seven-membered thiazepine ring.[1]
Variations in catalysts and reaction conditions have been extensively explored to optimize yields and accommodate a diverse range of substituents. Common catalysts include acids like glacial acetic acid, trifluoroacetic acid (TFA), and Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) (CAN).[2][3] Green chemistry approaches have also been successfully employed, utilizing microwave irradiation and eco-friendly solvents or catalysts like zinc acetate.[2][4]
A general workflow for the synthesis and initial screening of this compound analogues is depicted below.
Structure-Activity Relationships
Anticancer Activity
The this compound scaffold has emerged as a promising template for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay against various cancer cell lines.
Key SAR Insights:
-
Substitution at the 2-position: Aromatic or heteroaromatic substituents at the 2-position are crucial for activity. The nature and substitution pattern of this ring significantly influence cytotoxicity.
-
Halogenation: The introduction of halogen atoms, particularly on the phenyl ring at the 2-position, has been shown to enhance anticancer activity. For instance, compounds with chloro, fluoro, or bromo substituents often exhibit lower IC50 values.[4][5]
-
Substitution at the 4-position: The nature of the substituent at the 4-position also modulates activity. Often, an aryl group at this position is beneficial.
Table 1: Anticancer Activity of Selected this compound Analogues
| Compound ID | R1 (at position 2) | R2 (at position 4) | Cell Line | IC50 (µM) | Reference |
| 2c | 4-Chlorophenyl | Phenyl | Hep G-2 | 3.29 ± 0.15 | [4] |
| 2f | 4-Fluorophenyl | Phenyl | Hep G-2 | 4.38 ± 0.11 | [4] |
| 2j | 4-Bromophenyl | Phenyl | Hep G-2 | 4.77 ± 0.21 | [4] |
| 2c | 4-Chlorophenyl | Phenyl | DU-145 | >21.96 | [4] |
| 2j | 4-Bromophenyl | Phenyl | DU-145 | 15.42 ± 0.16 | [4] |
| BT20 | 4-(dimethylamino)phenyl | 4-isobutylphenyl | HT-29 | > Methotrexate | [6] |
Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Key SAR Insights:
-
Halogen Substituents: Similar to anticancer activity, halogen atoms on the aromatic rings play a critical role in enhancing antimicrobial potency. Fluorinated and chlorinated analogues have shown superior activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]
-
Position of Halogens: The position of the halogen substituent can influence the spectrum of activity.
-
Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy (B1213986) groups, can also modulate the antimicrobial profile.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected this compound Analogues
| Compound ID | Key Substituents | S. aureus | E. coli | C. albicans | A. niger | Reference |
| BT3 | Two chlorine atoms | 0.4 | - | 1.6 | - | [7] |
| BT5 | Fluorinated | 0.8 | 0.4 | - | 0.8 | [7] |
| BT6 | Fluorinated | 0.4 | 0.8 | 0.4 | 0.4 | [7] |
| Ciprofloxacin | (Standard) | 0.8 | 0.8 | - | - | [7] |
| Fluconazole | (Standard) | - | - | 1.6 | 3.2 | [7] |
Anticonvulsant Activity
Certain this compound analogues have shown promise as central nervous system (CNS) agents, particularly as anticonvulsants. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard in vivo assays for preliminary screening.
Key SAR Insights:
-
The specific structural features required for anticonvulsant activity are diverse, and a clear SAR is still emerging.
-
Substitutions on the aromatic rings and modifications of the seven-membered ring can significantly impact activity and neurotoxicity.[9][10]
Calcium Channel Blocking Activity
The prototypical this compound, diltiazem, is a well-known calcium channel blocker used in the management of cardiovascular disorders.[11] The activity of these analogues is often assessed by measuring their ability to relax potassium-depolarized vascular smooth muscle.
Key SAR Insights:
-
Stereochemistry: The cis-isomer is generally more active.
-
Substituents at positions 2, 3, and 5: A 2-(4-methoxyphenyl) group, a 3-acyloxy or alkyloxy group, and a 5-dimethylaminoethyl moiety are important for potent coronary vasodilating effects.[12]
-
Derivatization of the nitrogen at position 5 with a (dimethylamino)ethyl group can confer diltiazem-like activity.[12]
The mechanism of action for calcium channel blockers involves the inhibition of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.
Experimental Protocols
General Synthesis of 2,4-Disubstituted 1,5-Benzothiazepines
Materials:
-
Substituted chalcone
-
2-aminothiophenol
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or toluene)
-
Catalyst (e.g., glacial acetic acid, trifluoroacetic acid, or zinc acetate)
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and 2-aminothiophenol (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of the acid or other catalyst to the mixture.
-
The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 2-3 minutes) to drive the reaction to completion.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Characterize the final compound using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
MTT Assay for In Vitro Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., Hep G-2, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-100 µM). Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in the growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This guide provides a foundational understanding of the SAR of this compound analogues. The presented data and protocols serve as a starting point for researchers in the field to design and evaluate new derivatives with enhanced potency and selectivity for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Novel this compound Derivatives | Journal of International Academy of Physical Sciences [iaps.org.in]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of the 1,5-Benzothiazepine Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring system, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a diverse array of pharmacologically active agents, including clinically significant drugs for cardiovascular and central nervous system disorders. This technical guide provides an in-depth exploration of the pharmacological profile of the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
I. Pharmacological Activities and Therapeutic Applications
The this compound nucleus is the cornerstone of several clinically important drugs, demonstrating its therapeutic versatility. Diltiazem (B1670644) and clentiazem (B1222845) are well-established calcium channel blockers used in the management of angina, hypertension, and arrhythmias.[1][2] In the realm of neuroscience, thiazesim, clothiapine, and the widely prescribed atypical antipsychotic, quetiapine (B1663577), highlight the significance of this scaffold in modulating central nervous system (CNS) targets.[2][3]
Beyond these established applications, research has unveiled a broad spectrum of other potential therapeutic activities inherent to this compound derivatives. These include promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making it a fertile ground for drug discovery and development.[4][5]
II. Quantitative Pharmacological Data
The pharmacological effects of this compound derivatives are intrinsically linked to their structural modifications. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different therapeutic areas.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | [6][7] |
| 2f | Hep G-2 (Liver) | 4.38 ± 0.11 | [6] |
| 2j | Hep G-2 (Liver) | 4.77 ± 0.21 | [6] |
| 2c | DU-145 (Prostate) | 15.42 ± 0.16 to 41.34 ± 0.12 (range for series) | [6][7] |
| 2f | DU-145 (Prostate) | 15.42 ± 0.16 to 41.34 ± 0.12 (range for series) | [6] |
| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [6] |
| BT18 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | Promising Activity | [8] |
| BT19 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | Promising Activity | [8] |
| BT20 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | More active than methotrexate | [8] |
| Compound 42 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | 28 µg/mL (against one of the lines) |
Antimicrobial Activity
Several this compound derivatives have demonstrated significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BT6 | Various bacterial and fungal strains | 0.4 | [9][10][11] |
| BT6 | Escherichia coli | 0.8 | [10][11] |
| BT5 | Escherichia coli | 0.4 | [9][10] |
| BT3 | Staphylococcus aureus | 0.4 | [9][10] |
| BT3 | Candida albicans | 1.6 | [9][10] |
| BT5 | Staphylococcus aureus, Proteus vulgaris, Aspergillus niger | 0.8 | [9][10] |
| BT5 | Candida tropicalis | 1.6 | [10] |
Receptor Binding Affinity
The interaction of 1,5-benzothiazepines with their molecular targets is quantified by their binding affinity. For instance, the affinity of diltiazem and its metabolites for the L-type calcium channel has been determined through radioligand binding assays. The pIC50 value represents the negative logarithm of the IC50 for binding inhibition.
| Compound | Target | pIC50 | Reference |
| Diltiazem | L-type Calcium Channel ([3H]diltiazem binding) | 6.87 | [12] |
| M1 (desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.72 | [12] |
| MA (N-desmethyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.49 | [12] |
| M2 (N-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 6.03 | [12] |
| M4 (O-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 5.51 | [12] |
| M6 (N-desmethyl, O-desmethyl, desacetyl-diltiazem) | L-type Calcium Channel ([3H]diltiazem binding) | 5.33 | [12] |
The atypical antipsychotic quetiapine exhibits a complex receptor binding profile, which contributes to its therapeutic efficacy and side-effect profile. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower Ki values indicating higher affinity.
| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Reference |
| 5-HT1A | 716 | 40.7 | [13] |
| 5-HT2A | 33.6 | 12.8 | [13] |
| 5-HT7 | 307 | 19.3 | [13] |
| D1 | 712 | 214 | [13] |
| D2 | 245 | 196 | [13] |
| α1A | 14.6 | 1.5 | [13] |
| α2A | 307 | 4.8 | [13] |
| H1 | 11 | 1.1 | [13] |
III. Experimental Protocols
To ensure the reproducibility and validity of pharmacological data, detailed experimental protocols are essential. This section outlines the methodologies for key assays used in the characterization of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a further 24-72 hours.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[1]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).[9]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Target Engagement: EGFR Tyrosine Kinase Inhibition Assay
The inhibitory effect of this compound derivatives on specific molecular targets, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, can be quantified using biochemical assays.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain. This is often done by quantifying the phosphorylation of a substrate or by measuring the amount of ATP consumed during the kinase reaction.[2][4]
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, add the purified EGFR enzyme, the kinase substrate (e.g., a synthetic peptide), and the this compound inhibitor at various concentrations in a kinase reaction buffer.[2]
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP.[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2][4]
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[4]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[4]
-
Data Analysis: Calculate the percentage of inhibition of EGFR kinase activity at each inhibitor concentration and determine the IC50 value.
IV. Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of 1,5-benzothiazepines stem from their interaction with various biological targets and modulation of key signaling pathways.
Cardiovascular Effects: L-Type Calcium Channel Blockade
The primary mechanism of action for cardiovascular-acting 1,5-benzothiazepines like diltiazem is the blockade of L-type voltage-gated calcium channels.[1] This inhibition of calcium influx has profound effects on both cardiac myocytes and vascular smooth muscle cells.
Caption: Diltiazem's mechanism of action on muscle cells.
Anticancer Effects: EGFR Signaling Pathway Inhibition
Emerging evidence suggests that some this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Workflow: High-Throughput Screening for Anticancer Activity
The discovery of novel anticancer agents often involves a systematic workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates.
Caption: High-throughput screening workflow for anticancer drugs.
V. Conclusion
The this compound nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its proven success in clinically used drugs, coupled with the expanding scope of its pharmacological activities, ensures its continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the pharmacological profile of this important heterocyclic core, offering valuable data and methodologies for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of novel this compound derivatives holds the promise of yielding next-generation therapeutics for a wide range of diseases.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of a novel series of this compound derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
The Neuropharmacological Landscape of 1,5-Benzothiazepines: A Technical Guide to a Multifaceted Class of CNS-Active Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-benzothiazepine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant activity in both the cardiovascular and central nervous systems (CNS). While the cardiovascular effects, primarily mediated by L-type calcium channel blockade, are well-characterized, the mechanisms of action within the CNS are more complex and multifaceted. This technical guide provides an in-depth exploration of the neuropharmacological properties of 1,5-benzothiazepines, focusing on their interactions with key CNS targets. We dissect the molecular mechanisms of clinically significant drugs such as the atypical antipsychotic quetiapine (B1663577), the tricyclic antidepressant-related thiazesim, and other derivatives. This document summarizes quantitative binding data, details key experimental methodologies for their study, and visualizes the core signaling pathways through which these agents exert their effects on the central nervous system.
Introduction: A Privileged Scaffold with Diverse CNS Applications
The this compound nucleus is a privileged heterocyclic structure that has yielded several clinically important drugs.[1][2] While diltiazem (B1670644) is the prototypical cardiovascular agent, a distinct subset of this class, including quetiapine, clothiapine (B1669249), and thiazesim, has been developed to treat a range of CNS disorders, from psychosis and depression to anxiety.[1][2][3] Their therapeutic efficacy stems from a complex pharmacology, characterized by interactions with multiple neurotransmitter receptors and ion channels. This guide will elucidate these mechanisms, providing a granular view of their action on a molecular and cellular level.
Core Mechanisms of Action in the Central Nervous System
The CNS effects of 1,5-benzothiazepines are not governed by a single mechanism but rather a constellation of interactions with various neuronal targets. The specific substitutions on the benzothiazepine (B8601423) core dictate the primary pharmacological profile.
Multi-Receptor Antagonism: The Case of Quetiapine and Clothiapine
Several of the most prominent CNS-active 1,5-benzothiazepines function as multi-receptor antagonists. Quetiapine, a widely used atypical antipsychotic, exemplifies this mechanism. Its therapeutic action is primarily attributed to a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[4][5]
-
Dopamine D2 Receptor Antagonism: Antagonism at D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic activity, alleviating the positive symptoms of schizophrenia.[4][6] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8] Antagonism of these receptors by compounds like quetiapine prevents the inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and the activity of Protein Kinase A (PKA).[7][8][9] A key feature of quetiapine is its rapid dissociation from the D2 receptor, which is believed to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6]
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors, particularly in the frontal cortex, is thought to contribute to the efficacy against negative symptoms of schizophrenia and to have mood-stabilizing properties.[4][5] 5-HT2A receptors are Gαq-coupled GPCRs.[10][11] Their blockade inhibits the phospholipase C (PLC) pathway, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This, in turn, attenuates the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[10][11]
Quetiapine and the related compound clothiapine also exhibit high affinity for histamine (B1213489) H1 and α1-adrenergic receptors, contributing to side effects such as sedation and orthostatic hypotension.[5][12]
Monoamine Reuptake Inhibition: The Thiazesim Profile
Thiazesim, an older antidepressant agent, is structurally related to tricyclic antidepressants (TCAs).[10][13] Its primary mechanism of action is believed to be the inhibition of serotonin and/or norepinephrine (B1679862) reuptake by blocking their respective transporters (SERT and NET).[10][13] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[14][15]
Modulation of Neuronal Ion Channels
Beyond GPCRs, the this compound scaffold interacts directly with ion channels critical for neuronal excitability.
-
L-Type Voltage-Gated Calcium Channels (VGCCs): The foundational mechanism for cardiovascular benzothiazepines, L-type calcium channel blockade, is also relevant in the CNS.[16][17] These channels are involved in regulating neuronal firing, neurotransmitter release, and gene expression.[17][18] By blocking the influx of Ca2+ through these channels, 1,5-benzothiazepines can reduce neuronal hyperexcitability, a mechanism that may contribute to their anticonvulsant properties.[16][17]
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Studies have shown that benzothiazepines like diltiazem can act as non-competitive antagonists of neuronal nAChRs. They do not block the acetylcholine binding site but rather accelerate the desensitization of the receptor, a process where the channel closes despite the continued presence of the agonist.[19] This modulation of cholinergic signaling could contribute to the broader CNS depressant effects of this drug class.
Quantitative Pharmacological Data
The affinity of this compound derivatives for their molecular targets is a key determinant of their therapeutic window and side-effect profile. The following tables summarize key binding affinity (Ki) and inhibitory concentration (IC50) data from the literature.
| Compound | Receptor/Target | Ki (nM) | Species | Reference |
| Quetiapine | Dopamine D2 | 330 | Human | [20] |
| Serotonin 5-HT2A | 25 | Human | [20] | |
| Histamine H1 | 7 | Human | [20] | |
| Adrenergic α1 | 19 | Human | [20] | |
| Adrenergic α2 | 790 | Human | [20] | |
| Muscarinic M1 | >1000 | Human | [20] | |
| Serotonin 5-HT1A | 890 | Human | [20] | |
| Clothiapine | Dopamine D2 | 1.8 | Human | [20] |
| Serotonin 5-HT2A | 4.1 | Human | [20] | |
| Histamine H1 | 1.3 | Human | [20] | |
| Adrenergic α1 | 12 | Human | [20] | |
| Adrenergic α2 | 140 | Human | [20] | |
| Muscarinic M1 | 23 | Human | [20] | |
| Serotonin 5-HT1A | 1300 | Human | [20] |
Table 1: Receptor Binding Affinities (Ki) of Quetiapine and Clothiapine for Key CNS Receptors. Lower Ki values indicate higher binding affinity.
| Compound | Channel/Assay | IC50 | Species/System | Reference |
| Diltiazem | L-type Ca2+ Channels (Use-dependent block) | 10.4 µM | Model CaVAb Channel | [21] |
| L-type Ca2+ Channels (Resting state block) | 41 µM | Model CaVAb Channel | [21] | |
| K+-evoked Dopamine Release | ~50 µM | Rat Striatal Slices | ||
| Cone Photoreceptor Ca2+ Channels (High affinity) | 4.9 µM | Caudata (Salamander) | ||
| Cone Photoreceptor Ca2+ Channels (Low affinity) | 100.4 µM | Caudata (Salamander) |
Table 2: Inhibitory Concentrations (IC50) of Diltiazem on Neuronal Ion Channels and Neurotransmitter Release.
Visualizing the Signaling Pathways
To clarify the intracellular consequences of receptor and channel interactions, the following diagrams illustrate the key signaling cascades modulated by 1,5-benzothiazepines.
Key Experimental Protocols
The characterization of this compound activity relies on a suite of established neuropharmacological assays. Below are detailed, representative protocols for two foundational techniques.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of a this compound derivative at the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound derivative, dissolved in DMSO to create a stock solution, then serially diluted.
-
Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microplates, FilterMate Harvester, Scintillation Counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate reagents for Total Binding, NSB, and Test Compound wells (at 8-12 concentrations).
-
Initiation: Add cell membranes (e.g., 20 µg protein/well) to all wells to initiate the binding reaction. Finally, add the radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of a compound on the electrical properties of a single neuron, such as the currents flowing through voltage-gated ion channels.
Objective: To assess the inhibitory effect of a this compound derivative on L-type voltage-gated calcium channels in cultured hippocampal neurons.
Materials:
-
Cell Preparation: Primary hippocampal neurons cultured on glass coverslips.
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. To isolate Ca²⁺ currents, Na⁺ channels are blocked with Tetrodotoxin (TTX, 1 µM) and K⁺ channels are blocked with tetraethylammonium (B1195904) (TEA) and 4-aminopyridine (B3432731) (4-AP).
-
Internal (Pipette) Solution: Containing (in mM): 120 Cs-Methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Instrumentation: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.
Workflow:
Procedure:
-
Pipette Preparation: Pull a borosilicate glass capillary to a fine tip with a resistance of 3-6 MΩ when filled with internal solution.
-
Seal Formation: Under microscopic guidance, carefully lower the pipette onto the surface of a neuron. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: "Clamp" the neuron's membrane potential at a holding potential (e.g., -80 mV) where most voltage-gated channels are closed.
-
Baseline Recording: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents. Record these baseline currents for several minutes to ensure stability.
-
Drug Application: Perfuse the recording chamber with the external solution containing the this compound derivative at the desired concentration.
-
Effect Recording: After the drug has equilibrated, repeat the same voltage-step protocol to record the calcium currents in the presence of the compound.
-
Analysis: Measure the peak amplitude of the calcium current before and after drug application. Calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the IC50.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile template for the development of CNS-active drugs. The mechanisms of action are diverse, ranging from multi-receptor antagonism targeting the dopaminergic and serotonergic systems, to inhibition of monoamine transporters, and direct modulation of neuronal calcium and nicotinic acetylcholine channels. This polypharmacology likely underlies both the therapeutic efficacy and the side-effect profiles of these compounds.
Future research should focus on developing derivatives with greater selectivity for specific CNS targets to minimize off-target effects. For example, enhancing selectivity for extrastriatal D2 receptors or specific 5-HT receptor subtypes could refine antipsychotic and antidepressant actions. Furthermore, a deeper understanding of the interplay between direct ion channel modulation and GPCR-mediated signaling will be crucial for designing next-generation 1,5-benzothiazepines with improved therapeutic indices for a wide range of neurological and psychiatric disorders.
References
- 1. Desensitization of Mouse Nicotinic Acetylcholine Receptor Channels: A Two-Gate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Molecular determinants of benzodiazepine receptor affinities and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 1,5-Benzothiazepine Bioactivity: A Technical Guide
The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs like diltiazem (B1670644) (a calcium channel blocker) and quetiapine (B1663577) (an antipsychotic).[1][2] Its versatile seven-membered heterocyclic ring system allows for diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[1][3] As the demand for novel therapeutics grows, in silico computational methods have become indispensable for accelerating the discovery and optimization of new this compound derivatives. These predictive models reduce the time and cost associated with traditional drug discovery by prioritizing compounds for synthesis and experimental testing.
This technical guide provides an in-depth overview of the core in silico methodologies used to predict the bioactivity of 1,5-benzothiazepines, supplemented with detailed experimental protocols for validation and quantitative data from recent studies.
In Silico Bioactivity Prediction Methodologies
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are pivotal in elucidating the therapeutic potential of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. For 1,5-benzothiazepines, QSAR studies have been successfully employed to predict activities like antimicrobial efficacy.[4]
A typical QSAR workflow involves descriptor calculation, data set splitting, model generation using methods like multiple linear regression, and rigorous validation.[5] The statistical robustness of a QSAR model is assessed by metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred).[5] For instance, a 3D-QSAR model developed for the antimicrobial activity of this compound derivatives showed a good correlation between the structural features and the observed biological data.[4]
Table 1: Performance Metrics of a Representative QSAR Model for Anticancer Activity
| Model Parameter | Value | Description |
|---|---|---|
| R² | 0.864 | Coefficient of determination (Goodness of fit) |
| R²adj | 0.845 | Adjusted R² |
| Q²cv | 0.799 | Cross-validation coefficient (Internal predictive ability) |
| R²pred | 0.706 | Predictive R² for the external test set |
Data adapted from a study on anticancer compounds against melanoma.[5]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[6] This technique is crucial for understanding drug-target interactions at a molecular level and for virtual screening of compound libraries. For 1,5-benzothiazepines, docking studies have identified potential interactions with various targets, including kinases, enzymes, and receptors.[7][8][9]
For example, in a study investigating anticancer agents, this compound derivatives were docked into the active sites of human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β (GSK-3β), and mitogen-activated protein kinase 1.[7] The results, including binding energies and predicted inhibitory constants (Ki), helped rationalize the observed cytotoxic activities and identified key binding interactions, such as hydrogen bonds and hydrophobic contacts.[7]
Table 2: Summary of Molecular Docking Results for this compound Derivatives Against Various Targets
| Compound Series | Target Protein | PDB ID | Binding Energy (kcal/mol) Range | Predicted Ki Range | Reference |
|---|---|---|---|---|---|
| Anticancer BTZs | Glycogen Synthase Kinase-3β | 1Q41 | -5.27 to -0.04 | 11.67 to 36.05 µM | [7] |
| Antimicrobial BTZs | Glucosamine-6-Phosphate Synthase | - | -7.35 to -9.99 | 47.68 nM to 4.11 µM | [8] |
| Anticonvulsant BTZs | Voltage-gated sodium channel | 3IP9 | 0 to -10 | 1 to 90 µM | [6][10] |
| Tyrosinase Inhibitors | Mushroom Tyrosinase | 2Y9X | -5.28 to -7.58 | - |[11][12] |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be used to screen large databases for novel scaffolds that match the required features. For 1,5-benzothiazepines with anticancer activity, a five-point pharmacophore model (AHHRR: Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) was developed to identify key structural requirements for activity against EGFR tyrosine kinase.[13]
Biological Targets and Signaling Pathways
In silico studies have predicted that 1,5-benzothiazepines can modulate several key biological targets. As anticancer agents, they have been shown to target kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a critical node in cell proliferation and survival pathways.[13] Inhibition of EGFR can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, ultimately leading to reduced tumor growth.
Experimental Protocols for In Silico Validation
The validation of in silico predictions through in vitro or in vivo experiments is a critical step in drug discovery. Below are detailed methodologies for key assays cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[7][13]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2 liver cancer, DU-145 prostate cancer, HT-29 colon cancer) are seeded into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells/well in a suitable culture medium.[7][13][14] The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved (usually in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.[15] A control group (vehicle only) and a standard drug (e.g., Methotrexate, Adriamycin) are included.[7][15]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7]
Table 3: In Vitro Anticancer Activity (IC50) of Selected this compound Derivatives
| Compound ID | HepG2 (Liver) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HT-29 (Colon) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | Reference |
|---|---|---|---|---|---|
| 2c | 3.29 ± 0.15 | - | - | - | [7][16] |
| 2f | 4.38 ± 0.11 | - | - | - | [7] |
| 2j | 4.77 ± 0.21 | - | - | - | [7] |
| BT-05 | - | 43 | 68 | 89 | [14] |
| BT-01 | - | 70 | 76 | 83 | [14] |
| Methotrexate (Std.) | 4.68 ± 0.17 | 21.96 ± 0.15 | - | - |[7][16] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for evaluating the efficacy of new antibacterial and antifungal agents.[4][17]
Protocol:
-
Inoculum Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[4]
Table 4: In Vitro Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
|---|---|---|---|---|
| BT6 | 0.4 | 0.8 | 0.4 | [4] |
| BT5 | 0.8 | 0.4 | - | [4] |
| BT3 | 0.4 | - | 1.6 | [4] |
| Ciprofloxacin (Std.) | 0.4 - 0.8 | 0.4 - 0.8 | - | [4] |
| Fluconazole (Std.) | - | - | 0.4 - 1.6 |[4] |
Enzyme Inhibition Assay (α-Glucosidase)
Enzyme inhibition assays are used to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For 1,5-benzothiazepines, α-glucosidase inhibitory activity has been explored for potential antidiabetic applications.[1][18]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate (B84403) buffer (pH 6.8), the α-glucosidase enzyme solution, and varying concentrations of the this compound inhibitor.[12][18]
-
Pre-incubation: The mixture is pre-incubated for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: The amount of product (p-nitrophenol) released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic studies can also be performed to identify the mode of inhibition (e.g., competitive, non-competitive, mixed-type).[12]
Table 5: In Vitro α-Glucosidase Inhibition by 2,3-Dihydro-1,5-benzothiazepines
| Compound Series | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |
|---|
| Dihydro-1,5-benzothiazepines | 2.62 ± 0.16 to 10.11 ± 0.32 | 37.38 ± 1.37 |[1] |
Conclusion
The integration of in silico prediction methods—QSAR, molecular docking, and pharmacophore modeling—provides a powerful, rational approach to the design and discovery of novel this compound derivatives. These computational tools enable the efficient screening of virtual libraries, prioritization of synthetic targets, and elucidation of structure-activity relationships, significantly streamlining the drug development pipeline. However, the predictive power of these models is fundamentally reliant on rigorous experimental validation. The detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays outlined herein represent the crucial link between computational prediction and tangible therapeutic potential. The synergy between in silico and in vitro approaches will continue to be paramount in unlocking the full pharmacological versatility of the this compound scaffold for a new generation of medicines.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of this compound Derivatives as Potent Anticonvulsant Agent | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.uees.edu.ec [research.uees.edu.ec]
- 10. In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of this compound Derivatives as Potent Anticonvulsant Agent | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay | Neuroquantology [neuroquantology.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of a novel series of this compound derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of 1,5-Benzothiazepine Conformation: A Guide for Drug Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on the conformation of the 1,5-benzothiazepine core. This seven-membered heterocyclic system is a privileged scaffold in medicinal chemistry, forming the basis for widely used drugs such as the calcium channel blocker diltiazem (B1670644) and the antipsychotic quetiapine.[1] A deep understanding of the conformational landscape of the this compound ring is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
The flexible seven-membered thiazepine ring is not planar and exists in various interconverting conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by a this compound derivative influences its pharmacological activity by dictating the three-dimensional arrangement of its substituents and their interactions with biological targets. Theoretical and computational studies, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for elucidating the geometries, relative energies, and interconversion pathways of these conformers.
Data Presentation: Conformational Landscape
For illustrative purposes, the following table represents the type of quantitative data that is generated from such computational studies. The values presented are hypothetical and serve to demonstrate the proper structure for presenting such data. A rigorous study would involve scanning the potential energy surface to identify all local minima (stable conformers) and transition states.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C9a-C5a) (°) | Ring Puckering Parameters (Q, θ, φ) |
| Chair (C) | 0.00 | -75.0 | 0.8 Å, 55°, 180° |
| Boat (B) | 4.50 | 15.0 | 0.9 Å, 90°, 90° |
| Twist-Boat (TB) | 2.10 | 45.0 | 0.85 Å, 75°, 120° |
| Transition State (TS) | 9.80 | 0.0 | N/A |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for the parent this compound.
Experimental and Computational Protocols
A variety of experimental and computational methods are employed to investigate the conformational properties of 1,5-benzothiazepines. These protocols are crucial for obtaining reliable data on the structure and dynamics of these flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying molecular conformation in solution.
-
Coupling Constant Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the dominant conformation of the thiazepine ring can be inferred.[3]
-
Dynamic NMR (DNMR): Variable-temperature NMR studies are used to investigate dynamic processes like ring inversion.[3] As the temperature changes, the rate of interconversion between conformers can become slow or fast on the NMR timescale, leading to observable changes in the spectra (e.g., line broadening, coalescence, and sharpening). These changes can be analyzed to determine the energy barriers (activation energy, ΔG‡) for the conformational inversion.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons, which helps in determining the relative stereochemistry and preferred conformation.
Computational Chemistry Methods
Theoretical calculations, particularly Density Functional Theory (DFT), are widely used to model the conformational landscape of 1,5-benzothiazepines.
-
Geometry Optimization: The first step in a computational study is to find the minimum energy structures of the possible conformers. This is typically done using DFT methods. A common choice of functional is B3LYP, paired with a basis set such as 6-31G* or larger. The geometries of different starting conformations (e.g., chair, boat) are optimized to find the nearest local energy minima.
-
Conformational Search/Scanning: To explore the potential energy surface (PES) comprehensively, a systematic or stochastic conformational search can be performed. A common technique is to perform a relaxed scan of the PES by systematically varying a key dihedral angle in the thiazepine ring and performing a geometry optimization at each step. This helps in identifying stable conformers and the transition states that connect them.
-
Frequency Calculations: After geometry optimization, frequency calculations are performed for each stationary point found. For a minimum energy structure (a stable conformer), all calculated vibrational frequencies will be real. For a first-order saddle point (a transition state), there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate of the conformational interconversion.
-
Solvation Models: To simulate the effect of a solvent on conformational equilibria, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed during the calculations.
Visualizations: Workflows and Concepts
To better understand the theoretical study of this compound conformation, the following diagrams illustrate a typical computational workflow and the key concept of ring inversion.
References
Methodological & Application
Green Synthesis of 1,5-Benzothiazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 1,5-benzothiazepine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The following sections emphasize eco-friendly methodologies, including microwave-assisted, ultrasound-assisted, and solvent-free approaches, which offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to conventional methods.
Application Notes
The synthesis of 1,5-benzothiazepines typically involves the condensation reaction between 2-aminothiophenol (B119425) and α,β-unsaturated carbonyl compounds, most commonly chalcones.[1][2] Traditional methods often rely on strong acids, volatile organic solvents, and long reaction times, posing environmental and safety concerns.[3] Green chemistry approaches aim to mitigate these issues by employing alternative energy sources, greener solvents, and efficient catalysts.
Key Green Synthesis Strategies:
-
Microwave Irradiation: This technique utilizes microwave energy to accelerate chemical reactions. The key advantages include significantly reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[3][4][5] Reactions can be performed in greener solvents like glycerol (B35011) or even under solvent-free conditions.[4][6]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles. This enhances mass transfer and reaction rates, often at lower temperatures than conventional heating.[7][8] This method is known for high yields, short reaction times, and simple work-up procedures.[7]
-
Green Solvents and Catalysts: The use of non-toxic, biodegradable, and recyclable solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol is a cornerstone of green synthesis.[1][4][9] Additionally, employing reusable heterogeneous catalysts such as H-ferrierite zeolite, bleaching clay, or eco-friendly catalysts like zirconium(IV) oxy chloride and zinc acetate (B1210297) minimizes waste and environmental harm.[1][5][6][9][10]
-
Solvent-Free Synthesis (Mechanochemistry): Performing reactions without a solvent, for instance by grinding the reactants together (liquid-assisted grinding), represents a highly efficient and environmentally benign approach.[2][11] This method minimizes waste and simplifies product isolation.
The general reaction for the synthesis of this compound derivatives from 2-aminothiophenol and a chalcone (B49325) derivative is depicted below.
Caption: General reaction scheme for the synthesis of this compound derivatives.
Data Presentation: Comparison of Green Synthesis Methods
The following tables summarize quantitative data from various green synthesis protocols for this compound derivatives, allowing for easy comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of this compound Derivatives
| Catalyst/Solvent System | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| Glacial Acetic Acid / DMF | - | 2-3 | 75-90 | [3] |
| Glycerol | 120 °C | 3-4 | Good to Excellent | [1][4] |
| Zirconium(IV) oxy chloride / Solvent-free | 700 W / 80 °C | 3-6 | > Conventional | [5] |
| Zinc Acetate / Solvent-free | - | 2-3 | 60-88 | [10] |
| Silica (B1680970) Sulfuric Acid / Solvent-free | - | 6-14 | 91-94 | [12] |
Table 2: Ultrasound-Assisted Synthesis of this compound Derivatives
| Catalyst/Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Acid / DMF | 45-50 | - | High | [7] |
| Ceric Ammonium Nitrate (CAN) / Ethanol (B145695) | Room Temp. | - | - | [2] |
| Zirconium oxychloride / DMF | Room Temp. | - | 60-90 | [8] |
| Ferrous Sulfate | 40 | - | Excellent | [10] |
| PEG-400 | Room Temp. | - | 86-93 | [10] |
Table 3: Other Green Synthesis Methods
| Method | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional (Greener Solvent) | Bleaching Clay / PEG-400 | 60 | < 1 | > 95 | [9][13] |
| Solvent-free | H-ferrierite zeolite | - | - | High | [1][10] |
| Solvent-free (Grinding) | Silica gel | Ambient | - | Good to Excellent | [11] |
| Ionic Liquid | 1,3-di-n-butylimidazolium bromide | - | - | - | [11] |
Experimental Protocols
Below are detailed methodologies for key green synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis in a Green Solvent (Glycerol)
This protocol is adapted from the work of Kotalwar et al.[4]
Objective: To synthesize this compound derivatives using microwave irradiation in glycerol, a biodegradable and high-boiling solvent.
Materials:
-
Substituted chalcone (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Glycerol (5 mL)
-
Domestic or laboratory microwave oven
-
Erlenmeyer flask (50 mL)
-
Glass funnel
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL Erlenmeyer flask, combine the substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol).
-
Add 5 mL of glycerol to the flask and swirl gently to mix the reactants.
-
Place a glass funnel loosely in the neck of the flask to act as a condenser.
-
Place the flask in the center of the microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 300-450 W) for 3-4 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) every minute.
-
After completion of the reaction (as indicated by TLC), carefully remove the flask from the microwave and allow it to cool to room temperature.
-
Add crushed ice or cold water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and recrystallize from ethanol to obtain the purified this compound derivative.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol is a generalized procedure based on several reported methods.[7][8][10]
Objective: To synthesize this compound derivatives using ultrasonic irradiation, which provides an energy-efficient and rapid alternative to conventional heating.
Materials:
-
Substituted α,β-unsaturated ketone (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Dimethylformamide (DMF) (2-3 mL)
-
Catalyst (e.g., a catalytic amount of acetic acid or zirconium oxychloride)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a thick-walled test tube or a small flask)
Procedure:
-
In a suitable reaction vessel, dissolve the substituted α,β-unsaturated ketone (1 mmol) and 2-aminothiophenol (1 mmol) in a minimal amount of DMF (2-3 mL).
-
Add a catalytic amount of acetic acid.
-
Place the reaction vessel in an ultrasonic bath containing water, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a temperature of 45-50°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Solvent-Free Synthesis using a Solid Support
This protocol is based on the work of Mohammad Ali Bodaghifard et al.[11]
Objective: To synthesize 1,5-benzothiazepines under solvent-free conditions using an inorganic support, minimizing waste and simplifying the procedure.
Materials:
-
Chalcone (1 mmol)
-
o-Aminothiophenol (1 mmol)
-
Silica gel (as support)
-
Mortar and pestle
-
Ethanol (for product extraction)
Procedure:
-
In a mortar, thoroughly grind the chalcone (1 mmol) with silica gel.
-
Add o-aminothiophenol (1 mmol) to the mixture and continue grinding with a pestle at room temperature.
-
The progress of the reaction can be monitored by TLC by taking a small sample from the mixture at regular intervals and dissolving it in a suitable solvent.
-
After the reaction is complete, extract the product from the solid support by washing the mixture with ethanol.
-
Filter to remove the silica gel.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to get the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for selecting a green synthesis method.
Caption: A generalized experimental workflow for green synthesis of 1,5-benzothiazepines.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. asianpubs.org [asianpubs.org]
- 5. Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines [openpharmaceuticalsciencesjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,5-Benzothiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with significant pharmacological interest, utilizing microwave-assisted organic synthesis (MAOS). The protocols described herein offer considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
1,5-Benzothiazepines are a privileged scaffold in medicinal chemistry, forming the core structure of various therapeutic agents with a broad spectrum of biological activities, including calcium channel blockers (e.g., Diltiazem), as well as compounds with anticonvulsant, antidepressant, and anti-HIV properties.[1][2] The classical synthesis of these compounds typically involves the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with 2-aminothiophenol (B119425) under acidic or basic conditions, often requiring long reaction times and harsh conditions.[2][3]
Microwave-assisted synthesis has emerged as a powerful technology to accelerate organic reactions.[3][4] By utilizing microwave irradiation, chemical transformations can be achieved in minutes that would otherwise take hours to complete via conventional heating.[5] This technique often leads to cleaner reactions with higher yields and is considered an environmentally benign approach.[6][7] This document outlines several protocols for the microwave-assisted synthesis of 1,5-benzothiazepines, employing various catalysts and reaction media.
General Reaction Scheme
The fundamental reaction for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines involves the cyclo-condensation of a substituted chalcone with 2-aminothiophenol. The reaction proceeds via a Michael addition of the thiol group to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Caption: General reaction for microwave-assisted synthesis of 1,5-benzothiazepines.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various microwave-assisted synthetic protocols for 1,5-benzothiazepines, highlighting the significant improvements in reaction time and yield compared to conventional methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Entry | Method | Catalyst/Medium | Time | Yield (%) | Reference |
| 1 | Conventional (Reflux) | Acetic Acid | 10-12 hours | 59-65 | [8] |
| 2 | Microwave | Silica-Sulfuric Acid (Solvent-free) | 1-2 minutes | 82-89 | [8] |
| 3 | Conventional (Reflux) | Toluene/TFA | 6-8 hours | ~60-70 | [2] |
| 4 | Microwave | Zirconium Oxychloride (Solvent-free) | 3-6 minutes | 65-82 | [2] |
| 5 | Conventional (Oil Bath) | DMF/Acetic Acid | 2.5 minutes | 36 | [3] |
| 6 | Microwave | DMF/Acetic Acid | 2.5 minutes | 82 | [3] |
Table 2: Microwave-Assisted Synthesis Using Different Catalysts and Media
| Entry | Catalyst | Medium | Time (min) | Yield (%) | Reference |
| 1 | Glacial Acetic Acid | DMF | 2-3 | 75-90 | [3] |
| 2 | Glacial Acetic Acid | Glycerol | 3-4 | High Yields | [1][6] |
| 3 | Zirconium Oxychloride | Solvent-free | 3-6 | 65-82 | [2] |
| 4 | Zinc Acetate Dihydrate | Solvent-free | Not specified | Moderate | [1] |
| 5 | Basic Alumina | Solvent-free | 2-3 | High Yields | [9] |
| 6 | Silica (B1680970) Sulfuric Acid | Solvent-free | 1-2 | 82-89 | |
| 7 | Bleaching Clay | PEG-400 | < 60 | > 95 | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis in a Polar Solvent (DMF) with Acetic Acid
This protocol is adapted from the work of Patel & Desai, which describes a rapid and efficient synthesis using N,N-dimethylformamide (DMF) as a reaction mediator.[3]
Materials:
-
Substituted Chalcone (10 mmol)
-
2-Aminothiophenol (10 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Glacial Acetic Acid (5 mL)
-
Domestic Microwave Oven (e.g., BPL 2300 ET, 2450 MHz)[3]
-
Conical flask (100 mL)
-
Glass funnel (to cap the flask)
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 100 mL conical flask, combine the substituted chalcone (10 mmol), 2-aminothiophenol (10 mmol), DMF (15 mL), and glacial acetic acid (5 mL).[3]
-
Cap the flask with a glass funnel, which acts as a loose condenser.
-
Place the flask in the center of the microwave oven.
-
Irradiate the mixture for 2-3 minutes at a suitable power level (e.g., medium to high power, adjusted to avoid vigorous boiling). It is advisable to use intermittent irradiation (e.g., 30-second intervals) to control the temperature and pressure.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.[3]
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford the pure this compound derivative.
Protocol 2: Solvent-Free Synthesis using a Solid Support
This "green chemistry" protocol, adapted from Saleh et al., utilizes a solid support like silica sulfuric acid and avoids the use of organic solvents.[8]
Materials:
-
Substituted Chalcone (20 mmol)
-
2-Aminothiophenol (24 mmol)
-
Silica Sulfuric Acid (as solid support and catalyst)
-
Microwave Reactor (A domestic oven can be used with caution)
-
Mortar and pestle
-
Beaker or flask suitable for microwave irradiation
-
Ethanol (for recrystallization)
Procedure:
-
Thoroughly grind a mixture of the chalcone (20 mmol) and silica sulfuric acid in a mortar and pestle.
-
Add 2-aminothiophenol (24 mmol) to the mixture and continue to mix until a homogeneous paste is formed.
-
Transfer the reaction mixture to an open beaker or flask.
-
Place the vessel in a microwave oven and irradiate at a high power setting (e.g., 800 W) for 60-120 seconds.[11] Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
Treat the solid residue with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter to remove the solid support.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the purified this compound.
Protocol 3: Green Synthesis in Glycerol
This eco-friendly method uses glycerol, a non-toxic and biodegradable solvent, as the reaction medium.[6][12]
Materials:
-
Substituted Chalcone (e.g., 1-aryl-3-phenyl-2-propen-1-one)
-
2-Aminothiophenol
-
Glycerol
-
Glacial Acetic Acid (catalytic amount)
-
Microwave Reactor
-
Standard laboratory glassware for work-up
Procedure:
-
In a reaction vessel suitable for microwave synthesis, mix the chalcone, an equimolar amount of 2-aminothiophenol, and a catalytic amount of glacial acetic acid in glycerol.
-
Place the vessel in the microwave reactor and irradiate at a temperature of approximately 120°C for 3-4 minutes.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product through extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove glycerol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization to yield the desired this compound derivative.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,5-benzothiazepines, from reactant preparation to final product characterization.
Caption: Workflow for microwave-assisted synthesis of 1,5-benzothiazepines.
Conclusion
The use of microwave irradiation significantly enhances the synthesis of 1,5-benzothiazepines, offering a rapid, efficient, and environmentally friendly alternative to conventional methods.[5] The protocols provided demonstrate the versatility of this technique, allowing for synthesis under various conditions, including the use of green solvents like glycerol and PEG-400, or entirely solvent-free systems with solid supports.[1][6] These methods are highly applicable in research and development settings for the rapid generation of libraries of this compound derivatives for drug discovery and development programs.
References
- 1. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines [openpharmaceuticalsciencesjournal.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted synthesis of 1,5-benzothiazepines using greener reaction medium - Lookchem [lookchem.com]
Application Notes and Protocols for the Ultrasound-Promoted Synthesis of 1,5-Benzothiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with significant pharmacological interest, under the promotion of ultrasonic irradiation. The use of ultrasound offers several advantages over conventional synthetic methods, including shorter reaction times, higher yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2]
Introduction
1,5-Benzothiazepines are a privileged scaffold in medicinal chemistry, forming the core structure of drugs like diltiazem (B1670644) and clentiazem, which are used as calcium channel blockers.[3] The seven-membered heterocyclic ring system fused to a benzene (B151609) ring imparts a wide range of biological activities, including cardiovascular, anticonvulsant, anti-HIV, and anticancer properties.[3][4] The synthesis of these compounds typically involves the condensation reaction between a 2-aminothiophenol (B119425) and an α,β-unsaturated carbonyl compound, most commonly a chalcone (B49325).[3][5][6] The reaction proceeds via a Michael addition of the thiol group to the enone system, followed by an intramolecular cyclization and dehydration to form the 1,5-benzothiazepine ring.[7]
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures.[8] This energy input can significantly accelerate chemical reactions.
General Reaction Mechanism
The ultrasound-promoted synthesis of 1,5-benzothiazepines from 2-aminothiophenol and a chalcone follows a two-step mechanism:
-
Michael Addition: The thiol group (-SH) of 2-aminothiophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (chalcone). This is often the rate-determining step and can be facilitated by a catalyst.
-
Intramolecular Cyclization and Dehydration: The amino group (-NH2) of the resulting adduct then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent elimination of a water molecule yields the final 2,3-dihydro-1,5-benzothiazepine product.
Caption: General reaction pathway for the synthesis of 1,5-benzothiazepines.
Comparative Data of Ultrasound-Promoted Syntheses
The following tables summarize quantitative data from various reported methods for the ultrasound-promoted synthesis of this compound derivatives, highlighting the impact of different catalysts and solvents on reaction time and yield.
Table 1: Influence of Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Acid | DMF | 45-50 | 75-85 | High (not specified) | |
| Zirconium Oxychloride | DMF | Room Temp. | Not Specified | 60-90 | [1][4] |
| Ferrous Sulfate | Not Specified | 40 | Not Specified | Good (not specified) | [1] |
| Ceric Ammonium Nitrate (CAN) | Ethanol (B145695) | Not Specified | 32-38 | Good to Excellent | [8][9] |
| None (Promoter) | PEG-400 | Room Temp. | 40-55 | 86-93 | [1][10] |
Table 2: Influence of Different Solvents
| Solvent | Catalyst/Promoter | Temperature (°C) | Time (min) | Yield (%) | Reference |
| DMF | Acetic Acid | 45-50 | 75-85 | High | |
| PEG-400 | None | Room Temp. | 40-55 | 86-93 | [1][3][10] |
| Ethanol | CAN | Not Specified | 32-38 | Good to Excellent | |
| Solvent-free | CAN | Not Specified | Shorter Time | Clean Conversion |
Experimental Protocols
The following are detailed protocols for key methods cited in the literature. These protocols provide a starting point for researchers, which may be optimized for specific substrates.
General Experimental Workflow
The workflow for ultrasound-promoted synthesis is generally straightforward and involves fewer steps than many conventional heating methods.
Caption: A typical experimental workflow for the synthesis of 1,5-benzothiazepines.
Protocol 1: Acetic Acid Catalyzed Synthesis in DMF
This protocol is adapted from a method using steroidal α,β-unsaturated ketones.
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
2-Aminothiophenol (4.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Ultrasonic cleaner (e.g., Branson-5210, 25 kHz, 250 W)
-
Cold water
-
Standard filtration apparatus
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and 2-aminothiophenol (4.2 mmol).
-
Add 5 mL of DMF to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Place the reaction vessel in the water bath of an ultrasonic cleaner.
-
Irradiate the mixture at 45–50°C for 75–85 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water.
-
The solid product that separates out is collected by filtration, washed with water, and then air-dried.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Catalyst-Free Synthesis in PEG-400
This eco-friendly protocol uses polyethylene (B3416737) glycol (PEG-400) as both a solvent and a promoter.[3][10]
Materials:
-
Chalcone (1.0 mmol)
-
o-Aminothiophenol (1.0 mmol)
-
Polyethylene glycol (PEG-400) (5 mL)
-
Ultrasonic water bath
-
Diethyl ether for extraction
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix the chalcone (1.0 mmol) and o-aminothiophenol (1.0 mmol).
-
Add 5 mL of PEG-400 to the flask.
-
Place the flask in an ultrasonic water bath and irradiate at room temperature. The power of the ultrasonic bath can be set to around 40%.
-
Monitor the reaction's progress using TLC. The reaction is typically complete within 40-55 minutes.
-
Upon completion, extract the product from the reaction mixture using diethyl ether.
-
The organic layer can then be concentrated to yield the crude product, which can be purified further by recrystallization.
Protocol 3: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis
This method employs a Lewis acid catalyst, Ceric Ammonium Nitrate (CAN), under ultrasonic irradiation for an efficient conversion.[8][9]
Materials:
-
Chalcone (1.0 mmol)
-
o-Aminothiophenol (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (10 mol%)
-
Ethanol
-
Ultrasonic bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the chalcone (1.0 mmol) and o-aminothiophenol (1.0 mmol) in ethanol in a suitable reaction vessel.
-
Add 10 mol% of Ceric Ammonium Nitrate (CAN) to the mixture.
-
Irradiate the mixture in an ultrasonic bath. The reaction is typically rapid, often completing within 32-38 minutes.
-
Monitor the reaction via TLC until the starting materials are consumed.
-
After the reaction is complete, the product can be isolated by pouring the mixture into ice-cold water and filtering the resulting precipitate.
-
The crude product can be purified by recrystallization from a suitable solvent.
Safety and Handling Precautions
-
2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a skin irritant and should be handled with care. Ethanol is flammable.
-
Ultrasonication: High-intensity ultrasound can cause skin burns. Avoid direct contact with the ultrasonic probe or bath. Use sound-dampening enclosures for high-power sonicators to protect against hearing damage.
-
Catalysts: Handle all catalysts according to their material safety data sheets (MSDS).
By leveraging the power of sonochemistry, the synthesis of 1,5-benzothiazepines can be achieved with greater efficiency and under more environmentally benign conditions, making it an attractive methodology for both academic research and industrial drug development.
References
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of 1,5-Benzothiazepines using PEG-400 as a Green Solvent
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Benzothiazepines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including cardiovascular, central nervous system, and anticancer effects.[1][2] The synthesis of these compounds traditionally involves the use of volatile and often hazardous organic solvents. In a move towards more sustainable and environmentally friendly chemical processes, Polyethylene Glycol 400 (PEG-400) has emerged as a promising green solvent for the synthesis of 1,5-benzothiazepines.[1][3] PEG-400 is non-toxic, non-flammable, inexpensive, and recyclable, making it an excellent alternative to conventional solvents.[3] This document provides detailed protocols for the synthesis of 1,5-benzothiazepines via the condensation of 2-aminothiophenol (B119425) and various chalcones in PEG-400, utilizing both conventional heating and ultrasound irradiation methods.
Data Presentation
The use of PEG-400 as a solvent and promoter in the synthesis of 1,5-benzothiazepines offers excellent yields and short reaction times. The following tables summarize the quantitative data from various studies, comparing the efficiency of different synthetic methods.
Table 1: Comparison of Conventional Heating and PEG-400 Mediated Synthesis of 1,5-Benzothiazepines.
| Entry | R1 | R2 | Method A (Classical) Yield (%) | Method B (PEG-400) Yield (%) | Melting Point (°C) |
| 1 | OH | OCH3 | 51 | 67 | 153-154 |
| 2 | H | H | 57 | 76 | 112-113 |
| 3 | OCH3 | H | 54 | 71 | 105-106 |
| 4 | CH3 | OCH3 | 62 | 74 | 110-111 |
| 5 | Cl | OCH3 | 63 | 78 | 130-131 |
| 6 | CH3 | H | 46 | 68 | 135-136 |
| 7 | F | H | 42 | 64 | 101-102 |
| 8 | OCH3 | OCH3 | 49 | 61 | 106-107 |
Method A (Classical): Reflux in alcohol with piperidine (B6355638) and glacial acetic acid.[1] Method B (PEG-400): Heating at 110°C in PEG-400.[4]
Table 2: Ultrasound-Promoted Synthesis of 1,5-Benzothiazepines in PEG-400.
| Entry | R1 | R2 | Time (min) | Yield (%) |
| 1 | H | H | 20 | 90 |
| 2 | 4-OCH3 | H | 25 | 92 |
| 3 | 4-Cl | H | 20 | 93 |
| 4 | 4-NO2 | H | 30 | 85 |
| 5 | 2-Cl | H | 20 | 91 |
| 6 | 2-NO2 | H | 30 | 88 |
| 7 | 3-NO2 | H | 25 | 89 |
| 8 | 4-CH3 | H | 25 | 90 |
Reaction Conditions: Chalcone (B49325) (1.0 mmol), o-aminothiophenol (1.0 mmol), PEG-400 (5 mL) under ultrasound irradiation at room temperature.[3][5]
Table 3: Optimization of Reaction Temperature for Synthesis in PEG-400.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | - | No Reaction |
| 2 | 40 | 75 | 65 |
| 3 | 50 | 65 | 82 |
| 4 | 60 | 55 | 95 |
| 5 | 70 | 55 | 89 |
Reaction Conditions: 1 mmol of reactants in PEG-400.[2]
Experimental Protocols
Materials and Instrumentation
-
Substituted chalcones
-
2-aminothiophenol
-
Polyethylene Glycol 400 (PEG-400)
-
Diethyl ether
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer with hot plate or an ultrasonic bath
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Protocol 1: Conventional Heating Method
This protocol describes the synthesis of 1,5-benzothiazepines using conventional heating in PEG-400.
-
Reaction Setup: In a round bottom flask, add the chalcone (5 mmol) and 2-aminothiophenol (5 mmol).
-
Addition of Solvent: Add 5 mL of PEG-400 to the flask.
-
Heating: Heat the reaction mixture to 110°C with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Extraction: Extract the product from the reaction mixture by adding diethyl ether (3 x 15 mL). The product will move to the ether layer, while PEG-400 remains as a separate layer.
-
Isolation: Separate the ether layer using a separating funnel. Remove the diethyl ether by distillation under vacuum to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure 1,5-benzothiazepine.
-
Recycling of PEG-400: The remaining PEG-400 layer can be washed with diethyl ether and reused for subsequent reactions with minimal loss of efficiency.[1][4]
Protocol 2: Ultrasound-Promoted Method
This protocol utilizes ultrasonic irradiation to promote the synthesis of 1,5-benzothiazepines at room temperature.
-
Reaction Setup: In a round bottom flask, take a mixture of the chalcone (1.0 mmol) and o-aminothiophenol (1.0 mmol).
-
Addition of Solvent: Add 5 mL of PEG-400 to the flask.
-
Ultrasonication: Place the flask in an ultrasonic water bath and irradiate at 40% power at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up and Extraction: After complete conversion (typically 20-30 minutes), extract the product with diethyl ether.
-
Isolation and Purification: Remove the ether by vacuum distillation and recrystallize the obtained product from a 1:1 mixture of DMF and ethanol.[3][5]
-
Recycling of PEG-400: The PEG-400 can be recovered and reused as described in the conventional heating protocol.[5]
Visualizations
Reaction Workflow
The synthesis of 1,5-benzothiazepines in PEG-400 proceeds through a one-pot reaction involving a Michael addition followed by intramolecular cyclization.
References
Synthesis of 1,5-Benzothiazepines Catalyzed by Ceric Ammonium Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-benzothiazepine derivatives. This method utilizes a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst under ultrasonic irradiation, offering an efficient, and environmentally conscious approach to synthesizing this important class of heterocyclic compounds. 1,5-Benzothiazepines are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[1]
Application Notes
The synthesis of 1,5-benzothiazepines is a cornerstone in medicinal chemistry due to their diverse pharmacological properties. The presented method, employing ceric ammonium nitrate (CAN) as a catalyst, offers a significant improvement over traditional synthetic routes. CAN is an inexpensive, stable, and easy-to-handle reagent that functions as a potent Lewis acid catalyst in this reaction.[1] The use of ultrasonic irradiation synergistically enhances the reaction rate, leading to significantly shorter reaction times and improved yields. This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvents like ethanol (B145695).
The reaction proceeds via a one-pot synthesis involving the condensation of 2-aminothiophenol (B119425) with various chalcones (1,3-diaryl-2-propen-1-ones). The key steps involve a thia-Michael addition of the thiol group to the α,β-unsaturated carbonyl system of the chalcone (B49325), followed by an intramolecular cyclization of the resulting intermediate to form the seven-membered this compound ring. This method is notable for its high efficiency, clean conversion, and the absence of undesirable side products.[2]
Advantages of the CAN-Catalyzed Ultrasonic Method:
-
High Efficiency: The combination of a CAN catalyst and ultrasonic irradiation leads to excellent yields in significantly reduced reaction times.
-
Mild Reaction Conditions: The synthesis is typically carried out at a moderate temperature (60-65 °C), avoiding the need for harsh reagents or extreme temperatures.[2]
-
Green Chemistry Principles: This method often utilizes ethanol as a solvent, which is more environmentally friendly than many alternatives. The reduced reaction times also contribute to energy savings.
-
Simple Work-up: The purification process is generally straightforward, often involving simple recrystallization.[2]
-
Versatility: The protocol is applicable to a wide range of substituted chalcones, allowing for the synthesis of a diverse library of this compound derivatives.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines using the ceric ammonium nitrate-catalyzed ultrasonic irradiation method.
| Entry | R | R' | Time (min) | Yield (%) |
| 1 | H | H | 32 | 93 |
| 2 | H | 4-Cl | 34 | 91 |
| 3 | H | 4-OCH₃ | 38 | 89 |
| 4 | H | 4-NO₂ | 35 | 90 |
| 5 | 4-Cl | H | 33 | 92 |
| 6 | 4-Cl | 4-Cl | 35 | 90 |
| 7 | 4-Cl | 4-OCH₃ | 38 | 88 |
| 8 | 4-OCH₃ | H | 36 | 90 |
| 9 | 4-OCH₃ | 4-Cl | 37 | 89 |
| 10 | 4-OCH₃ | 4-OCH₃ | 38 | 87 |
Reaction Conditions: 2-aminothiophenol (1 mmol), substituted chalcone (1 mmol), CAN (10 mol%), ethanol, ultrasonic irradiation at 60-65 °C.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines.
Materials and Equipment
-
2-aminothiophenol
-
Substituted chalcones
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol (absolute)
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR)
General Synthetic Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: To this solution, add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. Place the flask in an ultrasonic bath containing water, ensuring the water level is sufficient to immerse the reaction mixture.
-
Ultrasonic Irradiation: While stirring, irradiate the reaction mixture with ultrasound at a constant temperature of 60-65 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 32-38 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.
-
Isolation of Crude Product: The solid product that precipitates is collected by vacuum filtration. Wash the solid with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and IR) to confirm its structure.
Characterization Data for 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
-
¹H NMR (CDCl₃, 300 MHz): δ = 3.07 (t, J = 12.6 Hz, 1H), 3.32 (dd, J = 4.7, 13.1 Hz, 1H), 4.99 (dd, J = 4.5, 12.0 Hz, 1H), 7.12-7.17 (m, 1H), 7.25-7.30 (m, 5H), 7.44-7.51 (m, 4H), 7.62 (d, J = 6.1 Hz, 2H), 8.06 (d, J = 7.5 Hz, 2H).[3]
-
¹³C NMR (CDCl₃, 75 MHz): δ = 37.99 (CH₂), 60.07 (CH), 123.08, 127.40, 128.79, 131.17, 136.54, 141.59, 155.24.[3]
-
IR (KBr): 3350 (N-H), 2921 (C-H), 1599 (C=N) cm⁻¹.[3]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the NMR Characterization of 1,5-Benzothiazepines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Benzothiazepines are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutically active agents.[1] Renowned for their diverse biological activities, derivatives of this scaffold are utilized as cardiovascular drugs, such as Diltiazem, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of these molecules, providing detailed information about the chemical environment of each proton and carbon atom. This document provides detailed application notes and protocols for the characterization of 1,5-benzothiazepine derivatives using ¹H and ¹³C NMR spectroscopy.
I. Spectroscopic Characterization
The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the substitution pattern of the this compound ring. The following tables summarize typical chemical shift ranges for the core structure and common derivatives.
¹H NMR Spectral Data
The protons of the this compound nucleus exhibit characteristic chemical shifts that are influenced by their electronic environment. The protons on the seven-membered ring, in particular, provide valuable structural information. For instance, the methylene (B1212753) protons at the C3 position are diastereotopic and typically appear as a pair of doublets of doublets (dd).[2]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2,3-Dihydro-1,5-benzothiazepine Derivatives.
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 4.94 - 5.30 | dd | Chemical shift is sensitive to the substituent at C2. |
| H-3a | 3.03 - 3.25 | dd | One of the two non-equivalent methylene protons. |
| H-3b | 3.21 - 3.61 | dd | The other non-equivalent methylene proton. |
| Aromatic H | 6.80 - 8.10 | m | Complex multiplet, shifts depend on substitution. |
| NH (if present) | 3.5 (broad s) | br s | Position can vary and may exchange with D₂O. |
Data compiled from multiple sources.[2][4] The exact chemical shifts can vary based on the solvent and substituents.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Dihydro-1,5-benzothiazepine Derivatives.
| Carbon | Chemical Shift (ppm) | Notes |
| C-2 | 53.78 - 60.24 | Sensitive to the nature of the C2-substituent. |
| C-3 | 38.08 - 38.18 | Methylene carbon of the seven-membered ring. |
| C-4 | 160.0 - 170.0 | Imine carbon, significantly downfield. |
| C-5a | 122.91 - 123.96 | Aromatic carbon adjacent to sulfur. |
| C-6 | 125.72 - 126.69 | Aromatic carbon. |
| C-7 | 128.34 - 129.89 | Aromatic carbon. |
| C-8 | 129.12 - 130.30 | Aromatic carbon. |
| C-9 | 132.26 - 135.85 | Aromatic carbon. |
| C-9a | 140.48 - 150.0 | Aromatic carbon adjacent to nitrogen. |
Data compiled from multiple sources.[4] The exact chemical shifts can vary based on the solvent and substituents.
II. Experimental Protocols
To obtain high-quality and reproducible NMR data, a standardized experimental protocol is crucial.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[5]
-
Solubility: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.[5]
-
Spectrometer Frequency: 300-600 MHz.[6]
-
Spectral Width: 0-15 ppm.[5]
-
Acquisition Time: 2-4 seconds.[5]
-
Relaxation Delay: 1-5 seconds.[5]
-
Number of Scans: 8-16 scans are typically adequate for a good signal-to-noise ratio.[5]
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[5]
-
Spectrometer Frequency: 75-151 MHz.[6]
-
Spectral Width: 0-200 ppm.[5]
-
Acquisition Time: 1-2 seconds.[5]
-
Relaxation Delay: 2-5 seconds.[5]
-
Number of Scans: A higher number of scans (e.g., 128 or more) is often required for ¹³C NMR to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the relative areas under the signals to determine the proton ratios.
-
Peak Picking: Determine the chemical shifts (δ) of all peaks.
III. Visualizations
Experimental Workflow for NMR Characterization
The following diagram illustrates the general workflow for the characterization of a synthesized this compound derivative using NMR spectroscopy.
Caption: Workflow for the Synthesis and NMR Characterization of 1,5-Benzothiazepines.
Signaling Pathway: Mechanism of Action as Calcium Channel Blockers
1,5-Benzothiazepines, such as Diltiazem, are well-known for their role as calcium channel blockers.[7] They exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced heart rate.[8][9]
Caption: Mechanism of Action of 1,5-Benzothiazepines as Calcium Channel Blockers.
References
- 1. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Application Note: FT-IR Spectral Analysis of Novel 1,5-Benzothiazepine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Benzothiazepines are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5][6] The synthesis of novel derivatives of this scaffold is a key area of research in medicinal chemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation and characterization of these newly synthesized compounds.[7] This application note provides a detailed protocol for the synthesis and FT-IR spectral analysis of novel 1,5-Benzothiazepine compounds, along with a summary of their characteristic spectral data.
Data Presentation
The successful synthesis of this compound derivatives via the condensation of chalcones and 2-aminothiophenol (B119425) can be confirmed by the appearance of characteristic FT-IR absorption bands and the disappearance of the chalcone's carbonyl (C=O) stretching band.[1] The following table summarizes the key FT-IR spectral data for this compound compounds.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibration Mode | Notes |
| Aromatic C-H | 3100 - 3000 | Stretching | Indicates the presence of the benzene (B151609) ring.[1] |
| Aliphatic C-H | 2950 - 2850 | Stretching | From the heterocyclic thiazepine ring.[3] |
| C=N (Imine) | 1610 - 1590 | Stretching | A key characteristic peak confirming the formation of the benzothiazepine (B8601423) ring.[1] |
| C=C (Aromatic) | 1580 - 1450 | Stretching | Multiple bands are typically observed. |
| C-N | 1350 - 1250 | Stretching | |
| C-S | 750 - 650 | Stretching | Often a weak to medium intensity band.[1] |
| Substituted Benzene | 900 - 675 | Out-of-plane bending | The pattern of these bands can provide information about the substitution on the aromatic rings. |
Experimental Protocols
I. Synthesis of Novel this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives by the reaction of substituted chalcones with 2-aminothiophenol.[2][8]
Materials:
-
Substituted chalcones
-
2-aminothiophenol
-
Polyethylene glycol-400 (PEG-400) or another suitable solvent/catalyst system[1]
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve the substituted chalcone (B49325) (1 mmol) in a minimal amount of a suitable solvent such as ethanol or PEG-400.[1]
-
To this solution, add 2-aminothiophenol (1.1 mmol).
-
Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with stirring.
-
The solid product that precipitates out is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
II. FT-IR Spectral Analysis
This protocol outlines the procedure for acquiring FT-IR spectra of the synthesized this compound compounds using the KBr pellet method.
Materials and Equipment:
-
Synthesized this compound compound (2-3 mg, finely ground)
-
Potassium bromide (KBr), spectroscopy grade (approx. 200 mg, dried)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 2-3 mg of the finely ground, dry this compound compound and 200 mg of dry, spectroscopy-grade KBr in an agate mortar.[9]
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[9]
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the FT-IR spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).[7]
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks.
-
Compare the observed peaks with the characteristic absorption bands for 1,5-Benzothiazepines and the starting materials to confirm the successful synthesis of the target compound. The absence of the C=O stretching band from the chalcone is a key indicator of a successful reaction.[1]
-
Mandatory Visualizations
Caption: Workflow for the synthesis and analysis of novel this compound compounds.
Caption: Logical pathway for FT-IR spectral analysis of this compound compounds.
References
- 1. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: In Vitro Anticancer Activity of 1,5-Benzothiazepines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Benzothiazepines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a summary of the in vitro anticancer activity of various 1,5-benzothiazepine derivatives against several human cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate further research and development of these compounds as potential anticancer agents.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and presented for comparative analysis.
Table 1: Cytotoxicity (IC₅₀, µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| 2c | Hep G-2 | Liver Cancer | 3.29 ± 0.15 | Methotrexate (B535133) | 4.68 ± 0.17 |
| 2f | Hep G-2 | Liver Cancer | 4.38 ± 0.11 | Methotrexate | 4.68 ± 0.17 |
| 2j | Hep G-2 | Liver Cancer | 4.77 ± 0.21 | Methotrexate | 4.68 ± 0.17 |
| 2j | DU-145 | Prostate Cancer | 15.42 ± 0.16 | Methotrexate | 21.96 ± 0.15 |
| BT18 | HT-29 | Colon Cancer | - | Methotrexate | - |
| BT19 | HT-29 | Colon Cancer | - | Methotrexate | - |
| BT20 | HT-29 | Colon Cancer | - | Methotrexate | - |
| BT18 | MCF-7 | Breast Cancer | - | Methotrexate | - |
| BT19 | MCF-7 | Breast Cancer | - | Methotrexate | - |
| BT20 | MCF-7 | Breast Cancer | - | Methotrexate | - |
| BT18 | DU-145 | Prostate Cancer | - | Methotrexate | - |
| BT19 | DU-145 | Prostate Cancer | - | Methotrexate | - |
| BT20 | DU-145 | Prostate Cancer | - | Methotrexate | - |
Note: Specific IC₅₀ values for BT18, BT19, and BT20 were not provided in the source material, but their activity was noted as promising, with BT20 being more active than the standard, methotrexate.
Table 2: Growth Inhibitory (GI₅₀, µg/mL) Activity of Fluorinated this compound Derivatives
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HEPG2 (Liver) | PC-3 (Prostate) |
| 4c | <10 | <10 | <10 | <10 |
| 4d | <10 | <10 | <10 | <10 |
| 4g | <10 | <10 | <10 | <10 |
| 4h | <10 | <10 | <10 | <10 |
Note: These compounds were compared to adriamycin and showed comparable activity.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, DU-145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug like methotrexate or doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection of apoptosis (programmed cell death) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2) for PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
Application Notes and Protocols: Antimicrobial and Antifungal Evaluation of 1,5-Benzothiazepine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 1,5-benzothiazepine analogues for their antimicrobial and antifungal properties. The following sections detail the synthesis, characterization, and biological testing of these compounds, supported by experimental protocols and data presented for comparative analysis.
Introduction
1,5-Benzothiazepines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a seven-membered thiazepine ring. This core structure is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, central nervous system, and anticancer effects.[1][2][3][4] Notably, various analogues of this compound have demonstrated significant potential as antimicrobial and antifungal agents, showing activity against a spectrum of pathogenic bacteria and fungi.[2][5] The exploration of novel derivatives continues to be a promising avenue for the development of new anti-infective therapies.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of this compound analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The following tables summarize the MIC values for selected this compound analogues against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris | Reference |
| BT3 | 0.4 | - | - | - | [7][8] |
| BT5 | 0.8 | - | 0.4 | 0.8 | [7][8] |
| BT6 | 0.4 | 0.4 | 0.8 | 0.4 | [7][8] |
| BT-25 | 64 | 64 | 64 | 64 | [9] |
| Compound 4c | - | - | Good Activity | - | |
| Compound 4d | - | - | Good Activity | - | |
| Compound 4g | - | - | Good Activity | - | |
| Compound 4h | - | - | Good Activity | - | |
| Ciprofloxacin (B1669076) (Standard) | - | - | - | - | [7] |
Table 2: Antifungal Activity of this compound Analogues (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Candida tropicalis | Cryptococcus neoformans | Reference |
| BT3 | 1.6 | - | - | - | [7][8] |
| BT5 | - | 0.8 | 1.6 | - | [7][8] |
| BT6 | 0.4 | 0.4 | 0.4 | - | [7] |
| BT-33 | - | 16 | 16 | - | [9] |
| BT-35 | - | 16 | 16 | - | [9] |
| BT-40 | - | 16 | 16 | - | [9] |
| Compound 1 | - | - | - | 2-6 | |
| Compound 2 | - | - | - | 2-6 | |
| Fluconazole (B54011) (Standard) | - | - | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound analogues.
Synthesis of this compound Analogues
A common and effective method for the synthesis of 1,5-benzothiazepines involves the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with 2-aminothiophenol (B119425).[1][10]
Protocol 3.1.1: Synthesis of this compound Analogues from Chalcones
-
Chalcone (B49325) Synthesis:
-
Dissolve an appropriate substituted acetophenone (B1666503) (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (B145695).
-
Add a catalytic amount of a base (e.g., aqueous NaOH or piperidine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Cyclocondensation Reaction:
-
Reflux a mixture of the synthesized chalcone (1 mmol) and 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or PEG-400) for several hours.[10]
-
A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.[3]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid product, wash with a small amount of cold ethanol, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
-
-
Characterization:
-
Confirm the structure of the synthesized this compound analogues using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial and antifungal activity of the synthesized compounds.
Protocol 3.2.1: Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[6]
-
Preparation of Stock Solutions:
-
Dissolve the synthesized this compound analogues and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the compound stock solutions across the wells to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells.[6]
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[6]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 3.2.2: Agar (B569324) Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates:
-
Prepare and sterilize Nutrient Agar for bacteria or Potato Dextrose Agar for fungi and pour into sterile Petri dishes.[7]
-
-
Inoculation:
-
Spread a standardized microbial suspension evenly over the surface of the agar plates.
-
-
Well Preparation and Sample Addition:
-
Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Potential Mechanism of Action
While the precise mechanism of action for the antimicrobial and antifungal effects of many this compound analogues is still under investigation, some studies suggest potential targets. For instance, Glucosamine-6-phosphate synthase (G6PS) is a known target for antibacterial and antifungal agents, as it is crucial for the biosynthesis of the bacterial cell wall component peptidoglycan and the fungal cell wall component chitin.[11] Molecular docking studies have been employed to investigate the potential binding of this compound derivatives to the active site of G6PS, suggesting a possible mechanism of inhibition.[11]
References
- 1. Design and antimicrobial activity of novel benzothiazepine derivatives [wisdomlib.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a novel series of this compound derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Novel this compound Derivatives | Journal of International Academy of Physical Sciences [iaps.org.in]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. ijcps.org [ijcps.org]
- 11. Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CNS Depressant Activity of Novel 1,5-Benzothiazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the Central Nervous System (CNS) depressant activities of novel 1,5-benzothiazepine derivatives. The protocols outlined below detail the experimental procedures for assessing locomotor activity, motor coordination, and sedative-hypnotic effects.
Introduction
1,5-Benzothiazepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have been reported to exhibit CNS depressant, anticonvulsant, and anxiolytic properties. Structurally analogous to benzodiazepines, it is hypothesized that their mechanism of action may involve the modulation of the γ-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the CNS. The following protocols are designed to systematically screen and characterize the CNS depressant effects of novel this compound compounds.
Quantitative Data Summary
The following tables present illustrative quantitative data for a series of novel this compound derivatives (BTZ-1 to BTZ-4) to demonstrate the application of the described protocols. These values are representative and intended for comparative purposes.
Table 1: Effect of Novel 1,5-Benzothiazepines on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity Counts (Mean ± SEM) | % Decrease in Activity |
| Control (Vehicle) | - | 450 ± 25.5 | - |
| Diazepam | 2 | 150 ± 15.2 | 66.7% |
| BTZ-1 | 10 | 320 ± 20.1* | 28.9% |
| BTZ-2 | 10 | 250 ± 18.7** | 44.4% |
| BTZ-3 | 10 | 210 ± 16.4 | 53.3% |
| BTZ-4 | 10 | 380 ± 22.8 | 15.6% |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group. SEM: Standard Error of the Mean.
Table 2: Effect of Novel 1,5-Benzothiazepines on Motor Coordination using the Rota-rod Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) (Mean ± SEM) |
| Control (Vehicle) | - | 180 ± 10.5 |
| Diazepam | 2 | 65 ± 8.2 |
| BTZ-1 | 10 | 140 ± 9.8* |
| BTZ-2 | 10 | 110 ± 11.1** |
| BTZ-3 | 10 | 90 ± 10.3 |
| BTZ-4 | 10 | 165 ± 12.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Table 3: Effect of Novel 1,5-Benzothiazepines on Thiopental-Induced Sleeping Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Onset of Sleep (minutes) (Mean ± SEM) | Duration of Sleep (minutes) (Mean ± SEM) |
| Control (Vehicle) | - | 5.2 ± 0.4 | 25.6 ± 2.1 |
| Diazepam | 2 | 2.1 ± 0.2 | 75.4 ± 5.3 |
| BTZ-1 | 10 | 4.1 ± 0.3 | 40.2 ± 3.5 |
| BTZ-2 | 10 | 3.5 ± 0.2 | 55.8 ± 4.1 |
| BTZ-3 | 10 | 2.9 ± 0.3 | 68.9 ± 4.9*** |
| BTZ-4 | 10 | 4.9 ± 0.4 | 30.1 ± 2.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Experimental Protocols
Animals
-
Species: Swiss albino mice
-
Weight: 20-25 g
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiments.
-
Ethics: All experimental procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
General Experimental Workflow
Protocol for Spontaneous Locomotor Activity (Actophotometer Test)
This test is used to assess the effect of novel compounds on spontaneous motor activity. A decrease in motor activity is an indication of CNS depression.
-
Apparatus: Actophotometer equipped with infrared beams and sensors.
-
Procedure:
-
Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Diazepam, 2 mg/kg, i.p.), and Test groups (novel this compound derivatives at various doses).
-
Place each mouse individually in the actophotometer and record its basal locomotor activity for 10 minutes.
-
Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.).
-
After 30 minutes of administration, place the mouse back into the actophotometer.
-
Record the locomotor activity (number of beam interruptions) for 10 minutes.
-
-
Data Analysis: Calculate the percentage decrease in locomotor activity compared to the control group.
Protocol for Motor Coordination (Rota-rod Test)
This test evaluates the effect of the compounds on motor coordination and balance. A reduced ability to stay on the rotating rod indicates a deficit in motor coordination, a characteristic of CNS depressants.
-
Apparatus: Rota-rod apparatus.
-
Procedure:
-
Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a cut-off time of 5 minutes.
-
Select the mice that successfully complete the training for the experiment.
-
Divide the trained animals into groups as described in the actophotometer test.
-
Record the initial time each mouse stays on the rotating rod (latency to fall).
-
Administer the vehicle, standard drug, or test compound i.p.
-
After 30 minutes, place each mouse on the rota-rod and record the latency to fall.
-
-
Data Analysis: Compare the mean latency to fall between the treated groups and the control group.
Protocol for Sedative-Hypnotic Activity (Thiopental-Induced Sleeping Time)
This protocol assesses the potential of the test compounds to potentiate the hypnotic effect of a sub-hypnotic dose of thiopental (B1682321) sodium. An increase in the duration of sleep is indicative of a sedative-hypnotic effect.
-
Procedure:
-
Divide the animals into groups as previously described.
-
Administer the vehicle, standard drug, or test compound i.p.
-
After 30 minutes, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.
-
Immediately observe the mice for the onset of sleep (loss of righting reflex). The righting reflex is considered lost if the animal does not return to the upright position within 30 seconds when placed on its back.
-
Record the duration of sleep, which is the time from the loss to the recovery of the righting reflex.
-
-
Data Analysis: Compare the mean onset and duration of sleep between the different groups.
Proposed Mechanism of Action: Modulation of GABAergic Signaling
The CNS depressant effects of many anxiolytic and sedative-hypnotic drugs, including benzodiazepines, are mediated through the enhancement of GABAergic neurotransmission. It is plausible that novel 1,5-benzothiazepines share a similar mechanism of action by acting as positive allosteric modulators of the GABA-A receptor.
GABAergic Synapse Signaling Pathway
Pathway Description: Gamma-aminobutyric acid (GABA) is synthesized from glutamate in the presynaptic neuron and packaged into synaptic vesicles. Upon neuronal firing, GABA is released into the synaptic cleft and binds to GABA-A receptors on the postsynaptic membrane. This binding opens chloride ion channels, leading to an influx of Cl- ions. The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition and CNS depression. Novel 1,5-benzothiazepines are hypothesized to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to a greater influx of chloride ions and a more potent inhibitory signal.
Application Notes and Protocols: Molecular Docking of 1,5-Benzothiazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 1,5-Benzothiazepine derivatives with various protein targets. This information is intended to guide researchers in setting up and executing similar in silico experiments to explore the therapeutic potential of this important class of heterocyclic compounds.
Introduction to 1,5-Benzothiazepines
The this compound ring system is a privileged pharmacophore in medicinal chemistry, forming the core structure of several clinically significant drugs.[1][2] Derivatives of this compound have demonstrated a wide array of biological activities, including cardiovascular, central nervous system, antimicrobial, and anticancer effects.[3] Molecular docking is a powerful computational tool to predict the binding orientation and affinity of these molecules to their protein targets, thereby elucidating their mechanism of action and guiding the design of new, more potent derivatives.[4][5]
Key Protein Targets for this compound Derivatives
Molecular docking studies have identified several key protein targets for this compound derivatives, implicating them in various therapeutic areas:
-
Antimicrobial: Glucosamine-6-phosphate synthase (G6PS)[6]
-
Anticancer:
-
Human Adenosine Kinase
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
Human Mitogen-activated Protein Kinase 1 (MAPK1)[3]
-
-
Tyrosinase Inhibition: Mushroom Tyrosinase (PDB ID: 2Y9X)[7]
-
Anticonvulsant: Voltage-gated sodium channels (target associated with PDB ID: 1EOU)[8]
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory constants of various this compound derivatives against their respective protein targets as reported in the literature.
Table 1: Docking of this compound Chalcone (B49325) Derivatives against Zika Virus Helicase (PDB ID: 5GJB) [4]
| Compound | Binding Free Energy (kcal/mol) |
| MA3 | -4.6490 |
| MA8 | -4.9291 |
| Suramin (Control) | Not specified in snippet |
Table 2: Docking of this compound Derivatives against Glucosamine-6-phosphate Synthase (G6PS) [6]
| Compound | Binding Energy (kcal/mol) | Predicted IC50 |
| Compound 9 | -9.99 | 47.68 nM |
| Twenty Derivatives (Range) | -7.35 to -9.99 | 4.11 µM to 47.68 nM |
| Streptomycin (Known Inhibitor) | -5.72 | Not specified |
| Glucose-6-phosphate (Known Inhibitor) | -5.9 | Not specified |
Table 3: Docking of this compound Derivatives against Cancer-Related Kinases [3][9]
| Target Protein | PDB ID | Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) |
| Human Adenosine Kinase | 2I6B | Range of Derivatives | Not specified | 2.49 to 21.68 µM |
| Human Mitogen-activated Protein Kinase 1 | 3w8q | Range of Derivatives | -0.35 to -11.71 | Not specified |
| Glycogen Synthase Kinase-3β | Not specified | Not specified | Not specified | Not specified |
Table 4: Docking of 2,3-Dihydro-1,5-benzothiazepine Derivatives against Mushroom Tyrosinase (PDB ID: 2Y9X) [7]
| Compound | Docking Score (kcal/mol) | IC50 |
| Compound 2 | -7.58 | 1.21 µM |
| Compound 3 | -7.40 | 10.42 µM |
| Compound 6 | -6.75 | 12.27 µM |
| Kojic Acid (Standard) | -4.291 | 16.69 µM |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with this compound derivatives.
Protocol 1: Molecular Docking using AutoDock
This protocol is based on the methodology for docking this compound derivatives against Glucosamine-6-phosphate synthase (G6PS).[6]
1. Software and Tools:
-
Ligand and Receptor Visualization: Accelrys Discovery Studio v4.0[6]
-
Ligand Drawing: ChemSketch[6]
-
Docking Program: AutoDock 4.0[6]
-
File Preparation and Grid Box Determination: AutoDock Tools 1.5.6[6]
2. Ligand Preparation: a. Draw the 2D structures of the this compound derivatives using ChemSketch. b. Convert the 2D structures to 3D structures. c. Minimize the energy of the 3D structures. d. Save the ligand structures in a suitable format (e.g., .mol or .pdb). e. Use AutoDock Tools to prepare the ligands in .pdbqt format, which includes adding Gasteiger charges and defining rotatable bonds.
3. Protein Preparation: a. Download the 3D crystal structure of the target protein (e.g., G6PS) from the Protein Data Bank (PDB). b. Prepare the protein using AutoDock Tools: i. Remove water molecules and heteroatoms. ii. Add polar hydrogens. iii. Assign Kollman charges. iv. Save the prepared protein in .pdbqt format.
4. Grid Box Definition: a. Use AutoDock Tools to define the grid box. b. The grid box should encompass the active site of the protein. The dimensions can be guided by the co-crystallized ligand if available.
5. Docking Execution: a. Use AutoDock 4.0 to perform the semi-flexible docking of the prepared ligands into the defined grid box of the target protein.[6]
6. Analysis of Results: a. Analyze the docking results to identify the best binding poses based on the lowest binding energy. b. Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, using Discovery Studio or other molecular visualization software.
Protocol 2: Molecular Docking using MOE (Molecular Operating Environment)
This protocol is based on the methodology for docking this compound chalcone derivatives against Zika Virus Helicase.[4][5]
1. Software and Tools:
-
Ligand Sketching: ChemDraw Professional[4]
-
Structure Visualization and Conversion: Discovery Studio Visualizer[4]
2. Ligand Preparation: a. Sketch the molecular structures of the this compound derivatives using ChemDraw Professional and save them in .cdx format.[4] b. Convert the .cdx files to .pdb format using Discovery Studio Visualizer.[4] c. Create a new database in MOE and import the ligand structures.
3. Protein Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., Zika Virus Helicase, PDB ID: 5GJB) from the PDB.[4][5] b. Prepare the protein within MOE, which may include protonation, energy minimization, and active site definition.
4. Grid Box Definition: a. Define the grid box dimensions around the active site of the protein. For Zika Virus Helicase (5GJB), example dimensions are x=26.85 Å, y=28.17 Å, and z=24.43 Å.[4][5]
5. Docking Execution: a. Perform the molecular docking using MOE with the CHARMM27 force field.[4][5]
6. Analysis of Results: a. Select the best docking conformation based on the lowest binding free energy.[4] b. Analyze the interactions between the ligand and the protein's active site residues.
Visualizations: Workflows and Signaling Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
MAPK Signaling Pathway
The Mitogen-activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer, making MAPK1 a key target for anticancer drug development.
Caption: Inhibition of MAPK by this compound derivatives.
These application notes and protocols serve as a starting point for researchers interested in the in silico evaluation of this compound derivatives. For more specific applications, it is recommended to consult the primary literature for detailed parameters and validation methods.
References
- 1. ejpmr.com [ejpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Benzothiazepine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,5-benzothiazepines.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction yield for the 1,5-benzothiazepine synthesis is very low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis, typically from 2-aminothiophenol (B119425) and α,β-unsaturated ketones (chalcones), can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: 2-Aminothiophenol is susceptible to oxidation, forming a disulfide byproduct which can inhibit the reaction.[1] It is highly recommended to use freshly purified 2-aminothiophenol or a newly opened bottle.
-
Reaction Temperature: The reaction temperature is a critical parameter. While some protocols work at room temperature, others require heating to proceed efficiently.[1] If you are running the reaction at room temperature with low yield, a gradual increase in temperature (e.g., to 60°C) might be beneficial.[2] Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature could improve the yield of the desired product.
-
Choice of Catalyst and Solvent: The catalyst and solvent system plays a crucial role in the reaction's success.[1] Green solvents like polyethylene (B3416737) glycol (PEG-400) have been shown to give high yields in shorter reaction times compared to conventional solvents like dichloromethane (B109758) or ethanol (B145695).[2] If you are using a standard acid or base catalyst with poor results, consider exploring alternatives. A comparison of different solvents and their impact on yield is provided in Table 2.
-
Incomplete Cyclization: The reaction proceeds in two steps: a Michael addition of the thiol to the chalcone (B49325), followed by an intramolecular cyclization.[3] In some cases, the cyclization step may be slow or incomplete. The choice of an appropriate catalyst can promote efficient cyclization.[1]
Problem 2: Presence of Significant Side Products
Q: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A: The most common side product in this synthesis is the disulfide formed from the oxidation of 2-aminothiophenol.[1][3] To minimize its formation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential issue is the isolation of the intermediate Michael adduct, which fails to cyclize.[3] This can be addressed by optimizing the reaction conditions (e.g., catalyst, temperature, reaction time) to favor the subsequent intramolecular cyclization.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my synthesized this compound. What are the recommended purification techniques?
A: Purification of 1,5-benzothiazepines can be challenging due to the presence of unreacted starting materials and the disulfide byproduct. The most commonly reported and effective purification method is recrystallization, often from ethanol.[4] In many cases, the desired product precipitates from the reaction mixture and can be isolated in pure form by simple filtration and washing.
If recrystallization is not effective, column chromatography can be employed. However, care must be taken as the product may be sensitive to acidic or basic stationary phases. Using a deactivated stationary phase, such as silica (B1680970) gel treated with triethylamine, can be beneficial.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,5-benzothiazepines?
A1: The most widely used method for the synthesis of 2,3-dihydro-1,5-benzothiazepines is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated ketone, such as a chalcone.[4][6][7] This reaction typically proceeds through a Michael addition followed by an intramolecular cyclization.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot.
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed for the synthesis of 1,5-benzothiazepines. These methods often utilize:
-
Green Solvents: Polyethylene glycol (PEG-400) and glycerol (B35011) have been used as biodegradable and recyclable reaction media.[1][2]
-
Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst.
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to reduce reaction times and energy consumption.[8][9]
Q4: What are the key safety precautions when working with 2-aminothiophenol?
A4: 2-Aminothiophenol is a thiol and therefore has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood. As it is prone to oxidation, it is best handled under an inert atmosphere, especially if it is not freshly opened.[1] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temp. | - | No reaction |
| 2 | 40 | 120 | 45 |
| 3 | 50 | 90 | 72 |
| 4 | 60 | 55 | 95 |
| 5 | 70 | 55 | 95 |
Reaction conditions: 2-aminothiophenol (1 mmol), chalcone (1 mmol), PEG-400. Data adapted from a study on PEG-400 mediated synthesis.[2]
Table 2: Effect of Different Solvents on Reaction Outcome at 60°C
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane | 4 | 58 |
| 2 | Acetonitrile | 4 | 65 |
| 3 | Ethanol | 4 | 72 |
| 4 | PEG-400 | <1 | >95 |
Data adapted from a study comparing various solvents for this compound synthesis.[2]
Experimental Protocols
Protocol 1: Green Synthesis of 2,3-Dihydro-1,5-benzothiazepines using PEG-400
This protocol is based on a reported environmentally friendly method.[2][10]
-
Reactant Preparation: In a round-bottom flask, add equimolar quantities of the substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol).
-
Solvent and Catalyst Addition: Add PEG-400 (10 mL) and a catalytic amount of bleaching earth (optional, can improve rate).
-
Reaction Condition: Stir the reaction mixture at 60°C.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:7 mixture of ethyl acetate (B1210297) and petroleum ether). The reaction is typically complete within an hour.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from ethanol to obtain the pure this compound derivative.
Protocol 2: Synthesis of 2,3-Dihydro-1,5-benzothiazepines using Hexafluoro-2-propanol (HFIP)
This protocol utilizes HFIP as an efficient medium for the synthesis at room temperature.[4][11]
-
Reactant Preparation: In a flask, dissolve the chalcone (1 mmol) in hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Add 2-aminothiophenol (1.2 mmol) to the solution.
-
Reaction Condition: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the HFIP under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the desired 2,3-dihydro-1,5-benzothiazepine.
Visualizations
Caption: General experimental workflow for the synthesis of 1,5-benzothiazepines.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jgtps.com [jgtps.com]
- 8. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. mdpi.com [mdpi.com]
- 11. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,5-Benzothiazepine Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization of 1,5-Benzothiazepines. Our goal is to help you improve reaction yields and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My 1,5-Benzothiazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, start by systematically evaluating the following:
-
Purity of Starting Materials: Ensure the 2-aminothiophenol (B119425) and α,β-unsaturated carbonyl compound (e.g., chalcone) are pure. Impurities can interfere with the reaction. 2-aminothiophenol is particularly susceptible to oxidation.
-
Reaction Conditions: Verify the reaction temperature, time, and atmosphere. Many protocols require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent and Catalyst: Confirm that the correct solvent and catalyst were used at the appropriate concentrations. The choice of solvent and catalyst is critical and highly substrate-dependent.
-
Stoichiometry: Check the molar ratios of your reactants. An excess of one reactant may or may not be beneficial depending on the specific protocol.
Q2: What are the most common side reactions during the synthesis of 1,5-Benzothiazepines from 2-aminothiophenol and chalcones?
A2: The primary side reactions include:
-
Formation of Michael Adduct Intermediate: The initial thia-Michael addition of the thiol group to the enone is a reversible step. If the subsequent intramolecular cyclization is slow, the intermediate may persist or revert.
-
Oxidation of 2-aminothiophenol: This starting material can readily oxidize to form a disulfide, which is unreactive in the desired cyclization.
-
Formation of Benzothiazoles: Under certain conditions, particularly at higher temperatures or in the presence of specific catalysts, rearrangement and formation of a more stable five-membered benzothiazole (B30560) ring can occur.
-
Polymerization: In the absence of optimal conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products and low yield of the desired this compound.
Q3: How can I improve the yield of my this compound synthesis using "green chemistry" approaches?
A3: Green chemistry principles can significantly enhance yields and reduce environmental impact. Consider the following:
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and improve yields, often with higher purity of the final product.[1][2][3]
-
Green Solvents: Solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) are excellent, non-toxic, and often recyclable alternatives to traditional organic solvents.[4][5][6] Ionic liquids have also been used effectively.[7][8]
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat or on a solid support like silica (B1680970) gel or alumina, which simplifies workup and reduces solvent waste.[9][10]
-
Reusable Catalysts: Heterogeneous catalysts such as H-ferrierite zeolite or bleaching clay can be easily recovered and reused, making the process more economical and sustainable.[4][11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows mainly starting materials.
-
A complex mixture of unidentifiable products is observed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Low Reactivity of Starting Materials | Ensure high purity of reactants, especially 2-aminothiophenol. Consider using freshly distilled or purified starting materials. The electrophilicity of the α,β-unsaturated carbonyl compound can be enhanced by appropriate substitution. |
| Ineffective Catalyst | The choice of catalyst is crucial. For the reaction of 2-aminothiophenol and chalcones, a variety of catalysts have been shown to be effective. If one is not working, consider alternatives. For example, if a traditional acid catalyst like acetic acid is giving low yields, a Lewis acid such as Ceric Ammonium Nitrate (CAN) or a solid acid catalyst like H-ferrierite zeolite might be more effective.[12][13][14] |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly. While some reactions proceed at room temperature, others require heating. A systematic optimization of the reaction temperature is recommended. For example, in a PEG-400 mediated synthesis, increasing the temperature from 40°C to 60°C significantly improved the yield.[4][15] |
| Inappropriate Solvent | The solvent can have a profound effect on reaction rate and yield. If a reaction is sluggish in a non-polar solvent, switching to a more polar solvent like DMF or a green solvent like PEG-400 could be beneficial.[2][6][15] |
Issue 2: Formation of Multiple Products/Impurities
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
Difficulty in isolating the pure product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions | To minimize side reactions like the formation of benzothiazoles, it's often beneficial to use milder reaction conditions. Lowering the reaction temperature or using a more selective catalyst can help. The use of ultrasound or microwave irradiation can sometimes promote the desired reaction pathway over side reactions due to shorter reaction times.[1][3] |
| Degradation of Product | 1,5-Benzothiazepines can be sensitive to prolonged exposure to acid or heat. Minimize reaction time and consider using a milder workup procedure. Purification via column chromatography on silica gel can sometimes lead to degradation; in such cases, using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or alternative purification methods like recrystallization may be necessary. |
| Oxidation | The presence of oxygen can lead to the formation of oxidized byproducts. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended, especially when working with sensitive substrates. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic approaches for this compound cyclization.
Table 1: Effect of Solvent on Yield
| Solvent | Catalyst | Conditions | Time | Yield (%) | Reference |
| PEG-400 | Bleaching Clay | 60°C | 55 min | >95 | [4] |
| Dichloromethane | Bleaching Clay | 60°C | ~4 h | Lower | [15] |
| Ethanol (B145695) | Bleaching Clay | 60°C | ~4 h | Lower | [15] |
| Acetonitrile | Bleaching Clay | 60°C | ~4 h | Lower | [15] |
| DMF | Acetic Acid | 45-50°C, Ultrasound | - | High | [2] |
| Glycerol | None | 120°C, Microwave | 3-4 min | Good to Excellent | [11] |
| Ethanol | Ceric Ammonium Nitrate | 60-65°C, Ultrasound | 32 min | 93 | [16] |
| [omim]SCN (Ionic Liquid) | None | 60°C | 18 h | Good | [7] |
Table 2: Effect of Catalyst on Yield
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Bleaching Clay | PEG-400 | 60°C | 55 min | >95 | [4] |
| Ceric Ammonium Nitrate (10 mol%) | Ethanol | 60-65°C, Ultrasound | 32 min | 93 | [16] |
| Zirconium Oxychloride | DMF | Room Temp, Ultrasound | - | 60-90 | [3] |
| H-ferrierite zeolite | Solvent-free | - | - | High Purity & Good Yield | [3] |
| Ferrous Sulphate | - | 40°C, Ultrasound | - | Excellent | [3] |
| Zinc Acetate | Solvent-free | Microwave | 2-3 min | 60-88 | [3] |
| Silica Gel | Solvent-free | - | 3 h | 87 | [9] |
Table 3: Effect of Energy Source on Yield and Reaction Time
| Energy Source | Solvent | Catalyst | Time | Yield (%) | Reference |
| Microwave | DMF | Acetic Acid | 2-3 min | 75-90 | [1] |
| Conventional Heating | DMF | Acetic Acid | 2.5 min | 36 | [1] |
| Ultrasound | PEG-400 | None | - | 93 | [6] |
| Ultrasound | DMF | Zirconium Oxychloride | - | 60-90 | [3] |
| Conventional Heating | Ethanol | Strong Acid | Long | Lower | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in DMF
This protocol is adapted from a method utilizing microwave irradiation for a rapid and high-yield synthesis.[1]
Materials:
-
Chalcone (B49325) derivative (10 mmol)
-
2-aminothiophenol (10 mmol)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.5 mL)
-
N,N-Dimethylformamide (DMF, 15 mL)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a conical flask suitable for microwave synthesis, combine the chalcone, 2-aminothiophenol, and glacial acetic acid in DMF.
-
Cap the flask with a glass funnel to prevent solvent evaporation while avoiding pressure buildup.
-
Place the flask in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 700 Watts) for 2-3 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
Protocol 2: Ultrasound-Assisted Synthesis in PEG-400
This protocol utilizes ultrasound in a green solvent for an efficient and environmentally friendly synthesis.[6]
Materials:
-
Chalcone derivative (1.0 mmol)
-
2-aminothiophenol (1.0 mmol)
-
Polyethylene glycol (PEG-400, 5 mL)
-
Diethyl ether for extraction
Procedure:
-
In a round-bottom flask, combine the chalcone and 2-aminothiophenol in PEG-400.
-
Place the flask in an ultrasonic water bath and irradiate at a specified power (e.g., 40% intensity) at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, extract the product from the reaction mixture using diethyl ether.
-
Wash the ether layer with water to remove PEG-400.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product further by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN) -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
Troubleshooting low yield in 1,5-Benzothiazepine synthesis from chalcones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the synthesis of 1,5-benzothiazepines from chalcones and 2-aminothiophenol (B119425).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 1,5-benzothiazepines from chalcones?
The most common synthesis route involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with 2-aminothiophenol.[1][2] The process occurs in two main steps: first, a thia-Michael addition of the thiol group (-SH) from 2-aminothiophenol to the double bond of the chalcone, forming an intermediate.[1] This is followed by an intramolecular cyclization and dehydration, where the amino group (-NH2) attacks the carbonyl carbon, to form the seven-membered 1,5-benzothiazepine ring.[1]
Q2: What are the critical starting materials for this synthesis?
The primary starting materials are a substituted or unsubstituted chalcone (1,3-diaryl-2-propen-1-one) and 2-aminothiophenol.[2][3] The specific structures of these reactants will determine the final substitution pattern on the this compound product.
Q3: What common catalysts are used to improve reaction yield and rate?
A wide variety of catalysts can be employed to facilitate this reaction. These include acidic catalysts like glacial acetic acid, trifluoroacetic acid (TFA), and solid-supported acids like silica (B1680970) gel-HBF₄.[1][2][3] Lewis acids such as Ceric Ammonium Nitrate (CAN) and Ferrous Sulfate (FeSO₄) are also effective.[4][5] Green and reusable catalysts like H-ferrierite zeolite and various ionic liquids have been successfully used as well.[6][7] In some protocols, a few drops of a base like piperidine (B6355638) in an alcoholic solvent can also catalyze the reaction.[2]
Q4: What are the benefits of using "green" chemistry approaches like microwave or ultrasound irradiation?
Green chemistry methods offer significant advantages over conventional heating.[4][6] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. Similarly, ultrasound irradiation provides a mild and efficient method, promoting the reaction at room temperature and often resulting in excellent product yields (86-93%) and purity.[4] Using eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) or glycerol, especially in combination with these techniques, further enhances the environmental safety of the synthesis.[8][9]
Synthesis Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Guide
Problem 1: My reaction yield is very low or I'm getting no product.
This is a common issue that can often be traced back to the quality of reagents or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | 2-aminothiophenol is highly susceptible to oxidation, which can prevent the reaction. Use a freshly opened bottle or purify it before use.[10] Ensure the chalcone is pure and free from residual starting materials (aldehyde and ketone). |
| Incorrect Stoichiometry | Use equimolar amounts of the chalcone and 2-aminothiophenol as a starting point. Some procedures report better yields when the molar ratio of the thiophenol is slightly increased.[7] |
| Suboptimal Catalyst or Conditions | The choice of catalyst and solvent is crucial. If an acid-catalyzed reaction in ethanol (B145695) is failing, consider switching to a different system. Using an ionic liquid, PEG-400, or a Lewis acid catalyst like CAN can significantly improve yields.[4][5][7] |
| Inappropriate Reaction Temperature | The optimal temperature is reaction-dependent. Some protocols work well at room temperature, while others require reflux.[10] If the yield is low, gradually increasing the temperature may help. Conversely, if side products appear at higher temperatures, lowering it could be beneficial.[10] For example, one study found that increasing temperature did not improve yield, and lowering it to room temperature was more effective.[11] |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10] Lack of product formation may simply mean the reaction needs more time to proceed to completion. |
Problem 2: I am observing significant side product formation.
The formation of side products often arises from incomplete reactions or alternative reaction pathways.
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | The intermediate Michael adduct may be the primary component in the reaction mixture if the cyclization step fails. Efficient cyclization is often promoted by acidic conditions (e.g., TFA, glacial acetic acid).[3] Ensure the catalyst is active and present in the correct amount. |
| Ring Contraction | Under certain conditions, a six-membered 1,4-benzothiazine can form instead of the desired seven-membered ring.[12] This is influenced by the reaction conditions and the specific structure of the chalcone.[3] Re-evaluating the catalyst, solvent, and temperature may be necessary to favor the formation of the this compound. |
| Decomposition | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with strong acids, can lead to the decomposition of reactants or the product.[1] Use milder conditions or green methods like ultrasound-mediated synthesis to minimize degradation.[4] |
Problem 3: My product is difficult to purify.
Purification can be challenging due to the presence of unreacted starting materials or closely related side products.
| Potential Cause | Recommended Solution |
| Contamination with Starting Materials | If TLC shows unreacted starting materials, the reaction may not have gone to completion. Allow for a longer reaction time or optimize conditions for higher conversion. |
| Similar Polarity of Product and Impurities | Standard work-up involves filtering the crude product after precipitation in water or ice-water. If this is insufficient, column chromatography on silica gel using a hexane-ethyl acetate (B1210297) solvent system is a common and effective purification method.[13] |
| Oily Product | If the product oils out instead of crystallizing, try recrystallization from a different solvent system. Ethanol is frequently used for recrystallization of 1,5-benzothiazepines.[14] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis.
Data on Reaction Conditions and Yields
The yield of 1,5-benzothiazepines is highly dependent on the chosen methodology. The following table summarizes results from various reported protocols.
| Catalyst | Solvent / Medium | Method | Reaction Time | Yield (%) |
| Glacial Acetic Acid | DMF | Microwave | 2-3 min | 75-90% |
| None | PEG-400 | Conventional Heating (60 °C) | < 1 hour | >95%[8][15] |
| Ferrous Sulfate (FeSO₄) | Not specified | Ultrasound | Not specified | Good yield[4] |
| Ceric Ammonium Nitrate (CAN) | Ethanol | Ultrasound | 32-38 min | Good to Excellent[5] |
| None | Glycerol | Microwave | Not specified | High yields[9] |
| None | Silica Gel | Solvent-free | Not specified | Up to 87%[13] |
| Trifluoroacetic Acid (TFA) | Ethanol | Reflux | 3 hours | Not specified[3] |
| None | Ionic Liquid ([omim]SCN) | Conventional Heating | Not specified | Good yields[7] |
Key Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a procedure using microwave irradiation, which is noted for its efficiency and high yields.
Materials and Reagents:
-
Substituted Chalcone (10 mmol)
-
2-Aminothiophenol (10 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
-
Domestic or laboratory microwave oven
-
Standard laboratory glassware (conical flask, funnel)
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, combine the chalcone (10 mmol), 2-aminothiophenol (10 mmol), and DMF (15 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Cap the flask with a glass funnel to prevent solvent evaporation while avoiding pressure buildup.
-
Place the flask in the center of the microwave oven.
-
Irradiate the mixture for 2-3 minutes at a suitable power level (this may require optimization depending on the specific microwave unit).
-
After irradiation, carefully remove the flask and allow the reaction mixture to cool to room temperature.
-
Monitor the reaction completion by TLC.
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
A solid product should precipitate. If it does not, scratch the inside of the beaker with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMF and acetic acid.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.
-
Dry the purified crystals, record the final weight, and calculate the percentage yield. Characterize the product using appropriate spectroscopic methods (NMR, IR, Mass Spec).
References
- 1. researchgate.net [researchgate.net]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,5-Benzothiazepine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 1,5-benzothiazepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques for this compound derivatives are recrystallization and column chromatography.[1][2] The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.[1][2]
Q2: How do I choose the best solvent for recrystallizing my this compound derivative?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3] For this compound derivatives, ethanol (B145695) is a commonly used solvent for recrystallization.[4][5] The selection process often involves testing a range of solvents to find one that provides a good yield of pure crystals upon cooling.[6]
Q3: My this compound derivative is an oil. Can I still use recrystallization?
A3: If the product is an oil, direct recrystallization is not feasible. In such cases, column chromatography is the preferred method of purification.[1] Alternatively, it might be possible to convert the oil into a solid salt derivative, which can then be purified by recrystallization.[1]
Q4: What are some common impurities I might encounter when synthesizing this compound derivatives?
A4: Common impurities can include unreacted starting materials, such as substituted chalcones and 2-aminothiophenol (B119425), as well as side-products from the reaction.[1][7] The thiol group in 2-aminothiophenol is susceptible to oxidation, which can lead to disulfide byproducts.
Q5: How can I monitor the purity of my this compound derivative during purification?
A5: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of a purification.[8] By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the effectiveness of the purification. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[3][9]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | Too much solvent was used. | Reduce the volume of the solvent by evaporation and then allow the solution to cool again.[3] |
| The solution is supersaturated. | Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the meniscus.[1] | |
| "Oiling Out" (Product separates as an oil) | The compound's melting point is lower than the solvent's boiling point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10] |
| High concentration of impurities. | Attempt a preliminary purification using a silica (B1680970) plug filtration before recrystallization.[1] | |
| Poor Recovery/Low Yield | The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[3] |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][10] |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The chosen solvent system has inappropriate polarity. | Optimize the solvent system by trying different solvent ratios or switching to a different solvent system with different selectivity (e.g., trying dichloromethane/methanol instead of hexane (B92381)/ethyl acetate).[1] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded. The sample load should typically be 1-5% of the mass of the stationary phase.[1] | |
| Product is Not Eluting from the Column | The compound is too polar for the current solvent system. | Gradually increase the polarity of the eluting solvent. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. Consider using a less acidic stationary phase like alumina.[11] | |
| Co-elution of Impurities with the Product | The impurity has a very similar polarity to the product. | Try a different solvent system to alter the selectivity of the separation.[12] If co-elution persists, consider an alternative purification technique like recrystallization or preparative HPLC.[12] |
| Streaking or Tailing of Bands | The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the eluting solvent or a less polar solvent before loading. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds) to the eluting solvent. |
Quantitative Data
| Derivative | Purification Method | Solvent(s) | Yield (%) | Reference |
| Substituted 2,3-dihydro-1,5-benzothiazepine | Recrystallization | Ethanol | 61-97 | [13] |
| Substituted this compound | Recrystallization | DMF | 61-63 | [4] |
| Substituted this compound | Column Chromatography & Recrystallization | Chloroform:Ethyl Acetate (20:1) then Ethanol | Not Specified | |
| Substituted this compound | Recrystallization | Aqueous Ethanol | 60 | [4] |
Experimental Protocols
The following are general protocols for the purification of this compound derivatives. These should be considered as starting points and may require optimization for specific compounds.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluting solvent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[9]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Troubleshooting Workflow for Purification of this compound Derivatives
Caption: Troubleshooting workflow for purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. cbijournal.com [cbijournal.com]
Identifying and minimizing side products in 1,5-Benzothiazepine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-benzothiazepine synthesis. Our focus is on identifying and minimizing common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,5-benzothiazepines?
A1: The most prevalent and versatile method is the condensation reaction between an o-aminothiophenol and an α,β-unsaturated carbonyl compound, typically a chalcone (B49325).[1] This reaction generally proceeds in a one-pot fashion and involves two key steps: a thia-Michael addition followed by an intramolecular cyclization.[1]
Q2: My reaction is giving a low yield. What are the most likely side products?
A2: Low yields in this compound synthesis are often due to the formation of two primary side products:
-
Uncyclized Michael Adduct: The intermediate formed after the initial thia-Michael addition may not fully cyclize.
-
1,4-Benzothiazine Isomer: A constitutional isomer formed through an alternative cyclization pathway. The formation of 1,5-benzothiazepines and/or 1,4-benzothiazines can depend on the reaction conditions and the structure of the starting materials.
Q3: How can I improve the overall yield and purity of my this compound product?
A3: Several "green chemistry" approaches have been shown to significantly improve yields (often >95%) and minimize side product formation.[2] These methods include:
-
Microwave-assisted synthesis: Reduces reaction times and can lead to cleaner reactions.
-
Use of eco-friendly solvents and catalysts: Systems like polyethylene (B3416737) glycol (PEG-400) with bleaching clay have proven effective.[2]
-
Solvent-free conditions: Grinding reagents with a solid support can also lead to high yields.
Troubleshooting Guides
Issue 1: Presence of Uncyclized Michael Adduct
Symptom: Chromatographic analysis (TLC, LC-MS) or NMR of the crude product shows a significant amount of a compound with a mass corresponding to the sum of the o-aminothiophenol and chalcone, but with spectral data inconsistent with the cyclized this compound.
Root Cause: The reaction has stalled at the intermediate stage. This can be due to insufficient activation for the intramolecular cyclization, steric hindrance, or unfavorable reaction conditions. Certain ionic liquids, for instance, have been shown to favor the formation of the Michael adduct without subsequent cyclization.
Troubleshooting & Optimization:
| Strategy | Recommendation | Rationale |
| Increase Temperature | If the reaction is being run at room temperature or a low heat, consider increasing the temperature to reflux. | Provides the necessary activation energy for the intramolecular condensation. |
| Add a Catalyst | Introduce a catalytic amount of an acid (e.g., glacial acetic acid, TFA) or a base (e.g., piperidine) if not already present. | Catalyzes the dehydration and subsequent cyclization of the amino group onto the carbonyl. |
| Change Solvent | Switch to a solvent that better facilitates the cyclization step. Protic solvents like ethanol (B145695) or greener options like PEG-400 are often effective. | The solvent can influence the conformation of the intermediate and mediate proton transfer required for cyclization. |
| Extend Reaction Time | Monitor the reaction by TLC. If starting material is consumed but the adduct is present, extend the reaction time. | Cyclization may be slow under the current conditions. |
Issue 2: Formation of 1,4-Benzothiazine Isomer
Symptom: The product mixture contains a significant amount of an isomer of the desired this compound, as confirmed by mass spectrometry and detailed NMR analysis.
Root Cause: The cyclization of the Michael adduct intermediate can proceed via two different pathways. The desired this compound is formed via a 7-endo-trig cyclization, while the 1,4-benzothiazine isomer results from a competing 6-exo-trig cyclization. The regioselectivity of this step is highly dependent on reaction conditions.
Troubleshooting & Optimization:
| Strategy | Recommendation | Rationale |
| Catalyst Selection | Employ catalysts known to favor 7-endo-trig cyclization. Acidic catalysts like glacial acetic acid or Lewis acids are commonly used for this compound synthesis. | The catalyst can influence the transition state energy of the competing cyclization pathways. |
| Solvent Polarity | The choice of solvent can influence the regioselectivity. Protic solvents like ethanol often favor the formation of 1,5-benzothiazepines. | Solvents can stabilize different transition states, thus directing the reaction towards a specific isomer. |
| Temperature Control | Optimize the reaction temperature. In some cases, lower or higher temperatures may favor the formation of the desired isomer. | The activation energies for the 6-exo-trig and 7-endo-trig cyclizations may have different temperature dependencies. |
Data on Reaction Conditions vs. Product Distribution
The following tables summarize how different reaction conditions can affect the yield of 1,5-benzothiazepines and the formation of side products.
Table 1: Effect of Solvent on this compound Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PEG-400 | Bleaching Clay | 60 | 55 | >95 | [2] |
| Ethanol | None | Reflux | 255 | 62 | [2] |
| Dichloromethane | None | Reflux | 240 | 45 | [2] |
| Acetonitrile | None | Reflux | 240 | 55 | [2] |
| DMF | Glacial Acetic Acid | Microwave | 2-3 | 75-90 |
Table 2: Effect of Temperature on Yield in PEG-400
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Room Temp. | 240 | No Reaction | [2] |
| 2 | 40 | 120 | 65 | [2] |
| 3 | 50 | 90 | 82 | [2] |
| 4 | 60 | 55 | 96 | [2] |
| 5 | 70 | 55 | 92 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepines using PEG-400
This protocol is adapted from a green chemistry approach that provides excellent yields and minimizes side products.[2]
Materials:
-
Substituted Chalcone (1 mmol)
-
o-Aminothiophenol (1 mmol)
-
Polyethylene glycol 400 (PEG-400) (10 mL)
-
Bleaching Earth Clay (pH 12.5) (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the chalcone (1 mmol), o-aminothiophenol (1 mmol), and a catalytic amount of bleaching earth clay.
-
Add PEG-400 (10 mL) to the flask.
-
Stir the mixture at 60°C for 55-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the crude product with water to remove PEG-400 and other water-soluble impurities.
-
Purify the product by recrystallization from ethanol to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis of 1,5-Benzothiazepines
This protocol utilizes microwave irradiation to accelerate the reaction and often results in high yields.
Materials:
-
Substituted Chalcone (10 mmol)
-
o-Aminothiophenol (10 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine the chalcone (10 mmol), o-aminothiophenol (10 mmol), and DMF (15 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Place the vessel in a microwave reactor and irradiate for 2-3 minutes at a suitable power level (e.g., 300W), ensuring the temperature does not exceed 120°C.
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 1,5-Benzothiazepines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1,5-Benzothiazepines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of 1,5-Benzothiazepines, particularly when transitioning to a larger scale.
Issue 1: Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield when scaling up our 1,5-Benzothiazepine synthesis from grams to kilograms. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge in pharmaceutical synthesis.[1][2] Several factors can contribute to this issue. Firstly, inefficient heat transfer in larger reactors can lead to localized "hot spots" or insufficient heating, promoting side reactions or incomplete conversion. Secondly, mass transfer limitations due to inadequate mixing can result in localized concentration gradients of reactants. To mitigate these issues, consider the following:
-
Optimize Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters before committing large amounts of starting materials.[1]
-
Improve Mixing: Ensure the agitation speed and impeller design are suitable for the reactor's geometry and the reaction mixture's viscosity to prevent inefficient mixing.[1]
-
Controlled Reagent Addition: A slower, controlled addition of the limiting reagent can help manage the reaction exotherm and minimize the formation of byproducts.
-
Solvent Selection: The choice of solvent is crucial. While lab-scale syntheses might use a variety of solvents, for industrial scale, factors like ease of recovery, toxicity, and boiling point are critical.[3][4] Solvents like PEG-400 have been shown to give excellent yields in shorter reaction times in some lab-scale syntheses.[5][6][7]
Issue 2: Impurity Profile Changes and Purification Challenges
Q2: Our scaled-up reaction is producing a significant amount of a stubborn impurity that is difficult to separate. How can we identify and minimize its formation?
A2: The formation of new or increased levels of impurities upon scale-up often points to issues with reaction control. Common impurities in the synthesis of 1,5-Benzothiazepines, such as Diltiazem, can include desacetyl derivatives and N-oxide or sulphoxide species.[8][9] To address this:
-
Impurity Identification: Utilize techniques like HPLC and LC-MS to identify and characterize the structure of the impurity.
-
Root Cause Analysis: Once the impurity is identified, investigate its formation mechanism. It could be due to localized overheating, prolonged reaction times, or the presence of reactive species.
-
Process Optimization: Adjust reaction parameters to disfavor the formation of the impurity. This could involve lowering the reaction temperature, shortening the reaction time, or using a more selective catalyst.
-
Crystallization and Recrystallization: These are often the most effective methods for purifying crystalline solids at a large scale. A systematic approach to solvent screening and optimization of cooling profiles is crucial for developing a robust crystallization process.
-
Solvent Selection for Purification: The choice of solvent is critical for effective purification. The ideal solvent should have high solubility for the desired product at elevated temperatures and low solubility at room temperature, while the impurities should remain in solution.
Issue 3: Reaction Exotherm and Safety Concerns
Q3: Our condensation reaction for the this compound synthesis is highly exothermic, and we are concerned about thermal runaway at a larger scale. How can we manage this?
A3: Managing reaction exotherms is a critical safety consideration during scale-up. The heat generated by the reaction is proportional to the volume, while the heat removal capacity is related to the surface area of the reactor. This less favorable surface-area-to-volume ratio at a larger scale increases the risk of a thermal runaway.
-
Calorimetry Studies: Conduct reaction calorimetry studies (e.g., using a reaction calorimeter) to accurately measure the heat of reaction and the rate of heat evolution under your process conditions.
-
Controlled Dosing: Implement a controlled addition of one of the reactants. The feed rate should be determined by the reactor's cooling capacity.
-
Solvent Choice: Use a solvent with a higher boiling point to provide a larger safety margin. However, this must be balanced with other process requirements.
-
Continuous Manufacturing: For highly exothermic reactions, transitioning from a batch to a continuous flow process can be a safer and more efficient alternative. Continuous reactors have a much higher surface-area-to-volume ratio, allowing for better temperature control.
Data Presentation
Table 1: Comparison of Solvents for this compound Synthesis (Lab-Scale)
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEG-400 | Bleaching Clay | 60 | <1 | >95 | [5][6][7] |
| Ethanol | - | Reflux | 4 | Lower | [5] |
| Dichloromethane | - | Reflux | 4 | Lower | [5] |
| Acetonitrile | - | Reflux | 4 | Lower | [5] |
| Toluene | Acetic Acid | Hot | - | - | [10] |
Table 2: Common Impurities in Diltiazem (a this compound) Synthesis
| Impurity Name | Structure | Formation Pathway |
| Desacetyl Diltiazem | Hydrolysis of the acetyl group | Degradation product |
| Diltiazem N-Oxide | Oxidation of the tertiary amine | Side reaction during synthesis or degradation |
| Diltiazem Sulphoxide | Oxidation of the sulfide | Side reaction during synthesis or degradation |
| Diltiazem EP Impurity G | Related substance | Synthetic byproduct |
(Structures are not displayed in this text-based table but can be found in the cited literature[8][9])
Experimental Protocols
General Lab-Scale Synthesis of 2,3-Dihydro-1,5-benzothiazepines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chalcone (B49325) derivative (1 mmol)
-
2-Aminothiophenol (B119425) derivative (1 mmol)
-
Polyethylene glycol-400 (PEG-400)
-
Bleaching earth clay (activated)
Procedure:
-
A mixture of the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and bleaching earth clay in PEG-400 is taken in a round-bottom flask.
-
The reaction mixture is heated to 60°C with stirring.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically less than 1 hour), the reaction mixture is cooled to room temperature.[5][6][7]
-
Water is added to the reaction mixture, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol).
Mandatory Visualization
Caption: General experimental workflow for the lab-scale synthesis of 1,5-Benzothiazepines.
Caption: Logical relationships between scale-up and common challenges in this compound synthesis.
Caption: A troubleshooting decision diagram for addressing low yields in scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. Solvent Recovery – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diltiazem Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 1,5-Benzothiazepine Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the challenges of poor solubility of 1,5-Benzothiazepine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound won't dissolve in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most common step is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose. From this stock, you can make serial dilutions into your aqueous buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically <0.5% for cell-based assays).
Q2: I've dissolved my this compound derivative in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solution but poorly soluble in the final aqueous environment. To prevent this, you can try several strategies:
-
Optimize the final DMSO concentration: While aiming for a low final concentration, sometimes a slightly higher (but still non-toxic) concentration can maintain solubility.
-
Alter the dilution method: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations of the compound that can lead to precipitation.
-
Pre-warm the aqueous buffer: Having your assay buffer at 37°C can sometimes help maintain the compound's solubility upon dilution.
-
Lower the final compound concentration: Your target concentration may be above the compound's aqueous solubility limit.
Q3: Can I use solvents other than DMSO?
A3: Yes, other water-miscible organic solvents like ethanol, methanol, and polyethylene (B3416737) glycol 400 (PEG 400) can be used. However, the choice of solvent depends on the specific this compound compound and the tolerance of your biological assay system to that solvent. It is always recommended to perform a vehicle control to assess the effect of the solvent on your experiment.
Q4: How does pH affect the solubility of this compound compounds?
A4: The solubility of many this compound derivatives is pH-dependent. For compounds with basic nitrogen atoms, solubility generally increases in acidic conditions due to the formation of more soluble protonated salts. Conversely, for acidic derivatives, solubility increases in basic conditions. Determining the pKa of your compound can help in selecting an appropriate buffer pH to enhance solubility, provided the pH is compatible with your assay. For example, the solubility of Diltiazem hydrochloride is significantly higher at acidic pH compared to neutral or basic pH[1].
Q5: Are there other methods to improve solubility besides using co-solvents and adjusting pH?
A5: Yes, several other techniques can be employed:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier, such as a polymer. This can enhance the dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Plate Preparation
Question: I am seeing a precipitate form in the wells of my 96-well plate after adding my this compound compound. What should I do?
Answer:
This is a common problem that can lead to inaccurate and unreliable results. Here's a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for compound precipitation in assay plates.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: My assay results for my this compound compound are highly variable between experiments. Could this be related to solubility?
Answer:
Yes, poor solubility is a major cause of inconsistent results. If your compound is not fully dissolved, the actual concentration exposed to the biological system will vary.
Caption: Logical relationships for troubleshooting inconsistent assay results.
Data Presentation
Table 1: Solubility of Selected this compound Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Diltiazem Hydrochloride | Water (pH 3.6) | 879.03 mg/mL | [1] |
| Diltiazem Hydrochloride | Water (pH 6.0) | 378.68 mg/mL | [1] |
| Diltiazem Hydrochloride | Water (pH 7.4) | 71.42 mg/mL | [1] |
| Quetiapine Fumarate | DMSO | ~10 mg/mL | |
| Quetiapine Fumarate | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Quetiapine Fumarate | DMF | > Methanol > Ethanol | [2][3] |
| Diltiazem Solid Dispersion (1:5 with PEG 4000) | Methanol | 325.95 µg/mL | [4] |
| Diltiazem Solid Dispersion (1:5 with PEG 6000) | Methanol | 264.3 µg/mL | [4] |
Table 2: Recommended Final Concentrations of Common Excipients in Cell-Based Assays
| Excipient | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent, always perform a vehicle control. |
| Ethanol | ≤ 0.5% | Can be toxic at higher concentrations. |
| Tween® 80 | 0.01% - 0.05% | Use below the critical micelle concentration (CMC). |
| Pluronic® F-127 | ≤ 0.1% | Often used for loading fluorescent dyes. |
| Hydroxypropyl-β-cyclodextrin | 0.5% - 1% (serum-free media) | Higher concentrations may be tolerated in serum-containing media. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol describes the standard method for preparing a compound stock solution in DMSO and subsequent dilution for a cell-based assay.
References
Technical Support Center: Refining NMR Data Interpretation for Complex 1,5-Benzothiazepine Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR data for complex 1,5-benzothiazepine structures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Troubleshooting Signal Overlap in the Aromatic Region
Question: My 1D ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (7.0-8.0 ppm), making it impossible to assign individual protons of the benzothiazepine (B8601423) core. How can I resolve these signals?
Answer:
Signal overlap in the aromatic region is a common challenge. Here are several strategies to resolve these signals:
-
2D NMR Spectroscopy: The most powerful approach is to use two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are spin-coupled to each other, helping to trace the connectivity within the benzene (B151609) ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C chemical shifts are more dispersed than ¹H shifts, this can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall structure by observing long-range correlations from the aromatic protons to carbons in the thiazepinone ring and any substituents.[1][3]
-
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts due to solvent-solute interactions.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, which may be sufficient to resolve the overlapping signals.
2. Deciphering Complex Splitting Patterns in the Thiazepine Ring
Question: The protons on the seven-membered thiazepine ring of my this compound derivative exhibit a complex, non-first-order splitting pattern. How can I accurately interpret these signals and extract coupling constants?
Answer:
The flexible nature of the seven-membered thiazepine ring often leads to complex splitting patterns due to the diastereotopic nature of the methylene (B1212753) protons and restricted conformational mobility.
-
Detailed 1D Analysis: Carefully analyze the multiplet structure. The protons of the methylene group at position 3 often appear as a pair of doublets of doublets due to geminal coupling and vicinal coupling to the proton at position 2.[4]
-
2D NMR for Confirmation:
-
COSY: Will confirm the coupling partners within the thiazepine ring.
-
HSQC/HMBC: Will help to unambiguously assign the protons and carbons of the ring.
-
-
Conformational Analysis with NOESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations between protons. This is invaluable for determining the preferred conformation of the flexible thiazepine ring, which in turn dictates the observed coupling constants. Protons that are close in space, but not necessarily coupled through bonds, will show a cross-peak.[5]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the complexity is due to conformational exchange. If the signals sharpen or coalesce at higher temperatures, it indicates that the molecule is undergoing conformational changes on the NMR timescale.
3. Differentiating Between Positional Isomers
Question: I have synthesized a substituted this compound, but I am unsure of the exact position of a substituent on the benzo ring. How can NMR help me distinguish between the possible isomers?
Answer:
NMR, particularly 2D NMR, is an excellent tool for differentiating isomers.
-
¹H NMR Chemical Shifts and Splitting Patterns: The substitution pattern on the aromatic ring will directly influence the chemical shifts and splitting patterns of the remaining aromatic protons. For example, a substituent at C7 will affect the chemical shifts of the protons at C6, C8, and C9 differently than a substituent at C8.
-
NOESY for Spatial Proximity: A NOESY experiment can show correlations between the substituent's protons and the protons on the benzothiazepine core, providing definitive proof of the substitution pattern. For instance, if a methyl group is at C7, a NOE should be observed between the methyl protons and the proton at C6 and/or C8.
-
HMBC for Long-Range Connectivity: The HMBC experiment is crucial here. Look for long-range correlations from the protons of the substituent to the carbons of the benzene ring. The presence or absence of specific correlations will pinpoint the location of the substituent. For example, a proton on a substituent at C7 will show a 3-bond correlation to C6 and C8, and a 2-bond correlation to C7.
4. Confirming Stereochemistry
Question: My this compound has a chiral center at C2. How can I use NMR to confirm the relative stereochemistry?
Answer:
For molecules with multiple chiral centers, NOESY is the key experiment for determining relative stereochemistry.
-
NOESY Correlations: The spatial proximity of substituents on the stereocenters will be reflected in the NOESY spectrum. For example, in a disubstituted benzothiazepine with chiral centers at C2 and C4, the relative orientation of the substituents at these positions (i.e., cis or trans) can be determined by observing NOEs between the protons on these substituents or between the substituents and the ring protons.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can also provide stereochemical information, as described by the Karplus relationship. The dihedral angle between the coupled protons, which is dependent on the stereochemistry, will influence the size of the coupling constant.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Ring System
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 5.15 - 5.30 | dd | ³J_H2-H3a_ ≈ 10-12, ³J_H2-H3b_ ≈ 4-6 |
| H-3a (axial) | 3.10 - 3.25 | dd | ²J_H3a-H3b_ ≈ 12-14, ³J_H3a-H2_ ≈ 10-12 |
| H-3b (equatorial) | 3.43 - 3.61 | dd | ²J_H3a-H3b_ ≈ 12-14, ³J_H3b-H2_ ≈ 4-6 |
| H-6 | 7.50 - 7.70 | d or dd | ³J_H6-H7_ ≈ 7-8 |
| H-7 | 7.10 - 7.30 | t or m | ³J_H7-H6_ ≈ 7-8, ³J_H7-H8_ ≈ 7-8 |
| H-8 | 7.30 - 7.50 | t or m | ³J_H8-H7_ ≈ 7-8, ³J_H8-H9_ ≈ 7-8 |
| H-9 | 7.00 - 7.20 | d or dd | ³J_H9-H8_ ≈ 7-8 |
Note: Chemical shifts and coupling constants can vary significantly depending on the substitution pattern and the solvent used.[4][6]
Table 2: Influence of Substituents on Aromatic ¹H Chemical Shifts
| Substituent at C7 | Effect on H-6 Chemical Shift | Effect on H-8 Chemical Shift |
| Electron-donating (e.g., -OCH₃) | Upfield shift | Upfield shift |
| Electron-withdrawing (e.g., -NO₂) | Downfield shift | Downfield shift |
Experimental Protocols
1. Standard Protocol for 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of paramagnetic impurities.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock and shim the sample to achieve good resolution.
-
-
Pulse Sequence: Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter. For small molecules like 1,5-benzothiazepines, a mixing time in the range of 300-800 ms (B15284909) is a good starting point. A series of NOESY experiments with varying mixing times can be performed to observe the buildup of NOEs.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation between scans. A value of 2-3 seconds is typical.
-
Number of Scans (ns): 8 to 16 scans per increment are usually sufficient for a moderately concentrated sample.
-
Number of Increments (in F1): 256 to 512 increments are typically used to achieve adequate resolution in the indirect dimension.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Analyze the cross-peaks to identify through-space correlations.
-
2. Standard Protocol for 2D HSQC for ¹H-¹³C Correlation
-
Sample Preparation: As for the NOESY experiment. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim the sample.
-
-
Pulse Sequence: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Key Parameters:
-
¹J(CH) Coupling Constant: Set the delay for polarization transfer based on the one-bond C-H coupling constant. A typical value for aromatic and aliphatic C-H is around 145 Hz.
-
Relaxation Delay (d1): 1.5-2 seconds is generally sufficient.
-
Number of Scans (ns): 2 to 8 scans per increment are typical.
-
Number of Increments (in F1): 128 to 256 increments are common.
-
-
Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Correlate each proton signal with its directly attached carbon. If a multiplicity-edited sequence is used, CH/CH₃ and CH₂ groups will have opposite phases, aiding in assignment.
-
Mandatory Visualization
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jgtps.com [jgtps.com]
Stability studies of 1,5-Benzothiazepine derivatives under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of 1,5-Benzothiazepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the stability testing of this compound derivatives?
A1: Forced degradation studies for this compound derivatives are typically conducted under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]
Q2: What is the most common degradation pathway observed for this compound derivatives like Diltiazem?
A2: For Diltiazem, a widely studied this compound, the primary degradation pathway under hydrolytic (acidic and basic) and photolytic conditions is deacetylation, leading to the formation of desacetyl diltiazem.[6] Hydrolysis of the ester functional group is a common susceptibility for derivatives with this feature.[7]
Q3: Are there known stability issues for other this compound derivatives, such as Quetiapine (B1663577)?
A3: Yes, Quetiapine, another prominent this compound derivative, is also susceptible to degradation, particularly under oxidative and hydrolytic conditions.[8] Forced degradation studies have identified the formation of several degradation products under these stresses.[8]
Q4: My this compound derivative appears to be degrading under oxidative stress. What are the likely mechanisms?
A4: Oxidation is a common degradation pathway for pharmaceuticals.[7] For this compound derivatives, the sulfur atom in the thiazepine ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones. The reaction is often initiated by exposure to oxidizing agents like hydrogen peroxide, light, or heat in the presence of oxygen.[5][7]
Q5: I am observing significant degradation of my compound in solution. What steps can I take to minimize this?
A5: To minimize degradation in solution, consider the following:
-
pH adjustment: Determine the pH of maximum stability for your derivative and buffer the solution accordingly. Hydrolysis rates are often pH-dependent.[9][10]
-
Excipient compatibility: Ensure that the excipients in your formulation are not contributing to the degradation.
-
Protection from light: If the compound is photolabile, use light-resistant containers (e.g., amber vials) for storage.[7]
-
Inert atmosphere: For oxygen-sensitive compounds, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[7]
-
Temperature control: Store the solution at the recommended temperature, as elevated temperatures can accelerate degradation.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis after Forced Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple unexpected peaks appear in the chromatogram. | The stress conditions were too harsh, leading to secondary degradation products.[5] | Reduce the stressor concentration (e.g., acid/base/oxidizing agent concentration), temperature, or exposure time. Aim for 5-20% degradation of the parent compound. |
| Peaks are broad or show poor resolution. | The HPLC method is not optimized to separate the parent drug from its degradation products. | Modify the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry. |
| No degradation is observed. | The compound is stable under the applied conditions, or the conditions were too mild. | Increase the severity of the stress conditions (e.g., higher concentration of stressor, higher temperature, longer exposure).[1][5] |
Issue 2: Poor Mass Balance in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| The sum of the assay of the parent drug and the known degradation products is significantly less than 100%. | Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore). | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with UV detection. |
| The degradation products are volatile and are being lost during sample preparation or analysis. | Minimize sample heating and use tightly sealed vials. | |
| The degradation products are adsorbing to the container or HPLC column. | Use silanized glassware and check for column recovery. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results of a forced degradation study on Diltiazem.
| Stress Condition | % Diltiazem Remained | Major Degradation Product | Reference |
| Acidic Hydrolysis (1 M HCl, 70°C, 12h) | 16.67 ± 1.95 | Desacetyl diltiazem | [6] |
| Basic Hydrolysis (1 M NaOH, 70°C, 12h) | 10.47 ± 2.10 | Desacetyl diltiazem | [6] |
| Oxidative (H₂O₂) | 89.01 ± 1.74 | Minor increase in desacetyl diltiazem | [6] |
| Thermal (Heat) | 84.57 ± 0.86 | Minor increase in desacetyl diltiazem | [6] |
| Photolytic (UV-C) | 48.86 ± 1.48 | Desacetyl diltiazem | [6] |
Experimental Protocols
Forced Hydrolysis Study
-
Objective: To determine the susceptibility of the this compound derivative to hydrolysis under acidic, basic, and neutral conditions.
-
Procedure:
-
Prepare separate solutions of the drug substance in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). A typical concentration is 1 mg/mL.[11] If solubility is an issue, a co-solvent may be used.[5][12]
-
Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 8-12 hours).[1]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent drug and any degradation products.
-
Forced Oxidation Study
-
Objective: To assess the oxidative stability of the this compound derivative.
-
Procedure:
-
Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]
-
Store the solution at room temperature or a slightly elevated temperature for a defined period (e.g., 24 hours).
-
Analyze the samples at various time points using a validated stability-indicating HPLC method.
-
Photostability Study
-
Objective: To evaluate the photostability of the drug substance upon exposure to light.
-
Procedure (as per ICH Q1B guidelines): [6][13][14][15]
-
Expose the drug substance (in solid form and/or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
The light source should emit in the range of 320-400 nm.[15]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples by a suitable analytical method.
-
Thermal Degradation Study
-
Objective: To investigate the effect of temperature on the stability of the drug substance.
-
Procedure:
-
Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C).[11]
-
For solutions, heat at a controlled temperature.
-
Expose the samples for a specific duration, taking samples at various time points.
-
Analyze the samples to determine the extent of degradation.
-
Visualizations
Caption: General experimental workflow for conducting forced degradation studies on this compound derivatives.
Caption: Primary degradation pathway of Diltiazem under hydrolytic and photolytic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmasm.com [pharmasm.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. iipseries.org [iipseries.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Regioselectivity in 1,5-Benzothiazepine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,5-benzothiazepines, with a special focus on enhancing regioselectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,5-benzothiazepines, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 1,5-Benzothiazepine Product
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A study on the synthesis of 2,3-dihydro-1,5-benzothiazepines showed that increasing the temperature from room temperature to 60°C significantly improved the yield, while higher temperatures led to a decline.[1] |
| Inefficient Catalyst | Select an appropriate catalyst. Various catalysts, including Lewis acids (e.g., Ceric Ammonium Nitrate), zeolites, and ionic liquids, have been shown to improve yields.[2] For instance, a PEG-400-mediated synthesis in the presence of bleaching clay resulted in yields of over 95%.[1] |
| Inappropriate Solvent | The choice of solvent is crucial. Green solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) have been used effectively, often in combination with microwave irradiation to enhance reaction rates and yields.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. |
| Presence of Impurities | Ensure the purity of starting materials (2-aminothiophenol and chalcones) and solvents, as impurities can lead to side reactions and lower yields. |
Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts
While quantitative data on the precise ratios of 1,5- to 1,4-benzothiazepine isomers under various conditions is not extensively tabulated in the available literature, the following factors are known to influence the regiochemical outcome of the reaction. The primary reaction pathway involves a Michael addition of the thiol group of 2-aminothiophenol (B119425) to the α,β-unsaturated carbonyl system of the chalcone (B49325), followed by an intramolecular cyclization of the amino group.[2]
| Potential Cause | Recommended Solution |
| Steric Hindrance | The steric bulk of substituents on the chalcone can influence the approach of the 2-aminothiophenol. Large substituents near the carbonyl group of the chalcone may favor the formation of the 1,5-isomer by directing the initial Michael addition to the β-carbon. |
| Electronic Effects of Substituents | Electron-donating or electron-withdrawing groups on the aromatic rings of the chalcone can alter the electrophilicity of the β-carbon and the carbonyl carbon, thereby influencing the rates of the initial Michael addition and the subsequent cyclization. |
| Nature of the Catalyst | Lewis acids can coordinate with the carbonyl oxygen of the chalcone, enhancing the electrophilicity of the β-carbon and promoting the initial Michael addition, which is the key step for the formation of the 1,5-isomer. The choice of Lewis acid can therefore be critical in controlling regioselectivity. |
| Reaction Conditions | Factors such as temperature and solvent polarity can affect the transition states of the competing reaction pathways, thereby influencing the product distribution. Systematic optimization of these parameters is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,5-benzothiazepines?
The most widely used method is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound, most commonly a chalcone (1,3-diaryl-2-propen-1-one).[2]
Q2: What are the main challenges in the synthesis of 1,5-benzothiazepines?
The primary challenges include achieving high yields, ensuring high purity of the final product, and controlling the regioselectivity to favor the formation of the desired 1,5-isomer over other potential isomers and side products.
Q3: How can I improve the overall efficiency of my this compound synthesis?
Employing microwave irradiation or ultrasound can significantly reduce reaction times and improve yields.[3] The use of "green" solvents such as PEG-400 or glycerol can also lead to cleaner reactions and easier work-ups.[1][3]
Q4: Are there any specific catalysts that are recommended for enhancing the yield and regioselectivity?
Several catalysts have been reported to be effective. Ceric Ammonium Nitrate (CAN) under ultrasonic irradiation has been shown to provide clean conversion and good yields in shorter reaction times.[2] Zeolites and various Lewis acids are also commonly employed to improve reaction efficiency.
Q5: What is the general mechanism for the formation of 1,5-benzothiazepines from 2-aminothiophenol and chalcones?
The reaction proceeds through a two-step sequence:
-
Thia-Michael Addition: The thiol group of 2-aminothiophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
-
Intramolecular Cyclization: The amino group of the resulting intermediate then attacks the carbonyl carbon, leading to a cyclization and subsequent dehydration to form the seven-membered this compound ring.
Data Presentation
Table 1: Effect of Temperature on the Yield of 2,3-Dihydro-1,5-benzothiazepine Derivatives[1]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | 120 | No Reaction |
| 2 | 40 | 90 | 65 |
| 3 | 50 | 70 | 82 |
| 4 | 60 | 55 | 96 |
| 5 | 70 | 55 | 92 |
| 6 | 80 | 55 | 85 |
Reaction conditions: Chalcone (1 mmol), 2-amino-4-methylbenzenethiol (B1340713) (1 mmol), PEG-400, and bleaching earth clay.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,5-Benzothiazepines
This protocol is adapted from a procedure utilizing microwave irradiation for a rapid and efficient synthesis.
-
Materials:
-
Substituted Chalcone (10 mmol)
-
2-Aminothiophenol (10 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Dimethylformamide (DMF) (15-20 mL)
-
-
Procedure:
-
In a conical flask, combine the chalcone, 2-aminothiophenol, and a catalytic amount of glacial acetic acid in DMF.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a suitable power level for 2-5 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,5-benzothiazepines with integrated troubleshooting steps.
Caption: Factors influencing the regioselectivity in this compound synthesis.
References
Validation & Comparative
1,5-Benzothiazepine vs. 1,4-Benzothiazepine: A Comparative Bioactivity Analysis for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological activities of 1,5- and 1,4-benzothiazepine scaffolds, supported by experimental data and detailed methodologies.
The benzothiazepine (B8601423) core, a seven-membered heterocyclic ring system fused to a benzene (B151609) ring, represents a privileged scaffold in medicinal chemistry. The positional isomerism of the nitrogen and sulfur atoms within the thiazepine ring gives rise to distinct classes of compounds with diverse pharmacological profiles. This guide provides a comparative overview of the bioactivity of two prominent isomers: 1,5-benzothiazepines and 1,4-benzothiazepines, presenting quantitative data, experimental protocols, and visual representations of key concepts to inform future drug design and development efforts.
Core Structural Differences
The fundamental distinction between these two scaffolds lies in the relative positions of the nitrogen and sulfur heteroatoms in the seven-membered ring. In 1,5-benzothiazepines , the sulfur atom is at position 1 and the nitrogen atom is at position 5. In 1,4-benzothiazepines , the sulfur atom is at position 1 and the nitrogen atom is at position 4. This seemingly subtle structural variance significantly influences the three-dimensional conformation of the molecules, their physicochemical properties, and ultimately, their interaction with biological targets.
Diagram: General Synthesis Workflow
Caption: General synthetic routes to 1,5- and 1,4-benzothiazepine derivatives.
Comparative Bioactivity Profile
While a direct head-to-head comparison in the literature is scarce, analysis of individual studies reveals distinct and sometimes overlapping therapeutic potential for each isomeric class.
1,5-Benzothiazepines: Established Cardiovascular and CNS Agents
The this compound scaffold is arguably more established in clinical medicine, with prominent examples like Diltiazem and Quetiapine (B1663577).[1][2] Their biological activities are predominantly centered on cardiovascular and central nervous system (CNS) targets.
Cardiovascular Effects:
This compound derivatives are well-known as calcium channel blockers, particularly targeting L-type calcium channels.[3] This activity leads to vasodilation and a reduction in heart rate and contractility, making them effective in the management of hypertension, angina, and certain arrhythmias.[3]
CNS Effects:
Certain 1,5-benzothiazepines exhibit significant activity on CNS receptors. For instance, quetiapine is an atypical antipsychotic that interacts with a range of neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. Other derivatives have been investigated for their potential as anticonvulsant and CNS depressant agents.[2]
Anticancer Activity:
Recent research has explored the anticancer potential of novel this compound derivatives. Studies have demonstrated cytotoxic effects against various cancer cell lines, including liver, prostate, breast, and colon cancer.[4][5]
Table 1: Selected Bioactivity Data for this compound Derivatives
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Phenyl-substituted 1,5-benzothiazepines | Anticancer | Hep G-2 (Liver Cancer) Cell Line | IC₅₀: 3.29 ± 0.15 µM | [4] |
| Phenyl-substituted 1,5-benzothiazepines | Anticancer | DU-145 (Prostate Cancer) Cell Line | IC₅₀: 15.42 ± 0.16 µM | [4] |
| Fluorinated 1,5-benzothiazepines | Anticancer | A549 (Lung), MCF-7 (Breast), HEPG2 (Liver), PC-3 (Prostate) | GI₅₀ <10 µg/ml | [6] |
| 2,3-dihydro-1,5-benzothiazepines | α-glucosidase inhibition | In vitro enzyme assay | IC₅₀: 2.62 ± 0.16 to 10.11 ± 0.32 μM | [7] |
| This compound derivatives | Antifungal | C. neoformans | MIC: 2–6 μg/mL | [2] |
1,4-Benzothiazepines: A Scaffold of Diverse Potential
The 1,4-benzothiazepine scaffold has been explored for a broader, albeit less clinically established, range of pharmacological activities. These derivatives have shown promise in areas including antimicrobial, anti-inflammatory, and neuroprotective applications.[8]
Antimicrobial and Antifungal Activity:
Several studies have highlighted the potent antimicrobial and antifungal properties of 1,4-benzothiazepine derivatives. They have been shown to be effective against a range of bacterial and fungal strains.[9]
Neuroprotective Effects:
Certain 1,4-benzothiazepine derivatives have been investigated for their neuroprotective properties, with some compounds showing the ability to block calcium entry into cells under stress conditions.
Cardiovascular Effects:
More recent research has identified dual-acting 1,4-benzothiazepine derivatives that can both prevent Ca2+ leakage through the ryanodine (B192298) receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum (SR) Ca2+ load by activating Ca2+-dependent ATPase 2a (SERCA2a). This dual activity presents a novel approach for the treatment of cardiovascular diseases.
Table 2: Selected Bioactivity Data for 1,4-Benzothiazepine Derivatives
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (EC₅₀/MIC) | Reference(s) |
| 2,3-dihydro-1,4-benzothiazepines | Tyrosinase inhibition | In vitro enzyme assay | IC₅₀: 1.21 to 70.65 μM | [10] |
| 1,4-Benzothiazepine analogues | Antimicrobial | S. aureus, E. coli, A. niger, A. flavus | MIC values reported | [9] |
| 1,4-Benzothiazepines with cyclopropanol (B106826) groups | RyR2 stabilization / SERCA2a stimulation | HEK-293 cells / mouse SR | EC₅₀ as low as 383 nM for SERCA2a activation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of bioactive compounds. Below are methodologies for key assays cited in this guide.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Diagram: MTT Assay Workflow
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Hep G-2, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[2][6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate).[2][4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or for a duration appropriate for the fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The comparative analysis of 1,5- and 1,4-benzothiazepines reveals two isomeric scaffolds with distinct yet valuable pharmacological profiles. The this compound core is well-established in clinically approved drugs for cardiovascular and CNS disorders, with emerging potential in oncology. In contrast, the 1,4-benzothiazepine scaffold presents a wider range of preclinical bioactivities, including antimicrobial, neuroprotective, and unique dual-acting cardiovascular properties, suggesting it as a promising template for the development of novel therapeutics.
For drug development professionals, the choice between these scaffolds will depend on the therapeutic target and desired pharmacological effect. The wealth of structure-activity relationship (SAR) data for 1,5-benzothiazepines provides a solid foundation for the rational design of new analogues with improved potency and selectivity. The diverse bioactivities of 1,4-benzothiazepines, on the other hand, offer opportunities for lead discovery in less explored therapeutic areas.
Future research should focus on direct, head-to-head comparative studies of 1,5- and 1,4-benzothiazepine derivatives against a panel of biological targets under standardized assay conditions. Such studies will provide a more definitive understanding of the influence of heteroatom positioning on bioactivity and will be invaluable for guiding the design of next-generation benzothiazepine-based drugs. Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space for both scaffolds, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. ejpmr.com [ejpmr.com]
- 4. Synthesis of 2-Aryl-2, 3-dihydro-3-piperazinylmethyl-1, 5-benzothiazepin-4(5H)-ones and Related Compounds [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay for calcium channels (Journal Article) | OSTI.GOV [osti.gov]
- 9. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1,5-Benzothiazepine Efficacy Against Established Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1,5-benzothiazepine derivatives with well-known calcium channel blockers (CCBs). The information presented is collated from a range of preclinical studies to aid in research and development efforts within the cardiovascular and neurological fields. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant signaling pathways.
Introduction to 1,5-Benzothiazepines as Calcium Channel Blockers
The this compound scaffold is a core structure in a class of drugs that have shown significant activity as L-type calcium channel blockers.[1] Diltiazem (B1670644), a prominent member of this class, is widely used clinically for the management of hypertension, angina pectoris, and certain arrhythmias.[2][3] Recent research has focused on the synthesis of novel this compound derivatives with the aim of improving potency, selectivity, and pharmacokinetic profiles compared to existing treatments.[1] These compounds, like other L-type calcium channel blockers, exert their effects by inhibiting the influx of calcium into vascular smooth muscle and cardiac myocytes, leading to vasodilation and reduced cardiac contractility.[4]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of various this compound derivatives and established calcium channel blockers. Efficacy is primarily represented by the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the drug required to inhibit 50% of the L-type calcium channel activity. It is important to note that IC₅₀ values can vary between studies due to different experimental conditions, such as the specific cell type, tissue preparation, and assay methodology used.
Table 1: Efficacy of this compound Derivatives against L-type Calcium Channels
| Compound | Experimental Model | IC₅₀ (µM) | Reference |
| Diltiazem | Cone photoreceptors | 4.9 (high-affinity), 100.4 (low-affinity) | [5] |
| Diltiazem | CaVAb (model channel) | 41 (resting state), 10.4 (use-dependent) | [6] |
| Diltiazem | Human mesenteric arterial myocytes | 51 (pH 7.2), 20 (pH 9.2) | [7] |
| 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester | Potassium-depolarized rabbit aorta | 0.3 | [8] |
| RS-5773 | K+-contracted rat aorta | ~5 times more potent than diltiazem | [9] |
Table 2: Efficacy of Known Calcium Channel Blockers against L-type Calcium Channels
| Compound | Class | Experimental Model | IC₅₀ (µM) | Reference |
| Verapamil (B1683045) | Phenylalkylamine | hERG channels | 0.143 | [8] |
| Verapamil | L-type calcium channels | General | 250 nM to 15.5 µM | [8] |
| Nifedipine (B1678770) | Dihydropyridine | Guinea pig ventricular myocytes | 0.3 | [10] |
| Nifedipine | Cardiac calcium channels | Electrophysiological analysis | 0.2 | [8] |
| Felodipine | Dihydropyridine | Human vascular preparations | pIC₅₀ 8.30 | [2] |
| Amlodipine | Dihydropyridine | Human vascular preparations | pIC₅₀ 6.64 | [2] |
Signaling Pathways
The therapeutic effects of 1,5-benzothiazepines and other calcium channel blockers are rooted in their ability to modulate intracellular calcium levels. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 1,5-benzothiazepines and other calcium channel blockers.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This technique is employed to directly measure the ionic currents across the cell membrane, providing a precise assessment of ion channel function and the effect of blocking agents.
Objective: To determine the inhibitory effect of test compounds on L-type calcium channel currents.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human CaV1.2 channel or freshly isolated vascular smooth muscle cells are cultured on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
A giga-ohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline current, the test compound is applied at various concentrations via a perfusion system.
-
The reduction in current amplitude is measured to determine the concentration-dependent inhibition and to calculate the IC₅₀ value.
-
References
- 1. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of nifedipine alone and with diltiazem or verapamil in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes for 1,5-Benzothiazepine
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of several clinically significant drugs.[1][2] Molecules incorporating this seven-membered ring system are known to exhibit activities including, but not limited to, calcium channel antagonism, central nervous system depression, and anticancer properties.[1][3] The versatility and therapeutic potential of this compound derivatives have spurred the development of numerous synthetic strategies. This guide provides a comparative analysis of four prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
The most prevalent and versatile approach to 1,5-benzothiazepines involves the cyclocondensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, commonly known as chalcones.[1][4] This foundational reaction has been adapted and optimized through various techniques, including the use of catalysts, microwave irradiation, and ultrasound promotion, each offering distinct advantages in terms of reaction time, yield, and environmental impact.
Comparative Analysis of Synthetic Routes
The following tables provide a quantitative comparison of different synthetic methodologies for the preparation of this compound derivatives, primarily from 2-aminothiophenol and chalcones.
| Synthetic Route | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages |
| Microwave-Assisted Synthesis | Glacial Acetic Acid | DMF | 2-3 min | 120°C | 75-90% | Rapid reaction rates, high yields, cleaner reactions.[5] |
| Ultrasound-Promoted Synthesis | Ceric Ammonium Nitrate (CAN) (10 mol%) | Ethanol (B145695) | 32-38 min | 60-65°C | up to 93% | Mild reaction conditions, high yields, no toxic solvents.[1][6] |
| PEG-400 Mediated Synthesis | Polyethylene Glycol-400 (PEG-400) | PEG-400 | 55 min | 60°C | >95% | Environmentally friendly, high yields, recyclable solvent.[3][7] |
| Solvent-Free Synthesis | Zinc Acetate (B1210297) | None | 2-3 min (Microwave) | N/A | 60-88% | Eco-friendly, simple work-up, good yields.[2][8] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction between a chalcone (B49325) and 2-aminothiophenol.[5]
Procedure:
-
In a conical flask, combine the chalcone (0.01 mol), 2-aminothiophenol (0.01 mol), and glacial acetic acid (5 mL) in N,N-dimethylformamide (DMF) (15 mL).[5]
-
Cap the flask with a glass funnel and place it in a domestic microwave oven.[5]
-
Irradiate the mixture for 2.5 minutes.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure this compound.[5]
Ultrasound-Promoted Synthesis with Ceric Ammonium Nitrate (CAN)
This approach employs ultrasonic irradiation in the presence of a catalytic amount of Ceric Ammonium Nitrate.[1][6]
Procedure:
-
To a mixture of the chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol, add Ceric Ammonium Nitrate (CAN) (10 mol%).
-
Place the reaction vessel in an ultrasonic water bath and irradiate at 60-65°C for 32 minutes.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is purified to obtain the this compound derivative.
Polyethylene Glycol (PEG-400) Mediated Synthesis
This green chemistry approach utilizes PEG-400 as both a solvent and a promoter, often enhanced by ultrasound.[3][7][9]
Procedure:
-
In a round-bottom flask, mix the chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in PEG-400 (5 mL).[7]
-
Place the flask in an ultrasonic water bath and irradiate at room temperature with 40% power.[7]
-
Monitor the reaction by TLC.
-
After completion, extract the product with diethyl ether.[7]
-
The PEG-400 layer can be recovered, washed, and reused.[9]
Solvent-Free Synthesis using Zinc Acetate and Microwave Irradiation
This environmentally benign method avoids the use of solvents and is accelerated by microwave irradiation with zinc acetate as a catalyst.[2][8]
Procedure:
-
Thoroughly mix the chalcone, 2-aminothiophenol, and a catalytic amount of zinc acetate in a clean, dry beaker.[8]
-
Place the beaker in a microwave oven and irradiate for 2-3 minutes.[8]
-
After the reaction is complete, wash the solid mixture with water to remove the catalyst.[8]
-
The crude product is then filtered, dried, and recrystallized from a suitable solvent.[8]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1,5-Benzothiazepines from chalcones and 2-aminothiophenol, highlighting the variations in methodology.
Caption: Comparative workflow of different synthetic routes to 1,5-Benzothiazepines.
Biological Activity and Signaling Pathways
This compound derivatives are well-known for their action as calcium channel blockers, which is the mechanism behind the therapeutic effects of drugs like Diltiazem.[1] They exert their effects by binding to the L-type calcium channels, primarily in the cardiovascular system, leading to vasodilation and a decrease in heart rate. More recent research has also highlighted their potential as anticancer agents, with some derivatives showing inhibitory activity against target proteins such as human adenosine (B11128) kinase and glycogen (B147801) synthase kinase-3β.[3]
The following diagram provides a simplified representation of the mechanism of action for 1,5-Benzothiazepines as L-type calcium channel blockers.
Caption: Simplified mechanism of action of 1,5-Benzothiazepines as calcium channel blockers.
References
- 1. An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN) -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. jgtps.com [jgtps.com]
- 3. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
Cross-Validation of In Vitro and In Silico Results for 1,5-Benzothiazepine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in silico performance for a series of synthesized 1,5-benzothiazepine derivatives, focusing on their potential as anticancer agents. The following sections present a detailed analysis of experimental data, methodologies, and the correlation between computational and laboratory findings.
Data Presentation: A Comparative Analysis
The biological activity of novel this compound derivatives was evaluated through both in vitro cytotoxicity assays and in silico molecular docking studies. The results are summarized below to facilitate a direct comparison between the experimental and computational data.
In Vitro Cytotoxicity Data
The synthesized compounds were tested for their anti-proliferative activity against human liver (Hep-G2) and prostate (DU-145) cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1. Methotrexate was used as a standard reference drug.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound | Hep-G2 | DU-145 |
| 2c | 3.29 ± 0.15 | 15.42 ± 0.16 |
| 2f | 4.38 ± 0.11 | - |
| 2j | 4.77 ± 0.21 | - |
| Standard (Methotrexate) | 4.68 ± 0.17 | 21.96 ± 0.15 |
Note: '-' indicates data not specified in the provided search results.
Among the tested compounds, derivative 2c , which contains a bromine substitution, demonstrated the most potent cytotoxic activity against the Hep-G2 cell line, with an IC₅₀ value lower than the standard drug, Methotrexate.[1] Compounds 2f and 2j , which have halogen substitutions, also showed significant anticancer activity.[1] In the DU-145 prostate cancer cell line, the IC₅₀ values for the synthesized compounds ranged from 15.42 ± 0.16 to 41.34 ± 0.12 µM.[1][2]
In Silico Molecular Docking Data
To elucidate the potential mechanism of action and to correlate with the in vitro findings, molecular docking studies were performed on the synthesized this compound derivatives against human mitogen-activated protein kinase 1 (MAPK1), a key enzyme in cell proliferation pathways. The docking scores, representing the binding affinity of the compounds to the active site of the enzyme, and the inhibitory constants (Ki) are presented in Table 2.
Table 2: In Silico Docking Results against Human Mitogen-Activated Protein Kinase 1 (3w8q)
| Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) (µM) |
| 2c | - | 33.09 - 76.97 (range for all tested compounds) |
| 2j | -11.71 (lowest among tested) | 33.09 - 76.97 (range for all tested compounds) |
| Co-crystallized ligand (AGS) | - | 21.23 |
Note: '-' indicates data not specified for the individual compound in the provided search results.
The in silico analysis revealed that the tested compounds exhibited binding energies ranging from -11.71 to -0.35 kcal/mol, indicating a strong potential for binding to the MAPK1 enzyme.[1] Compound 2j , which has an iodine substitution, showed the best binding energy.[1] The docking studies suggested that the compounds interact with key amino acid residues in the binding pocket of the enzyme, including Lys 91, Gly 210, and Met 146, through hydrogen bonding and other non-hydrogen bonding interactions.[1] The halogen substitutions on the phenyl ring of the benzothiazepine (B8601423) scaffold were found to enhance the biological activity, which is consistent with the in vitro results.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data generation process.
In Vitro: MTT Cytotoxicity Assay
The anti-proliferative activity of the synthesized this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (Hep-2 and DU-145) and a normal human embryonic liver cell line (L02) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the standard drug, Methotrexate, for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
In Silico: Molecular Docking
Molecular docking simulations were performed to predict the binding modes and affinities of the this compound derivatives to their putative protein target.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., human mitogen-activated protein kinase 1, PDB ID: 3w8q) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the synthesized compounds were drawn and converted to 3D structures, followed by energy minimization.
-
Active Site Prediction: The binding site of the protein was identified based on the co-crystallized ligand or through computational prediction tools.
-
Docking Simulation: A molecular docking program was used to dock the prepared ligands into the defined active site of the protein. The program explores various possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results were analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding. The docking method was validated by re-docking the co-crystallized ligand into the active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and a relevant signaling pathway.
Caption: Workflow for cross-validation of in silico and in vitro results.
Caption: Simplified MAPK signaling pathway and the inhibitory action of 1,5-benzothiazepines.
References
Benchmarking Novel 1,5-Benzothiazepine Inhibitors Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 1,5-benzothiazepine inhibitors against established standard drugs across various therapeutic areas, supported by experimental data. The this compound scaffold is a versatile pharmacophore, forming the core of several clinically used drugs for cardiovascular and central nervous system disorders, and is now being extensively explored for its potential in oncology and diabetes treatment.[1][2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Recent research has focused on the development of novel this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like Methotrexate and Adriamycin. A key mechanism of action for some of these novel inhibitors appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical pathway in cancer cell proliferation and survival.[3]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several novel this compound derivatives compared to standard anticancer drugs. Lower IC50 values indicate greater potency.
Table 1: Comparison of Novel this compound Derivatives against Methotrexate
| Compound ID | Cancer Cell Line | Novel Inhibitor IC50 (µM) | Methotrexate IC50 (µM) | Reference |
| 2c | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | 4.68 ± 0.17 | [4][5] |
| 2f | Hep G-2 (Liver Cancer) | 4.38 ± 0.11 | 4.68 ± 0.17 | [4] |
| 2j | Hep G-2 (Liver Cancer) | 4.77 ± 0.21 | 4.68 ± 0.17 | [4] |
| 2c | DU-145 (Prostate Cancer) | 40.64 ± 0.09 | 21.96 ± 0.15 | [4] |
| 2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | 21.96 ± 0.15 | [4][5] |
| BT20 | HT-29 (Colon Cancer) | More potent than Methotrexate | - | [3] |
| BT20 | MCF-7 (Breast Cancer) | More potent than Methotrexate | - | [3] |
| BT20 | DU-145 (Prostate Cancer) | More potent than Methotrexate | - | [3] |
Table 2: Comparison of Novel this compound Derivatives against Adriamycin
| Compound ID | Cancer Cell Line | Novel Inhibitor Growth Inhibition (%) at 10 µg/mL | Adriamycin Growth Inhibition (%) at 10 µg/mL | Reference |
| 3a-j (series) | A549 (Lung Cancer) | Varied activity reported | Standard reference | [6][7] |
Table 3: EGFR Tyrosine Kinase Inhibition
| Compound ID | % Inhibition of EGFR Tyrosine Kinase | Reference |
| BT18 | 64.5 | [3] |
| BT19 | 57.3 | [3] |
| BT20 | 55.8 | [3] |
Signaling Pathway: EGFR Inhibition
The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and differentiation.[8] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Novel this compound inhibitors have been shown to target the tyrosine kinase domain of EGFR, blocking the downstream signaling cascade.[3]
Cardiovascular Applications: Calcium Channel Blockade
The this compound core is famously represented by Diltiazem, a calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[7][9] These drugs exert their effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.[10][11] Novel derivatives are being investigated for potentially improved selectivity and side-effect profiles.
Signaling Pathway: L-Type Calcium Channel Blockade
L-type calcium channels are crucial for excitation-contraction coupling in muscle cells.[12] By blocking these channels, 1,5-benzothiazepines reduce intracellular calcium concentration, leading to muscle relaxation and vasodilation.
Antidiabetic Potential: α-Glucosidase Inhibition
A promising new therapeutic avenue for 1,5-benzothiazepines is in the management of type 2 diabetes. Novel derivatives have been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By slowing carbohydrate digestion, these compounds can help to manage postprandial hyperglycemia. The standard drug for comparison in this class is Acarbose.[12]
Signaling Pathway: α-Glucosidase Inhibition
The mechanism of action of α-glucosidase inhibitors is direct enzymatic inhibition in the gastrointestinal tract, which delays glucose absorption.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of novel this compound inhibitors. Specific parameters such as cell lines, incubation times, and concentrations should be adapted based on the specific study.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound inhibitors and the standard drug. Include a vehicle-only control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagent Preparation: Prepare solutions of purified EGFR tyrosine kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Incubation: In a 96-well plate, incubate the EGFR enzyme with various concentrations of the novel this compound inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Cell Treatment and Lysis: Treat cells with the novel inhibitors for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Experimental Workflow for Anticancer Drug Screening
References
- 1. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.edu [ohsu.edu]
- 11. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 12. New α-glucosidase inhibitor with improved safety profile described | BioWorld [bioworld.com]
A Comparative Guide to the Synthesis of 1,5-Benzothiazepines: Evaluating Reproducibility and Robustness of Common Protocols
The synthesis of 1,5-benzothiazepines, a core scaffold in many pharmaceutically active compounds, has been approached through various methodologies. For researchers, scientists, and drug development professionals, the selection of a synthesis protocol often hinges on its reproducibility, robustness, and overall efficiency. This guide provides an objective comparison of common 1,5-benzothiazepine synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The most prevalent and versatile method for synthesizing the this compound core involves the condensation of 2-aminothiophenol (B119425) with an α,β-unsaturated carbonyl compound, typically a chalcone (B49325).[1] This reaction proceeds via a Michael addition of the thiol group to the enone, followed by an intramolecular cyclization.[1] While the fundamental components remain the same, the reaction conditions and energy sources employed significantly impact the yield, reaction time, and robustness of the protocol. This guide will focus on comparing conventional heating, microwave-assisted synthesis, and various catalytic approaches.
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from various studies, offering a side-by-side comparison of different synthetic protocols for 1,5-benzothiazepines. This data highlights the impact of reaction conditions on yield and efficiency.
| Protocol | Catalyst/Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Glacial Acetic Acid / Methanol | Reflux | 2 - 8 h | 60 - 75 | [2] |
| Microwave Irradiation | Silica (B1680970) Gel | 50W | 3 - 10 min | 85 - 95 | [2] |
| Green Synthesis | PEG-400 / Bleaching Clay | 60 | 55 min | >95 | [3] |
| Dichloromethane | 60 | ~4 h | Lower | [3] | |
| Ethanol | 60 | ~4 h | Lower | [3] | |
| Acetonitrile | 60 | ~4 h | Lower | [3] | |
| Catalytic Method | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) (10 mol%) / Ethanol (Ultrasonic) | Room Temp. | 32 - 38 min | 92 - 96 | [4] |
| Formic Acid | 25 | 4 h | Higher | [5] | |
| Glacial Acetic Acid | 25 | 4 h | Lower | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Conventional Synthesis using Glacial Acetic Acid
This protocol represents a traditional approach to the synthesis of 1,5-benzothiazepines.
-
Reactants: 2-aminothiophenol (1 mmol) and a substituted chalcone (1 mmol).
-
Solvent: Methanol.
-
Catalyst: A few drops of glacial acetic acid.
-
Procedure: The reactants are dissolved in methanol, and the catalyst is added. The mixture is then refluxed for 2-8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[2]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction rate.
-
Reactants: 2-aminothiophenol (1 mmol) and a substituted chalcone (1 mmol).
-
Support: Silica gel.
-
Procedure: The reactants are mixed with silica gel. The solid mixture is then subjected to microwave irradiation at 50W for 3-10 minutes. After cooling, the product is extracted from the silica gel with a suitable solvent (e.g., ethyl acetate) and purified.[2]
Protocol 3: Green Synthesis using PEG-400
This protocol utilizes an environmentally benign solvent and catalyst system.
-
Reactants: 2-aminothiophenol (1 mmol) and a substituted chalcone (1 mmol).
-
Solvent: Polyethylene glycol-400 (PEG-400).
-
Catalyst: Bleaching clay.
-
Procedure: The reactants, PEG-400, and bleaching clay are mixed and stirred at 60°C for approximately 55 minutes. The product can be isolated by simple workup procedures. The PEG-400 and bleaching clay can often be recovered and reused, adding to the sustainability of the method.[3]
Mandatory Visualization
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of 1,5-benzothiazepines.
Caption: General synthetic pathway for 1,5-benzothiazepines.
Caption: A typical experimental workflow for this compound synthesis.
Discussion on Reproducibility and Robustness
Conventional Heating: This method is generally reproducible due to its simplicity and the use of standard laboratory equipment. However, its robustness can be a concern. The long reaction times can lead to the formation of side products, and the yield can be sensitive to the purity of the reactants and the efficiency of the reflux apparatus.
Microwave-Assisted Synthesis: Microwave synthesis demonstrates high reproducibility and robustness.[2] The rapid and uniform heating often leads to cleaner reactions with higher yields and significantly shorter reaction times.[2] This method is less susceptible to minor variations in ambient conditions. However, the initial investment in a dedicated microwave reactor is a consideration.
Green Synthesis (PEG-400): The use of PEG-400 as a solvent has shown excellent yields and is an environmentally friendly alternative.[3] The robustness of this method is enhanced by the reusability of the solvent and catalyst.[3] However, the viscosity of PEG-400 can sometimes complicate product isolation.
Catalytic Methods: The choice of catalyst can significantly influence the reproducibility and robustness of the synthesis. Stronger acid catalysts like formic acid have been shown to increase the yield compared to weaker acids like glacial acetic acid, suggesting that the reaction is sensitive to catalyst acidity.[5] The use of solid-supported catalysts like ceric ammonium nitrate (CAN) under ultrasonic irradiation offers high yields and short reaction times, with the added benefit of easier catalyst removal, which can improve reproducibility.[4]
Conclusion
For researchers prioritizing speed, efficiency, and high yields, microwave-assisted synthesis stands out as a highly reproducible and robust method for the preparation of 1,5-benzothiazepines. For those with a focus on sustainable chemistry, the PEG-400 mediated green synthesis offers an excellent and high-yielding alternative. While conventional heating methods are accessible, they may require more careful optimization to ensure reproducibility and robustness. The choice of an appropriate catalyst in conventional methods can also significantly enhance performance. Ultimately, the selection of a specific protocol will depend on the available resources, desired scale, and the specific derivatives being synthesized. Further optimization of reaction parameters for a specific substrate is always recommended to achieve the best results.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. sphinxsai.com [sphinxsai.com]
In Vivo vs. In Vitro Efficacy of 1,5-Benzothiazepines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] A critical aspect of the preclinical development of novel this compound derivatives is the correlation between their efficacy in in vitro assays and in vivo models. This guide provides an objective comparison of the performance of 1,5-benzothiazepines in these different settings, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the quantitative data from various studies, highlighting the in vitro and in vivo efficacy of different this compound derivatives across several therapeutic areas.
Table 1: Cardiovascular Effects
| Compound | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Results |
| Diltiazem (d-cis) | Isolated K+-contracted canine femoral artery | Potent vasorelaxation | Anesthetized dogs | Transient hypotension, tachycardia, increased vertebral, brachial, femoral, and common carotid blood flow[1][3] |
| TA-993 (l-cis) | Isolated K+-contracted canine femoral artery | Vasorelaxation potency ~1/20th of diltiazem[4] | Anesthetized dogs | Selective and sustained increase in common carotid, brachial, and femoral blood flow with minimal effect on arterial pressure[3][4] |
| d-cis-TA-993 | Isolated K+-contracted canine femoral artery | Vasorelaxation potency ~1.2 times that of diltiazem[3] | Anesthetized dogs | Effects similar to diltiazem: transient hypotension and increased blood flow[3] |
| l-cis-diltiazem | Isolated K+-contracted canine femoral artery | Vasorelaxation potency ~0.032 times that of diltiazem[3] | Anesthetized dogs | Progressive increase in femoral, brachial, and common carotid blood flow with little change in arterial pressure[3] |
Table 2: Anticancer Activity
| Compound | In Vitro Assay (Cell Line) | In Vitro Results (IC50) | In Vivo Model | In Vivo Results |
| Derivative 2c | MTT Assay (Hep G-2 - Liver Cancer) | 3.29 ± 0.15 µM | Not specified in the provided results | Not specified in the provided results |
| Derivative 2j | MTT Assay (DU-145 - Prostate Cancer) | 15.42 ± 0.16 µM | Not specified in the provided results | Not specified in the provided results |
| Standard: Methotrexate | MTT Assay (Hep G-2) | 4.68 ± 0.17 µM | Not applicable | Not applicable |
| Standard: Methotrexate | MTT Assay (DU-145) | 21.96 ± 0.15 µM | Not applicable | Not applicable |
Table 3: Anti-inflammatory Activity
| Compound | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Results |
| Derivatives (unspecified) | Not specified in the provided results | Not specified in the provided results | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at 10 mg/kg BW, comparable to diclofenac[1] |
Table 4: Antidiabetic Activity (α-Glucosidase Inhibition)
| Compound | In Vitro Assay | In Vitro Results (IC50) | In Vivo Model | In Vivo Results |
| Derivative 2B | α-glucosidase inhibition assay | 2.62 ± 0.16 µM[5][6] | Streptozotocin-induced diabetic Wistar rats | Significant antidiabetic activity[5][6] |
| Derivative 3B | α-glucosidase inhibition assay | Competitive inhibition | Streptozotocin-induced diabetic Wistar rats | Significant antidiabetic activity[5][6] |
| Acarbose (Standard) | α-glucosidase inhibition assay | 37.38 ± 1.37 µM[5][6] | Not specified in this study | Not specified in this study |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Isolated Aortic/Arterial Ring Assay (for Cardiovascular Effects)
-
Objective: To assess the vasorelaxant effect of compounds on isolated blood vessels.
-
Protocol:
-
A thoracic aorta or other artery (e.g., femoral, saphenous) is excised from a laboratory animal (e.g., rat, dog).[7]
-
The surrounding connective and fatty tissues are carefully removed.
-
The artery is cut into rings of approximately 1-2 mm in width.[8]
-
The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are connected to an isometric force transducer to record changes in tension.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., high concentration of potassium chloride (K+), phenylephrine).
-
Cumulative concentrations of the this compound derivative are added to the bath, and the relaxation response is recorded.
-
The potency of the compound is typically expressed as the concentration required to produce 50% of the maximal relaxation (IC50).
-
2. MTT Assay (for Anticancer Activity)
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[9]
-
After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[9]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
3. α-Glucosidase Inhibition Assay (for Antidiabetic Activity)
-
Objective: To measure the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Protocol:
-
The reaction mixture contains α-glucosidase enzyme, a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG), and the test compound in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
The enzyme and the test compound are pre-incubated together.
-
The reaction is initiated by the addition of the substrate.
-
The hydrolysis of the substrate by α-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
The inhibitory activity is calculated as the percentage of inhibition of the enzyme activity in the presence of the compound compared to the control (without the compound).
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Models
1. Anesthetized Dog Model (for Cardiovascular Effects)
-
Objective: To evaluate the hemodynamic effects of a compound in a living organism.[10]
-
Protocol:
-
Dogs are anesthetized, and catheters are inserted into various arteries and veins for drug administration and measurement of blood pressure and blood flow.
-
Parameters such as arterial pressure, heart rate, cardiac output, and regional blood flow in different arteries (e.g., carotid, femoral, vertebral) are continuously monitored.[10]
-
The this compound derivative is administered intravenously at different doses.
-
Changes in the hemodynamic parameters are recorded over time to determine the onset, magnitude, and duration of the cardiovascular effects.[3][4]
-
2. Carrageenan-Induced Rat Paw Edema Model (for Anti-inflammatory Activity)
-
Objective: To assess the acute anti-inflammatory activity of a compound.
-
Protocol:
-
A group of rats receives the test compound, while a control group receives a vehicle.[2]
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[11][12]
-
The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.[11]
-
The percentage of inhibition of edema in the treated group is calculated by comparing the paw volume with that of the control group.[2]
-
3. Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model (for Antidiabetic Activity)
-
Objective: To evaluate the antidiabetic effect of a compound in a model of type 1 diabetes.
-
Protocol:
-
Diabetes is induced in rats by a single intraperitoneal or intravenous injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[13][14][15]
-
The development of diabetes is confirmed by measuring blood glucose levels. Animals with blood glucose levels above a certain threshold (e.g., ≥ 15 mM) are considered diabetic.[13]
-
The diabetic rats are then treated with the this compound derivative over a period of time.
-
Blood glucose levels are monitored regularly to assess the compound's ability to lower hyperglycemia. Other parameters like body weight and food and water intake may also be measured.[15]
-
Visualization of Pathways and Workflows
Signaling Pathways
The primary mechanism of action for many cardiovascular-active 1,5-benzothiazepines is the blockade of L-type calcium channels.
Caption: Mechanism of action of 1,5-benzothiazepines as calcium channel blockers.
For antidiabetic 1,5-benzothiazepines that act as α-glucosidase inhibitors, the pathway is centered on the digestion of carbohydrates in the small intestine.
Caption: Inhibition of carbohydrate digestion by this compound α-glucosidase inhibitors.
Experimental Workflows
The general workflow for comparing in vitro and in vivo efficacy follows a logical progression from cellular assays to whole-organism models.
References
- 1. Calcium Signaling in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Signaling in Cardiovascular Physiology and Pathology | Thoracic Key [thoracickey.com]
- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 1,5-Benzothiazepine Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the target engagement of 1,5-Benzothiazepine derivatives in cellular models. It offers a comparative analysis of their performance against alternative compounds, supported by experimental data and detailed protocols for key assays.
Executive Summary
This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad range of biological activities. Primarily recognized for their role as calcium channel blockers, recent research has unveiled their potential as potent anticancer agents.[1][2][3] This guide focuses on methodologies to confirm the engagement of these derivatives with their putative cellular targets, a critical step in preclinical drug development. We will explore techniques for verifying their interaction with L-type calcium channels, tubulin, and protein kinases, and compare their efficacy with established therapeutic agents.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various this compound derivatives and comparator compounds across different cellular models and target-based assays.
Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 2c | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | [4][5] |
| Compound 2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | [4] |
| Diaryl Benzothiazepine D8 | HeLa (Cervical Cancer) | 1.48 | [6] |
| Diaryl Benzothiazepine D8 | MCF-7 (Breast Cancer) | 1.47 | [6] |
| Diaryl Benzothiazepine D8 | HT29 (Colon Cancer) | 1.52 | [6] |
| Diaryl Benzothiazepine D8 | A549 (Lung Cancer) | 1.94 | [6] |
| Standard Anticancer Drugs | |||
| Methotrexate | Hep G-2 (Liver Cancer) | 4.68 ± 0.17 | [4] |
| Methotrexate | DU-145 (Prostate Cancer) | 21.96 ± 0.15 | [4] |
| Cisplatin | HeLa (Cervical Cancer) | 28.77 (24h) | [7] |
| Cisplatin | DU-145 (Prostate Cancer) | 57.81 (24h) | [7] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.0 (approx.) | |
| 5-Fluorouracil | HT-29 (Colon Cancer) | 5.0 - 15.0 (approx.) | [8] |
| Curcumin | A549 (Lung Cancer) | 20.0 - 30.0 (approx.) | [9] |
| Curcumin | HepG2 (Liver Cancer) | 19.02 ± 1.3 | [9] |
Table 2: Target-Specific Inhibition by this compound Derivatives and Comparators
| Compound/Drug | Target | Assay Type | IC50 (µM) | Reference |
| This compound Derivative | ||||
| Diaryl Benzothiazepine D8 | Tubulin Polymerization | In Vitro Assay | 1.20 | [6] |
| Comparator Compounds | ||||
| Colchicine (B1669291) | Tubulin Polymerization | In Vitro Assay | 2.68 - 10.6 | [10] |
| Vincristine | Tubulin Polymerization | In Vitro Assay | 2.0 (nM) | [11] |
| Nifedipine (B1678770) | L-type Calcium Channel | Vascular Smooth Muscle Cells | 2.3 ± 0.7 x 10⁻³ | [12] |
| Verapamil | L-type Calcium Channel | Vascular Smooth Muscle Cells | 3.5 ± 0.3 x 10⁻³ | [12] |
| Diltiazem | L-type Calcium Channel | Vascular Smooth Muscle Cells | 6.6 ± 2.8 x 10⁻³ | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to confirm the target engagement of this compound derivatives.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate target cells in appropriate culture dishes and grow to 80-90% confluency. Treat cells with the desired concentration of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting and Heat Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Soluble Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound derivatives on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.[4][13] Prepare serial dilutions of the this compound derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel (B517696) as a stabilizer).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules).[13]
-
Compound Addition: Add the test compounds or vehicle control to the respective wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm for DAPI).[13]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for quantifying the binding of inhibitors to a kinase target, such as EGFR.[14][15][16]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare a solution containing the kinase (e.g., recombinant EGFR), a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).[14][17]
-
Assay Procedure: In a suitable microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[17]
-
Measurement: Read the plate in a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor 647, ~665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio in the presence of the test compound indicates displacement of the tracer and, therefore, binding of the inhibitor to the kinase. Determine the IC50 value from the dose-response curve.
Intracellular Calcium Measurement
This method assesses the ability of this compound derivatives to block calcium influx in response to depolarization.
Protocol:
-
Cell Loading: Culture cells (e.g., neuronal cells or cardiomyocytes) on coverslips or in imaging plates. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in a physiological buffer for 30-60 minutes at 37°C.[18][19]
-
Compound Incubation: Wash the cells to remove excess dye and incubate them with the this compound derivative or a known calcium channel blocker (e.g., verapamil) for a defined period.
-
Stimulation and Imaging: Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.
-
Fluorescence Measurement: Record the change in intracellular calcium concentration by measuring the fluorescence intensity of Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm) using a fluorescence microscope or a plate reader.
-
Data Analysis: A reduction in the KCl-induced increase in fluorescence in the presence of the this compound derivative indicates a blockade of calcium influx.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways affected by this compound derivatives.
Conclusion
The methodologies outlined in this guide provide a robust framework for confirming the target engagement of this compound derivatives in cellular models. By employing a combination of biophysical and cell-based assays, researchers can elucidate the mechanism of action of these versatile compounds. The comparative data presented herein serves as a benchmark for evaluating the potency and potential of novel this compound derivatives as therapeutic agents for cancer and cardiovascular diseases. Rigorous target validation is paramount for the successful translation of these promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. hellobio.com [hellobio.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,5-Benzothiazepine
For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Adherence to proper disposal protocols for compounds like 1,5-Benzothiazepine is fundamental to ensuring a safe working environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE. This document provides critical safety information, including hazard statements and precautionary measures.[1]
Personal Protective Equipment (PPE):
Based on the known hazards of this compound and its derivatives, the following PPE is mandatory when handling the compound or its waste:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other suitable protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Hazard Summary:
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of it through the standard drainage system.
1. Waste Segregation and Collection:
-
Isolate the Waste: Collect all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips), separately from other waste streams.
-
Incompatible Materials: It is crucial to segregate this compound waste from incompatible materials. While specific reactivity data for disposal is limited, as a general principle for heterocyclic compounds containing sulfur and nitrogen, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[2]
-
Aqueous vs. Organic Waste: Do not mix organic solvent waste containing this compound with aqueous waste streams.
2. Waste Container Selection and Labeling:
-
Container Choice: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container of the chemical, if empty and in good condition, can be reused for this purpose.[3][4] Ensure the container has a tightly fitting cap.[3][4][5]
-
Labeling: All waste containers must be clearly and accurately labeled.[3][5][6] The label should include:
3. Storage of Chemical Waste:
-
Accumulation Point: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2][5] This area should be under the control of the laboratory personnel.[5]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.
-
Regular Inspection: Inspect the waste container at least weekly for any signs of leakage or deterioration.[2][5]
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste management company.[7] Your institution's Environmental Health & Safety (EH&S) office will coordinate the pickup and disposal of the chemical waste.[5]
-
Waste Pickup Request: When the container is nearly full (a maximum of 90% capacity is recommended to allow for expansion), submit a hazardous material pickup request to your institution's EH&S office.[5][6]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][4][5]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Alert:
- Alert personnel in the immediate vicinity of the spill.
- If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
2. Control and Contain:
- For small, manageable spills, ensure you are wearing the appropriate PPE.
- Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.
3. Clean-up:
- Carefully collect the absorbed material and any contaminated debris.
- Place all clean-up materials into a designated hazardous waste container.
4. Decontaminate:
- Clean the spill area with a suitable decontaminating solution as recommended by your institution's safety protocols.
5. Dispose:
- Label the waste container with "HAZARDOUS WASTE," a description of the contents (e.g., "this compound spill debris"), and the date.
- Arrange for pickup and disposal through your institution's EH&S office.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. journal.gnest.org [journal.gnest.org]
- 4. open.alberta.ca [open.alberta.ca]
- 5. regen.globecore.com [regen.globecore.com]
- 6. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Guide to Personal Protective Equipment for 1,5-Benzothiazepine
For Immediate Implementation: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Benzothiazepine. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 265-13-4), the following recommendations are based on the safety data for the structurally similar compound, 2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE, and general best practices for handling heterocyclic compounds. A substance-specific risk assessment is imperative before commencing any experimental work.
Personal Protective Equipment (PPE): A Proactive Defense
A multi-layered approach to personal protection is critical to mitigate potential hazards associated with this compound, which may include skin, eye, and respiratory irritation, as well as potential toxicity if swallowed or inhaled.[1] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) is recommended. Inspect gloves for integrity before use. | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for larger quantities. | If not handled in a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 or higher-rated respirator is necessary. | A lab coat or chemical-resistant apron should be worn. |
| Solution Preparation and Handling | Chemical-resistant gloves are mandatory. Ensure gloves are compatible with the solvents being used. | Tightly fitting safety goggles are required.[1] | All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or aerosols. | A lab coat and, if a splash risk exists, a chemical-resistant apron are required. |
| Accidental Spill Cleanup | Heavy-duty, chemical-resistant gloves should be worn. | Chemical safety goggles and a face shield are essential to protect against splashes. | For significant spills, a full-face respirator with appropriate cartridges should be used, especially if ventilation is inadequate.[1] | Wear impervious and, if the substance is flammable, fire/flame-resistant coveralls or a full-body suit.[1] Chemical-resistant boots are also recommended. |
Note: The selection of protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data for the chemicals in use.
Experimental Protocols: A Step-by-Step Approach to Safety
Adherence to standardized procedures is paramount to ensure a safe laboratory environment.
Handling and Operational Plan
-
Pre-Handling:
-
Conduct a thorough risk assessment specific to the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a certified chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
Conduct all solution preparations within a certified chemical fume hood.
-
Add the solid this compound slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Spill Response Protocol
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
Evacuate the area if the spill is large or involves volatile solvents.
-
If the substance comes into contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Cleanup Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the substance.
-
For larger spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Plan: Ensuring a Safe End-of-Life Cycle
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers tightly sealed when not in use.
-
Store waste containers in a designated and well-ventilated secondary containment area.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's EHS-approved waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualizing the Safety Workflow
The following diagram illustrates the logical steps for ensuring personal protection when handling this compound.
Caption: PPE Selection and Use Workflow for Handling this compound.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
